1,1,1,2,2-Pentafluoro-3-iodopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENALDZJQYAUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059870 | |
| Record name | (Perfluoroethyl)methyl iodide | |
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Molecular Weight |
259.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-69-8 | |
| Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 354-69-8 | |
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| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluoroethyl)methyl iodide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-pentafluoro-3-iodopropane
Introduction: The Significance of 1,1,1,2,2-pentafluoro-3-iodopropane in Modern Chemistry
This compound (PFPI) is a fluorinated organic compound that has emerged as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring a pentafluoroethyl group and a reactive iodine atom, imparts desirable properties to target molecules, such as enhanced thermal stability, chemical resistance, and improved bioavailability.[1] In the pharmaceutical industry, the incorporation of fluorine often leads to improved metabolic stability and bioavailability of drug candidates.[1] Similarly, in agrochemicals, PFPI is utilized in the synthesis of pesticides with enhanced efficacy.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the core principles, experimental protocols, and critical parameters for successful and efficient production.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application.
| Property | Value |
| Molecular Formula | C₃H₂F₅I |
| Molecular Weight | 259.94 g/mol [2] |
| CAS Number | 354-69-8[2] |
| Boiling Point | 70-71 °C[1] |
| Density | 2.092 g/cm³[1] |
| Refractive Index | 1.373[1] |
| Appearance | Clear, colorless liquid[2] |
| Solubility | Insoluble in water[3] |
Synthetic Strategy: Free-Radical Addition of Pentafluoroethyl Iodide to Ethylene
The most industrially viable and scientifically established method for the synthesis of this compound is the free-radical addition of pentafluoroethyl iodide (C₂F₅I) to ethylene (CH₂=CH₂). This reaction can be initiated either photochemically or thermally. The underlying principle involves the homolytic cleavage of the carbon-iodine bond in pentafluoroethyl iodide to generate the pentafluoroethyl radical (C₂F₅•), which then adds to the double bond of ethylene.
Reaction Mechanism
The synthesis proceeds via a classic free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Free-radical chain mechanism for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. Both photochemical and thermal initiation methods are described.
Method 1: Photochemical Synthesis
This method utilizes ultraviolet (UV) light to initiate the free-radical reaction.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Ethylene (CH₂=CH₂)
-
High-pressure photochemical reactor equipped with a UV lamp, stirrer, pressure gauge, and thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
-
Washing solution (e.g., aqueous sodium thiosulfate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the photochemical reactor. Purge the reactor with an inert gas to remove any oxygen, which can inhibit free-radical reactions.
-
Charging the Reactor: Charge the reactor with pentafluoroethyl iodide. The exact amount will depend on the scale of the reaction.
-
Introduction of Ethylene: Pressurize the reactor with ethylene gas. The pressure should be carefully monitored and maintained at the desired level throughout the reaction.
-
Initiation: Turn on the UV lamp to initiate the reaction. The reaction is typically carried out at a controlled temperature, often near room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by observing the drop in ethylene pressure. Samples can be taken periodically and analyzed by Gas Chromatography (GC) to determine the conversion of reactants and the formation of the product.
-
Work-up: Once the reaction is complete, cool the reactor and vent the excess ethylene. The crude product is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Purification: Dry the organic layer over a suitable drying agent and then purify by fractional distillation to obtain pure this compound.
Method 2: Thermal Synthesis
This method employs heat to initiate the free-radical addition.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Ethylene (CH₂=CH₂)
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
-
Washing solution (e.g., aqueous sodium thiosulfate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Preparation: As with the photochemical method, ensure the autoclave is clean, dry, and purged with an inert gas.
-
Charging the Reactor: Charge the autoclave with pentafluoroethyl iodide.
-
Introduction of Ethylene: Introduce ethylene to the desired pressure.
-
Initiation: Heat the autoclave to the reaction temperature, typically in the range of 150-250 °C. The optimal temperature will depend on the desired reaction rate and selectivity.
-
Monitoring the Reaction: Monitor the reaction by observing the pressure drop and through GC analysis of withdrawn samples.
-
Work-up and Purification: The work-up and purification steps are identical to those described in the photochemical method.
Comparative Analysis of Synthetic Methods
| Parameter | Photochemical Synthesis | Thermal Synthesis |
| Initiation | UV light | Heat |
| Temperature | Lower (near room temperature) | Higher (150-250 °C) |
| Advantages | Milder reaction conditions, potentially higher selectivity. | No need for specialized photochemical equipment. |
| Disadvantages | Requires a photochemical reactor. | Higher temperatures may lead to side reactions and telomerization. |
Safety Considerations
-
High-Pressure Equipment: Both synthetic methods involve the use of high-pressure reactors. All personnel must be thoroughly trained in the operation of such equipment.
-
Ethylene: Ethylene is a flammable gas and forms explosive mixtures with air. Ensure adequate ventilation and the absence of ignition sources.
-
Pentafluoroethyl Iodide: This compound is a volatile liquid and should be handled in a well-ventilated fume hood.
-
UV Radiation: When using the photochemical method, appropriate eye and skin protection must be worn to prevent exposure to UV radiation.
-
Incompatible Materials: The product is incompatible with strong oxidizing agents.[3]
Conclusion
The synthesis of this compound via the free-radical addition of pentafluoroethyl iodide to ethylene is a robust and scalable method. The choice between photochemical and thermal initiation will depend on the available equipment and desired reaction outcomes. Careful control of reaction parameters such as temperature, pressure, and reactant ratios is crucial for achieving high yields and purity. As a key intermediate in the development of novel fluorinated molecules, a thorough understanding of its synthesis is paramount for researchers and professionals in the chemical and pharmaceutical industries.
References
An In-Depth Technical Guide to 1,1,1,2,2-Pentafluoro-3-iodopropane: Properties, Reactivity, and Applications
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. Within this context, 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8) emerges as a pivotal building block.[1] This guide provides an in-depth technical overview of its chemical properties, reactivity, and practical applications for researchers and professionals in the chemical sciences.
Physicochemical and Spectroscopic Profile
This compound is a dense, colorless liquid at room temperature. Its highly fluorinated nature renders it insoluble in water but soluble in many organic solvents.[1] This property is advantageous for its use in a variety of organic reaction media. The molecule's stability is attributed to the strong carbon-fluorine bonds, while the carbon-iodine bond provides a reactive site for synthetic transformations.[1]
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂F₅I | [1] |
| Molecular Weight | 259.94 g/mol | [1] |
| CAS Number | 354-69-8 | [1] |
| Appearance | Clear, colorless liquid | [2][3] |
| Density | 2.092 g/cm³ | [1] |
| Boiling Point | 70-71 °C | [1] |
| Refractive Index | ~1.373 | [1][2][3] |
| Solubility | Insoluble in water | [1][4] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent protons of the -CH₂I group. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms on the C2 carbon.
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon bearing the iodine (-CH₂I) would be significantly influenced by the heavy atom effect. The other two carbons, bonded to fluorine atoms, would exhibit complex splitting patterns due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct resonances for the -CF₂- and -CF₃ groups. The -CF₂- signal would likely be a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group, and would also show coupling to the two protons on the neighboring carbon. The -CF₃ signal would be expected to appear as a triplet, coupling with the two fluorine atoms of the -CF₂- group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands in the region of 1100-1350 cm⁻¹ corresponding to C-F stretching vibrations. C-H stretching vibrations would be observed around 2900-3000 cm⁻¹. The C-I stretching frequency is typically found in the fingerprint region, below 600 cm⁻¹.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 259.94. Common fragmentation patterns would involve the loss of an iodine atom (M⁺ - 127) and subsequent fragmentation of the perfluorinated carbon chain.
Synthesis of this compound
Detailed experimental procedures for the synthesis of this compound are not extensively reported in readily accessible literature. However, a common method for the synthesis of perfluoroalkyl iodides is through the free radical addition of a perfluoroalkyl iodide to a fluorinated alkene. Another potential route is the telomerization of tetrafluoroethylene with methyl iodide.
A plausible synthetic approach involves the free-radical-initiated addition of iodine to a suitable pentafluoropropene precursor. For instance, the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene has been shown to produce isomeric adducts.[5]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the lability of the carbon-iodine bond, making it an excellent precursor for introducing the pentafluoropropyl moiety into a variety of molecular scaffolds.[1]
Nucleophilic Substitution Reactions
The primary iodide in this compound is susceptible to nucleophilic attack, allowing for the formation of new carbon-heteroatom bonds.
References
- 1. innospk.com [innospk.com]
- 2. L11047.03 [thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Practitioner's Guide to 1,1,1,2,2-Pentafluoro-3-iodopropane: A Cornerstone Reagent for Advanced Fluorination
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive understanding of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8). We will delve beyond catalog data to explore its intrinsic chemical behavior, strategic applications in synthesis, and field-proven protocols for its effective and safe utilization. This document is structured to deliver actionable insights, grounded in chemical principles and supported by authoritative references.
Introduction: The Strategic Value of the Pentafluoropropyl Moiety
This compound, also known as 1-iodo-2,2,3,3,3-pentafluoropropane, is a fluorinated organic compound that serves as a critical building block in modern synthetic chemistry.[1] Its primary value lies in its ability to introduce the pentafluoropropyl group (CF₃CF₂CH₂–) into target molecules. The incorporation of this highly fluorinated, yet sterically accessible, motif can profoundly and beneficially alter the physicochemical properties of a parent compound.
In the context of drug development, strategic fluorination is a well-established tactic to enhance key pharmacokinetic parameters. The strong carbon-fluorine bonds increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This often leads to improved bioavailability and a longer plasma half-life. This compound is an exemplary reagent for this purpose, offering a versatile handle for molecular construction.[1]
Part 1: Physicochemical & Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 354-69-8 | [1] |
| Molecular Formula | C₃H₂F₅I | [1][2] |
| Molecular Weight | 259.94 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 70-71 °C | [1] |
| Density | 2.092 g/cm³ | [1] |
| Refractive Index | ~1.373 (@ 20°C) | [1][2] |
| Solubility | Insoluble in water | [4] |
| Stability | Light-sensitive | [4] |
The molecule's reactivity is dominated by two key features: the strong electron-withdrawing effect of the pentafluoroethyl group (CF₃CF₂–) and the lability of the carbon-iodine (C–I) bond. The C–I bond is the weakest link in the molecule, making it the primary site of reaction. It is susceptible to cleavage via nucleophilic attack, radical initiation, or oxidative addition to a transition metal center.
Part 2: Core Synthetic Applications & Mechanistic Considerations
The utility of this reagent stems from its versatility in forming new bonds at the C-I position. The three primary classes of reactions are discussed below, providing the causality behind experimental choices.
Nucleophilic Substitution (Sₙ2 Pathway)
The primary carbon bearing the iodine is sterically unhindered and an excellent electrophile, making it highly susceptible to Sₙ2 reactions.
-
Mechanism: A nucleophile directly attacks the electrophilic carbon, displacing the iodide ion in a single, concerted step.
-
Driving Force: The excellent leaving group ability of the iodide ion (I⁻) and the use of strong nucleophiles.
-
Experimental Considerations: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically chosen to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thereby maximizing its reactivity. The reaction rate is dependent on the strength of the carbon-halogen bond, with C-I bonds being weaker and thus more reactive than C-Br or C-Cl bonds.
Radical Addition to Unsaturated Systems
The relatively weak C–I bond can be homolytically cleaved by thermal or photochemical initiation to generate the pentafluoropropyl radical (CF₃CF₂CH₂•). This transient species can then engage in a variety of synthetically useful transformations.
-
Mechanism: The reaction proceeds via a chain mechanism involving initiation (radical formation), propagation (addition to an alkene followed by iodine atom transfer), and termination steps.
-
Driving Force: The formation of a more stable radical intermediate after addition to the π-system and the regeneration of the chain-carrying radical.
-
Experimental Considerations: These reactions are often initiated using UV light (photolysis) or chemical initiators like AIBN.[5][6] The reaction should be performed in degassed solvents under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.
Photocatalytic Cross-Coupling Reactions
A modern and powerful application involves the use of photoredox catalysis to couple this compound with various partners. For instance, palladium-catalyzed fluoroalkylation of styrene derivatives has been successfully demonstrated.[7]
-
Mechanism: This process involves a catalytic cycle where a photosensitizer absorbs light and initiates a single-electron transfer (SET) process. This generates a fluoroalkyl radical which then enters a palladium catalytic cycle, ultimately leading to a cross-coupled product.
-
Driving Force: The favorable redox potentials of the photocatalyst and the formation of strong C-C bonds.
-
Experimental Considerations: This methodology requires a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye), a transition metal cross-coupling catalyst (e.g., Pd(OAc)₂ with a suitable ligand like Xantphos), a base, and a specific wavelength of light to drive the reaction.[7]
Part 3: Strategic Implementation in Drug Discovery
The decision to incorporate a pentafluoropropyl group is a strategic one, aimed at overcoming common challenges in drug development.
Part 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems. The rationale behind key steps is provided to ensure robust and reproducible outcomes.
Protocol 1: Photocatalytic Palladium-Catalyzed Pentafluoroalkylation of Styrene
This protocol is adapted from the conditions reported by Novák et al. for the fluoroalkylation of styrene derivatives.[7]
-
Objective: To synthesize (E)-(3,3,4,4,4-pentafluorobut-1-en-1-yl)benzene.
-
Self-Validation Principle: The reaction's success is contingent on the exclusion of oxygen and the presence of light, catalyst, and base. Running a control reaction in the dark or without the palladium catalyst should yield no product, confirming the proposed photocatalytic pathway.
-
Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 5.5 mg, 0.025 mmol, 5 mol%), Xantphos (28.9 mg, 0.05 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 244 mg, 0.75 mmol, 1.5 equiv).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon three times. Rationale: This step is critical to remove oxygen, which can quench the excited state of the photocatalyst and participate in side reactions.
-
Reagent Addition: Under a positive pressure of argon, add degassed benzene (2.5 mL), styrene (52 mg, 0.5 mmol, 1.0 equiv), and this compound (195 mg, 0.75 mmol, 1.5 equiv) via syringe. Rationale: Using degassed solvent minimizes dissolved oxygen.
-
Reaction: Place the sealed tube approximately 5 cm from a 10 W, 440-445 nm LED lamp and stir vigorously at 25 °C for 24 hours. Rationale: Continuous stirring ensures homogenous irradiation of the reaction mixture.
-
Workup: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly diagnostic for confirming the presence of the CF₃CF₂- group.[8]
-
Protocol 2: General Procedure for Sₙ2 Reaction with a Phenoxide Nucleophile
-
Objective: To synthesize a generic 1-(2,2,3,3,3-pentafluoropropoxy)benzene derivative.
-
Self-Validation Principle: The reaction rate is highly dependent on the solvent. Running the reaction in a protic solvent like ethanol should result in a significantly slower reaction and the formation of side products, validating the choice of a polar aprotic solvent.
-
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equiv). Wash the NaH with dry hexanes (2 x 2 mL) to remove the mineral oil.
-
Nucleophile Formation: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by the dropwise addition of a solution of the desired phenol (1.0 mmol, 1.0 equiv) in DMF (2 mL) at 0 °C. Stir for 30 minutes at room temperature. Rationale: The NaH deprotonates the phenol to generate the more potent sodium phenoxide nucleophile in situ.
-
Reagent Addition: Add this compound (286 mg, 1.1 mmol, 1.1 equiv) neat via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Part 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount.
-
Hazard Identification: this compound is an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]
-
Handling Procedures: Use only in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. All transfers should be performed via syringe or cannula under an inert atmosphere.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is light-sensitive and should be stored in an amber bottle or in the dark to prevent decomposition.[4] It is incompatible with strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent and reaction waste should be collected in a designated, labeled hazardous waste container.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. Photocatalytic reactions of fluoroalkyl iodides with alkenes [ouci.dntb.gov.ua]
- 5. The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 1,1,1,2,2-pentafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI), a critical fluorinated intermediate in modern organic synthesis. The document elucidates the compound's key physicochemical properties, offers a detailed examination of its spectroscopic characteristics, outlines a robust synthetic protocol, and explores its chemical reactivity. This guide is intended to serve as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemical development, and materials science, where the strategic introduction of fluorinated moieties is of paramount importance.
Introduction: The Significance of Fluorinated Propyl Iodides
This compound, with the chemical formula C₃H₂F₅I and CAS number 354-69-8, is a pivotal building block in the synthesis of a wide array of fluorinated molecules.[1] The incorporation of the pentafluoropropyl group can significantly modulate the biological and physical properties of organic compounds, including their metabolic stability, lipophilicity, and binding affinity to target proteins. This makes PFPI a valuable reagent in the development of novel pharmaceuticals and agrochemicals.[1] Its utility also extends to materials science, where the introduction of fluorinated segments can impart desirable properties such as thermal stability and chemical resistance.[1]
This guide offers an in-depth exploration of the molecular structure of PFPI, providing the foundational knowledge required for its effective utilization in research and development.
Physicochemical Properties
This compound is a colorless liquid under standard conditions. It is characterized by its high density and insolubility in water, typical for polyfluorinated hydrocarbons.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₅I | [1] |
| Molecular Weight | 259.94 g/mol | [1] |
| CAS Number | 354-69-8 | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 68.8–71 °C at 760 mmHg | [1] |
| Density | approx. 2.092 g/cm³ | [1] |
| Refractive Index | 1.3700–1.3770 @ 20°C | [2] |
| Solubility | Insoluble in water | [3] |
It is important to note that this compound is sensitive to light and should be stored in a tightly sealed container in a cool, dry place.[3] It is incompatible with strong oxidizing agents.[3]
Synthesis of this compound
The primary industrial synthesis of this compound involves the free-radical addition of pentafluoroethyl iodide (C₂F₅I) to ethylene (CH₂=CH₂). This reaction is typically initiated by thermal or photochemical means, or through the use of a chemical radical initiator.
Reaction Principle: Free-Radical Chain Addition
The synthesis proceeds via a classic free-radical chain mechanism:
-
Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract an iodine atom from pentafluoroethyl iodide to form the pentafluoroethyl radical (•C₂F₅).
-
Propagation: The highly electrophilic pentafluoroethyl radical adds across the double bond of ethylene to form a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of pentafluoroethyl iodide to yield the desired product, this compound, and regenerate the pentafluoroethyl radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Free-radical chain mechanism for the synthesis of PFPI.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Ethylene (CH₂=CH₂)
-
Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator
-
Suitable solvent (e.g., a perfluorinated solvent or t-butanol)
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Setup: Charge the autoclave reactor with pentafluoroethyl iodide and the radical initiator.
-
Purging: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit free-radical reactions.
-
Ethylene Introduction: Introduce ethylene gas into the reactor to the desired pressure.
-
Reaction: Heat the reactor to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C) and maintain the reaction at a constant temperature and pressure with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the pressure drop as ethylene is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and vent any unreacted ethylene.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization and Molecular Structure
The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen and carbon-fluorine framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons of the -CH₂- group adjacent to the iodine atom. Due to coupling with the two adjacent fluorine atoms on the C2 carbon, this signal will appear as a triplet. The chemical shift will be significantly downfield due to the deshielding effect of the electronegative iodine atom.
-
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to the iodine (C3) will be the most downfield. The signals for the fluorinated carbons (C1 and C2) will appear as complex multiplets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected: one for the -CF₃ group and one for the -CF₂- group. These signals will show coupling to each other and to the adjacent protons, resulting in complex multiplets. The chemical shifts are typically referenced to CFCl₃.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A product specification sheet from a commercial supplier confirms the identity of this compound by Fourier Transform Infrared (FTIR) spectroscopy.[2] The spectrum is expected to show strong absorption bands characteristic of C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Weaker absorptions corresponding to C-H stretching and bending vibrations, as well as the C-I stretching vibration (typically below 600 cm⁻¹), are also anticipated.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 259.94. Common fragmentation pathways would involve the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a prominent peak for the pentafluoropropyl cation ([C₃H₂F₅]⁺) at m/z 133 and the iodine cation ([I]⁺) at m/z 127.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carbon-iodine bond. The strong electron-withdrawing nature of the pentafluoroethyl group makes the iodine atom susceptible to nucleophilic attack and facilitates homolytic cleavage of the C-I bond to form a pentafluoropropyl radical.
Nucleophilic Substitution
The iodine atom can be displaced by a variety of nucleophiles, allowing for the introduction of the pentafluoropropyl moiety into a wide range of organic molecules. This is a key reaction for the synthesis of fluorinated pharmaceuticals and agrochemicals.
Radical Reactions
Under thermal or photochemical conditions, or in the presence of a radical initiator, the C-I bond can undergo homolytic cleavage to generate the 1,1,1,2,2-pentafluoroprop-3-yl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes and alkynes.
Precursor to 1,1,1,2,2-pentafluoropropane
Upon heating, this compound can be converted to 1,1,1,2,2-pentafluoropropane through the reductive cleavage of the carbon-iodine bond.[3]
Caption: Key reaction pathways of this compound.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored away from heat and strong oxidizing agents.[3]
Conclusion
This compound is a versatile and valuable fluorinated building block with significant applications in organic synthesis. A thorough understanding of its molecular structure, informed by detailed spectroscopic analysis, is essential for its effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a comprehensive overview of the synthesis, characterization, and reactivity of this important compound, offering a valuable resource for researchers in the field of fluorine chemistry.
References
The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 1,1,1,2,2-Pentafluoro-3-iodopropane
Foreword: Beyond the Datasheet
For the modern researcher in drug development and materials science, the introduction of fluorinated moieties is a proven strategy for modulating molecular properties. Among the diverse portfolio of fluorinated building blocks, 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI) emerges not as a flamboyant reagent, but as a reliable and versatile workhorse. Its unassuming structure, C₃H₂F₅I, belies a rich and predictable reactivity profile centered on the lability of its carbon-iodine bond.
This guide moves beyond simple catalog data to provide a deep, mechanistic understanding of PFPI's reactivity. We will explore the fundamental principles that govern its participation in radical, nucleophilic, and organometallic transformations. By understanding the "why" behind the reactions, from the influence of the electron-withdrawing pentafluoroethyl group to the choice of solvent and initiator, researchers can unlock the full synthetic potential of this valuable intermediate. This document is designed for the practicing scientist, offering not just protocols, but the strategic insights needed to innovate.
Section 1: Core Physicochemical Characteristics
A thorough understanding of a reagent's physical properties is foundational to its effective use in synthesis. These properties dictate reaction setup, solvent choice, and purification strategies. The key physicochemical data for this compound are summarized below.
| Property | Value | Significance in Synthesis |
| CAS Number | 354-69-8[1][2] | Unique identifier for substance tracking and literature searches. |
| Molecular Formula | C₃H₂F₅I[3][4] | Confirms elemental composition. |
| Molecular Weight | 259.94 g/mol [2][3] | Essential for stoichiometric calculations. |
| Appearance | Clear, colorless liquid[4] | A deviation may indicate impurity or degradation. |
| Density | 2.092 g/cm³ at 25 °C[1][3] | High density is typical for polyfluorinated and iodinated compounds; useful for phase separations. |
| Boiling Point | 70-71 °C[1][3] | Allows for purification by distillation and informs choice of reaction temperature to avoid boiling. |
| Refractive Index | 1.3700-1.3770 at 20 °C[1][4] | A quick and effective method for purity assessment. |
| Solubility | Insoluble in water[1][3][5] | Typical for fluorinated hydrocarbons; dictates the use of organic solvents for reactions. |
| Stability | Sensitive to light; Incompatible with strong oxidizing agents[5] | Requires storage in amber bottles and avoidance of strong oxidants to prevent degradation and side reactions. |
Section 2: Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and cost-drivers. A common industrial route involves the radical addition of pentafluoroethyl iodide to ethylene.
Reaction: CF₃CF₂I + CH₂=CH₂ → CF₃CF₂CH₂CH₂I
This reaction is a classic example of a free-radical telomerization, where pentafluoroethyl iodide acts as the "telogen" and ethylene is the "taxogen." The process is typically initiated thermally or photochemically to generate the pentafluoroethyl radical (CF₃CF₂•), which then adds across the ethylene double bond. The resulting radical abstracts an iodine atom from another molecule of pentafluoroethyl iodide to propagate the chain. While this method is effective, it can produce higher-order telomers (CF₃CF₂(CH₂CH₂)nI), requiring careful control of stoichiometry and reaction conditions to maximize the yield of the desired n=1 adduct, which is a structural isomer of the target molecule. A more direct synthesis involves the reaction of 1,1,1,2,2-pentafluoropropane with an iodinating agent. However, the most prevalent laboratory and industrial preparations often start with other fluorinated precursors. For instance, the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride can yield 1,1,1,3,3-pentafluoropropane, which can then be further functionalized.[6][7]
Section 3: The Core Reactivity Profile
The synthetic utility of PFPI is dominated by the chemistry of the C-I bond. This bond is the weakest in the molecule and its polarization, influenced by the adjacent electron-withdrawing pentafluoroethyl group, makes the terminal methylene group susceptible to a range of transformations.
Radical Reactions: Harnessing the Homolytic Cleavage
The C-I bond in PFPI can be readily cleaved homolytically by thermal or photochemical initiation, or by using radical initiators, to generate the 2,2,3,3,3-pentafluoropropyl radical (CF₃CF₂CH₂•). This electrophilic radical is a key intermediate for forming new carbon-carbon bonds.
A primary application of this reactivity is the addition across unsaturated C-C bonds, a process known as telomerization. This chain reaction allows for the introduction of the pentafluoropropylmethyl group into organic molecules.
Caption: General mechanism of radical addition of PFPI to an alkene.
Causality: The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. The electrophilic pentafluoropropyl radical adds to the less substituted carbon of the alkene, leading to a more stable secondary radical on the adjacent carbon. This predictable outcome is a cornerstone of its synthetic utility.
This protocol describes a typical procedure for the telomerization of ethylene with PFPI to form 1,1,1,2,2-pentafluoro-5-iodopentane.
-
Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 500 mL) is equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves. The reactor must be thoroughly dried and purged with nitrogen.
-
Charging Reagents: Charge the autoclave with this compound (e.g., 100 g, 0.385 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol%).
-
Pressurization: Seal the reactor and pressurize with ethylene gas to the desired pressure (e.g., 20-30 atm). The amount of ethylene can be determined by weighing the cylinder before and after charging.
-
Reaction: Heat the reactor to 70-80 °C with vigorous stirring. The initiation of the reaction is often indicated by an exotherm and a drop in pressure as the ethylene is consumed. Maintain the temperature and pressure (by adding more ethylene if necessary) for several hours (e.g., 6-12 h).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Purification: Transfer the crude liquid product. The unreacted PFPI and the desired product can be separated from higher telomers and polymeric material by fractional vacuum distillation.
Self-Validation: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of PFPI and the formation of the product. The final product structure should be confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Nucleophilic Substitution: The Sₙ2 Pathway
As a primary iodide, PFPI is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The strong electron-withdrawing effect of the CF₃CF₂- group enhances the electrophilicity of the adjacent CH₂ carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Caption: The Sₙ2 mechanism for nucleophilic substitution of PFPI.
Causality: The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral (though in PFPI it is not). The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is critical. These solvents solvate the cation of the nucleophilic salt but leave the nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction rate.
| Nucleophile (Source) | Product Class | Example Reaction |
| N₃⁻ (NaN₃) | Azide | CF₃CF₂CH₂I + NaN₃ → CF₃CF₂CH₂N₃ + NaI |
| RS⁻ (RSH + Base) | Thioether | CF₃CF₂CH₂I + RSNa → CF₃CF₂CH₂SR + NaI |
| CN⁻ (NaCN) | Nitrile | CF₃CF₂CH₂I + NaCN → CF₃CF₂CH₂CN + NaI |
| RO⁻ (RONa) | Ether | CF₃CF₂CH₂I + RONa → CF₃CF₂CH₂OR + NaI |
This protocol details the synthesis of a versatile intermediate for click chemistry and amine synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃) (e.g., 1.2 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition: Add this compound (1.0 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a low-boiling organic solvent for extraction (e.g., diethyl ether).
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature, as the product is volatile.
-
Purification: The crude product can be purified by distillation if necessary. Caution: Low molecular weight organic azides can be explosive and should be handled with appropriate care behind a blast shield.
Self-Validation: The disappearance of the starting iodide and the appearance of the azide product can be tracked by GC-MS. The structure of the final product should be confirmed by FTIR (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.
Organometallic and Cross-Coupling Reactions
The C-I bond of PFPI is also reactive towards metals, enabling the formation of organometallic reagents and participation in various palladium-catalyzed cross-coupling reactions.
Formation of the corresponding Grignard reagent (CF₃CF₂CH₂MgI) is challenging due to the high reactivity and potential for side reactions. The presence of the acidic α-protons can lead to elimination or other decomposition pathways. Typically, the use of highly activated magnesium (Rieke magnesium) or an iodine-magnesium exchange reaction at low temperatures is required.[8][9]
PFPI can serve as the electrophilic partner in a variety of cross-coupling reactions, which are powerful methods for C-C and C-heteroatom bond formation.
-
Heck Reaction: The reaction of PFPI with an alkene in the presence of a palladium catalyst and a base can form a new C-C bond, although this is less common for alkyl halides compared to aryl or vinyl halides.[2][10]
-
Sonogashira Coupling: The coupling of PFPI with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to pentafluoropropyl-substituted alkynes.[11][12][13]
Caption: Simplified catalytic cycle for the Sonogashira coupling of PFPI.
This protocol provides a general method for coupling PFPI with an alkyne.
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add phenylacetylene (e.g., 1.2 eq.), followed by a base, typically an amine such as triethylamine or diisopropylethylamine (e.g., 2-3 eq.).
-
Substrate Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the coupling can be confirmed by the appearance of a new product spot on TLC and a corresponding peak in the GC/LC-MS. The structure must be verified by NMR, observing the disappearance of the terminal alkyne proton and the appearance of the characteristic signals for the coupled product.
Section 4: Applications in Drug Discovery and Agrochemicals
The pentafluoropropyl group (CF₃CF₂CH₂-) is increasingly recognized as a valuable substituent in bioactive molecules. The introduction of fluorine often enhances metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug and agrochemical design.[1]
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Lipophilicity: The pentafluoropropyl group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes.
-
Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape.
While specific blockbuster drugs containing the CF₃CF₂CH₂- moiety introduced via PFPI are not prominently in the public domain, this building block is widely used in the exploratory and lead optimization phases of discovery programs across the pharmaceutical and agrochemical industries.[1][14]
Section 5: Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of PFPI and its derivatives.
-
¹H NMR: The proton NMR spectrum of PFPI is expected to show a triplet for the -CH₂I protons due to coupling with the two adjacent fluorine atoms on the -CF₂- group.
-
¹⁹F NMR: The fluorine NMR will be more complex. It should show two distinct signals: a triplet for the -CF₃ group (coupling to the -CF₂- group) and a quartet for the -CF₂- group (coupling to the -CF₃ group). The -CF₂- signal may show further coupling to the -CH₂- protons.
-
¹³C NMR: The carbon spectrum will show three signals, with characteristic splitting patterns due to C-F coupling.
-
Mass Spectrometry: Will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.
Section 6: Safety and Handling
This compound is an irritant.[11] Standard laboratory safety precautions should be followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
It is light-sensitive and should be stored in an amber bottle in a cool, dry place.[5]
-
It is incompatible with strong oxidizing agents.
Conclusion
This compound is a synthetically powerful and versatile building block. Its reactivity is predictably centered on the C-I bond, which can be selectively cleaved through radical, nucleophilic, or organometallic pathways. This allows for the strategic introduction of the valuable pentafluoropropylmethyl group into a wide array of molecular scaffolds. By understanding the mechanistic principles outlined in this guide, from the stability of radical intermediates to the kinetics of Sₙ2 reactions and the intricacies of catalytic cycles, researchers are well-equipped to leverage this reagent for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. Fluorinated compounds,CAS#:354-69-8,1,1,1,2,2-五氟-3-碘丙烷,this compound [en.chemfish.com]
- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]
- 7. US6930215B2 - Process for the preparation of 1.1.1.3.3-pentafluoropropane - Google Patents [patents.google.com]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. 354-69-8 Cas No. | 3-Iodo-1,1,1,2,2-pentafluoropropane | Matrix Scientific [matrixscientific.com]
- 12. Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4791223A - Process for the preparation of 1,1,2,2-tetrahydroperfluoroalkanols and their esters - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
A Technical Guide to the Solubility of 1,1,1,2,2-Pentafluoro-3-iodopropane for Laboratory Applications
This guide provides an in-depth analysis of the solubility characteristics of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8), a critical fluorinated intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the theoretical and practical aspects of this compound's solubility in common laboratory solvents. Given the scarcity of published quantitative solubility data, this guide offers a predictive framework based on physicochemical properties and a detailed experimental protocol for its empirical determination.
Introduction to this compound
This compound is a fluorinated organic compound with the molecular formula C₃H₂F₅I.[1] Its unique structure, featuring a pentafluoroethyl group and a reactive iodine atom, makes it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] The presence of fluorine atoms imparts properties such as enhanced thermal stability and chemical resistance in the final products.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 354-69-8 | [1][3] |
| Molecular Formula | C₃H₂F₅I | [1][2][4] |
| Molecular Weight | 259.94 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 2.092 g/cm³ | [1][3] |
| Boiling Point | 70-71 °C | [1] |
| Refractive Index | ~1.373 | [1][4] |
| Water Solubility | Insoluble | [1][2] |
The high density is indicative of the heavy fluorine and iodine atoms.[1] Its insolubility in water is a typical characteristic of fluorinated hydrocarbons.[1]
Predicted Solubility in Common Laboratory Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, which has a highly fluorinated, nonpolar region and a C-I bond that introduces some polarity, its solubility in various solvents can be predicted.
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the perfluoroalkyl chain, this compound is expected to exhibit good solubility in nonpolar solvents.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents, with their moderate polarity, are likely to be effective at dissolving this compound. The dipole moments of these solvents can interact favorably with the polar C-I bond of the solute.
Polar Protic Solvents (e.g., Methanol, Ethanol): While some solubility is expected, it may be more limited compared to polar aprotic solvents. The strong hydrogen bonding networks in protic solvents might be only partially disrupted to accommodate the solute molecules.
Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Similar to polar aprotic solvents, good solubility is anticipated in DMSO and DMF.
Aqueous Solutions: As confirmed by multiple sources, this compound is insoluble in water.[1][2]
It is crucial to note that these are predictions. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[6]
Materials and Equipment
-
This compound (solute)
-
Selected laboratory solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks or vials
-
Micropipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument
-
Centrifuge (optional)
-
Syringe filters (PTFE, 0.22 µm)
Experimental Workflow
References
A Comprehensive Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1,1,2,2-pentafluoro-3-iodopropane
Introduction: The Structural Elucidation of a Key Fluorinated Intermediate
1,1,1,2,2-pentafluoro-3-iodopropane (C₃H₂F₅I) is a crucial fluorinated building block in modern organic synthesis, serving as a precursor for introducing the pentafluoropropyl moiety into a diverse range of molecules.[1][2][3] Its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials necessitates a robust and unambiguous method for its structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular architecture of fluorinated compounds.[4][5][6]
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of spectral data. It delves into the fundamental principles governing the appearance of these spectra, explaining the causality behind experimental observations and providing field-proven insights into their interpretation.
The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift dispersion, make ¹⁹F NMR a particularly powerful tool for the analysis of organofluorine compounds.[4][5][7] The interplay of homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings results in complex and information-rich spectra. A thorough understanding of these interactions is paramount for the accurate structural elucidation of molecules like this compound.
Theoretical Framework: Understanding the Nuances of ¹H and ¹⁹F NMR in Fluorinated Systems
The NMR spectrum of this compound is dictated by the chemical environment and through-bond spin-spin coupling of its constituent ¹H and ¹⁹F nuclei. The presence of a CF₃ group, a CF₂ group, and a CH₂I moiety creates a distinct spin system that gives rise to characteristic spectral patterns.
Chemical Shift Considerations:
-
¹H NMR: The chemical shift of the methylene protons (CH₂) is primarily influenced by the electronegativity of the adjacent iodine atom and the more distant pentafluoroethyl group. The strong electron-withdrawing nature of the fluorine atoms will cause a significant downfield shift for these protons.
-
¹⁹F NMR: The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[7] The CF₃ and CF₂ groups will exhibit distinct resonances due to the different shielding effects they experience. The large chemical shift dispersion in ¹⁹F NMR is a key advantage, often allowing for the clear resolution of signals from different fluorine environments.[5]
Spin-Spin Coupling: A Window into Connectivity:
The splitting patterns observed in both the ¹H and ¹⁹F NMR spectra are a result of spin-spin coupling, a through-bond interaction between neighboring NMR-active nuclei.[8] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For this compound, the following couplings are anticipated:
-
³JHF (Vicinal H-F Coupling): Coupling between the CH₂ protons and the CF₂ fluorines over three bonds.
-
⁴JHF (Long-Range H-F Coupling): Weaker coupling between the CH₂ protons and the CF₃ fluorines over four bonds.
-
³JFF (Vicinal F-F Coupling): Coupling between the CF₃ and CF₂ fluorine nuclei over three bonds.
The magnitude of these coupling constants provides invaluable information about the connectivity of the molecule.[8]
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show a single resonance for the two equivalent protons of the CH₂ group. However, this resonance will be split into a complex multiplet due to coupling with the neighboring fluorine atoms.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 3.5 - 4.0 | Triplet of Triplets (tt) | ³JHF ≈ 15-20 Hz, ⁴JHF ≈ 2-5 Hz | CH ₂I |
Note: Predicted values are based on typical coupling constants for similar structural motifs.
The primary splitting of the CH₂ signal will be a triplet due to coupling with the two equivalent fluorine atoms of the adjacent CF₂ group (n+1 rule, where n=2). Each peak of this triplet will be further split into a smaller triplet by the three equivalent fluorine atoms of the more distant CF₃ group (n+1 rule, where n=2, but due to the number of bonds, this is a long-range coupling and will be smaller).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Probe: A standard broadband or fluorine-observe probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
Visualizing the ¹H NMR Coupling
Caption: Spin-spin coupling network for the CH₂ protons.
¹⁹F NMR Spectrum: A Deeper Dive into Fluorine Environments
The ¹⁹F NMR spectrum provides a more detailed picture of the fluorinated portion of the molecule, with two distinct signals expected for the CF₃ and CF₂ groups. These signals will be split by each other and by the protons of the CH₂ group.
Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ -80 to -90 | Triplet of Triplets (tt) | ³JFF ≈ 5-10 Hz, ⁴JHF ≈ 2-5 Hz | CF ₃ |
| ~ -120 to -130 | Quartet of Triplets (qt) | ³JHF ≈ 15-20 Hz, ³JFF ≈ 5-10 Hz | CF ₂ |
Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs. Chemical shifts are referenced to CFCl₃.
The CF₃ signal will appear as a triplet due to coupling with the two equivalent fluorines of the CF₂ group. Each peak of this triplet will be further split into a smaller triplet by the two equivalent protons of the CH₂ group.
The CF₂ signal will appear as a quartet due to coupling with the three equivalent fluorines of the CF₃ group. Each peak of this quartet will be further split into a triplet by the two equivalent protons of the CH₂ group.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A fluorine-observe or broadband probe tuned to the ¹⁹F frequency.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-32 scans.
-
Referencing: Use an external reference standard such as CFCl₃ (δ = 0.0 ppm) or an internal standard if desired.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum.
-
Visualizing the ¹⁹F NMR Coupling
Caption: Spin-spin coupling network for the ¹⁹F nuclei.
Advanced NMR Techniques for Unambiguous Assignment
For complex fluorinated molecules, one-dimensional ¹H and ¹⁹F NMR spectra may not be sufficient for a complete and unambiguous assignment. In such cases, two-dimensional (2D) NMR experiments are invaluable.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment provides correlations between directly bonded or long-range coupled ¹H and ¹⁹F nuclei. It would definitively confirm the couplings between the CH₂ protons and both the CF₂ and CF₃ fluorine atoms.
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment shows correlations between coupled ¹⁹F nuclei, which would clearly demonstrate the ³JFF coupling between the CF₃ and CF₂ groups.
The application of these advanced techniques provides a self-validating system, ensuring the trustworthiness of the structural assignment.
Conclusion: A Powerful Analytical Workflow
The comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, guided by a strong theoretical understanding and supported by robust experimental protocols, provides a powerful workflow for the structural verification of this important synthetic intermediate. The intricate splitting patterns, arising from a network of H-F and F-F couplings, serve as a unique fingerprint of the molecule's structure. By leveraging both one- and two-dimensional NMR techniques, researchers can confidently and accurately characterize this and other complex fluorinated compounds, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-Pentafluoro-3-iodopropane: Key Intermediates and Mechanistic Insights
Introduction
1,1,1,2,2-Pentafluoro-3-iodopropane (C₃H₂F₅I) is a pivotal fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from the unique combination of a pentafluoroethyl group, which imparts enhanced metabolic stability and lipophilicity to target molecules, and a reactive iodine atom that serves as a versatile handle for further chemical transformations.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, with a focus on the key intermediates, reaction mechanisms, and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.
Core Synthetic Strategy: A Two-Step Approach
The most industrially viable and commonly employed synthesis of this compound is a two-step process. The initial step involves the formation of the crucial intermediate, pentafluoroethyl iodide (C₂F₅I). This is followed by the addition of the pentafluoroethyl group across the double bond of ethylene in a telomerization reaction.
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of the Key Intermediate: Pentafluoroethyl Iodide (C₂F₅I)
Pentafluoroethyl iodide is the cornerstone intermediate in this synthesis.[3] While several methods for its preparation exist, including electrochemical fluorination and the decomposition of perfluorinated carboxylic acid salts, the most prevalent industrial method involves the reaction of tetrafluoroethylene (TFE), iodine (I₂), and iodine pentafluoride (IF₅).[3][4][5]
Reaction: 5C₂F₄ + 2I₂ + IF₅ → 5C₂F₅I[3]
Mechanistic Considerations
The reaction is thought to proceed through the in-situ formation of iodine monofluoride (IF), which then adds across the double bond of tetrafluoroethylene. The iodine pentafluoride acts as a fluorine source, and the elemental iodine serves to generate the reactive iodinating species.[1] The use of catalysts, such as Lewis acids, can accelerate the reaction.[6]
Experimental Protocol: Continuous Process for Pentafluoroethyl Iodide Synthesis
A continuous process for the synthesis of pentafluoroethyl iodide offers advantages in terms of safety and efficiency for larger-scale production. The following protocol is based on a patented industrial method.[6][7]
Materials and Equipment:
-
Vertical bubble column reactor
-
Iodine dissolution vessel
-
Circulation pump
-
Condenser
-
Storage vessels for reactants and products
-
Tetrafluoroethylene (TFE) gas
-
Iodine (I₂), solid
-
Iodine pentafluoride (IF₅)
Procedure:
-
The vertical bubble column reactor is filled with iodine pentafluoride and heated to the reaction temperature of 85-95 °C.[6]
-
Solid iodine is dissolved in a separate vessel containing iodine pentafluoride to create a saturated solution.[6]
-
The iodine/iodine pentafluoride solution is continuously fed into the bubble column reactor.[6]
-
Gaseous tetrafluoroethylene is introduced at the bottom of the reactor.[6]
-
The gaseous pentafluoroethyl iodide product exits from the top of the reactor.[6]
-
The product is then passed through a condenser to liquefy it and is collected in a storage vessel.[6]
-
Unreacted reactants can be recycled back into the reactor to improve overall yield.
Causality Behind Experimental Choices:
-
Continuous Process: This approach is favored in industrial settings to allow for better control of reaction parameters, improved heat management, and enhanced safety, especially when handling highly reactive and toxic materials like iodine pentafluoride.[1][6]
-
Elevated Temperature (85-95 °C): This temperature range provides a suitable rate of reaction without promoting significant side reactions or decomposition of the product.[6]
-
Bubble Column Reactor: This type of reactor ensures efficient gas-liquid contact between the gaseous TFE and the liquid iodine/iodine pentafluoride solution, maximizing the reaction rate.[6]
Quantitative Data for Pentafluoroethyl Iodide Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature | 85-95 °C | [6] |
| Catalyst | Lewis Acids (e.g., TiCl₄, ZrCl₄) (optional) | [6] |
| Yield | >90% (with catalyst) | [6] |
Step 2: Telomerization of Ethylene with Pentafluoroethyl Iodide
The second step involves the addition of the pentafluoroethyl group from pentafluoroethyl iodide to ethylene. This reaction is a classic example of a free-radical telomerization.[8] In this process, the pentafluoroethyl iodide acts as a "telogen," which reacts with one or more molecules of ethylene (the "taxogen") to form a range of adducts, with the 1:1 adduct being the desired this compound.
Mechanism of Free-Radical Telomerization
The reaction proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Mechanism of free-radical telomerization of ethylene with pentafluoroethyl iodide.
-
Initiation: The reaction is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, which decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract an iodine atom from pentafluoroethyl iodide to produce the key chain-carrying species, the pentafluoroethyl radical (C₂F₅•).
-
Propagation: The highly electrophilic pentafluoroethyl radical adds to the electron-rich double bond of ethylene. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon to generate a more stable secondary radical. This new radical then abstracts an iodine atom from another molecule of pentafluoroethyl iodide, forming the final product and regenerating the pentafluoroethyl radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture to form a stable, non-radical product.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
The following is a representative laboratory-scale protocol for the telomerization reaction.
Materials and Equipment:
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple
-
Ethylene gas cylinder with a pressure regulator
-
Pentafluoroethyl iodide (C₂F₅I)
-
Free-radical initiator (e.g., AIBN)
-
Solvent (optional, e.g., a perfluorinated solvent)
-
Apparatus for fractional distillation
Procedure:
-
Charge the high-pressure autoclave with pentafluoroethyl iodide and the free-radical initiator. If a solvent is used, it is also added at this stage.
-
Seal the autoclave and purge it several times with nitrogen to remove any oxygen, which can interfere with the radical reaction.
-
Pressurize the autoclave with ethylene to the desired reaction pressure.
-
Heat the autoclave to the reaction temperature, typically in the range of 70-100 °C, to initiate the decomposition of the initiator and start the reaction.
-
Maintain the reaction at the desired temperature and pressure for a specified period, typically several hours, with continuous stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ethylene.
-
The crude product is a mixture of the desired 1:1 adduct, unreacted pentafluoroethyl iodide, and higher telomers.
-
Purify the crude product by fractional distillation to isolate the this compound.[9][10]
Causality Behind Experimental Choices:
-
High-Pressure Autoclave: The use of a high-pressure reactor is necessary to achieve a sufficient concentration of gaseous ethylene in the liquid phase to ensure an adequate reaction rate.
-
Free-Radical Initiator: An initiator is required to generate the initial radicals at a controlled rate to start the chain reaction. The choice of initiator depends on the desired reaction temperature.
-
Fractional Distillation: This purification technique is effective for separating the desired product from unreacted starting materials and byproducts based on their different boiling points.[9][10]
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature | 70-100 °C | General Knowledge |
| Reaction Pressure | Varies (High Pressure) | General Knowledge |
| Initiator | AIBN, Peroxides | General Knowledge |
| Yield of 1:1 Adduct | Variable, dependent on reaction conditions | General Knowledge |
Characterization of this compound
The final product is typically characterized by its physical properties and spectroscopic data.
Physical Properties:
| Property | Value | Reference |
| CAS Number | 354-69-8 | [2] |
| Molecular Formula | C₃H₂F₅I | [2] |
| Molecular Weight | 259.94 g/mol | [2] |
| Boiling Point | 70-71 °C | [2] |
| Density | 2.092 g/cm³ | [2] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the -CH₂I group due to coupling with the adjacent -CF₂- group.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex, showing signals for the -CF₃ and -CF₂- groups with characteristic splitting patterns due to F-F and F-H coupling.[11][12]
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.
-
Iodine Pentafluoride (IF₅): This is a highly toxic and corrosive substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[1]
-
Tetrafluoroethylene (TFE): TFE is a flammable gas that can form explosive peroxides in the presence of oxygen. It should be handled in an inert atmosphere.
-
High-Pressure Reactions: Reactions involving flammable gases at high pressures should be conducted in a properly rated and maintained autoclave behind a blast shield.
Conclusion
The synthesis of this compound is a well-established process that relies on the formation of the key intermediate, pentafluoroethyl iodide, followed by a free-radical telomerization reaction with ethylene. Understanding the underlying reaction mechanisms and the rationale behind the experimental choices is crucial for the safe and efficient production of this valuable fluorinated building block. This guide provides a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific applications in the pharmaceutical, agrochemical, and materials science industries.
References
- 1. solvay.com [solvay.com]
- 2. innospk.com [innospk.com]
- 3. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
- 6. US6426439B1 - Continuous process for the preparation of pentafluoroethyl iodide - Google Patents [patents.google.com]
- 7. CN1125010C - Continuous method for producing pentafluoroethyl iodide - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1,1,1,2,2-Pentafluoro-3-iodopropane in Organic Synthesis
Introduction: The Strategic Value of the Pentafluoropropyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The 1,1,1,2,2-pentafluoropropyl group (CF₃CF₂CH₂–), in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects. 1,1,1,2,2-Pentafluoro-3-iodopropane (CF₃CF₂CH₂I) stands as a key building block for the introduction of this valuable moiety.[1] Its utility stems from the C-I bond, which serves as a versatile functional handle for a variety of transformations, most notably radical additions and transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, with explanations for critical steps and expected outcomes.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for its safe and effective handling in the laboratory.
| Property | Value | Reference |
| CAS Number | 354-69-8 | [1] |
| Molecular Formula | C₃H₂F₅I | [1] |
| Molecular Weight | 259.94 g/mol | [1] |
| Boiling Point | 70-71 °C | [1] |
| Density | 2.092 g/cm³ | [1] |
| Refractive Index | 1.373 | [1] |
| Solubility | Insoluble in water | [2] |
Storage and Handling: this compound is sensitive to light and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is incompatible with strong oxidizing agents.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.
Core Synthetic Applications: A Mechanistic Overview
The reactivity of this compound is dominated by the lability of the carbon-iodine bond, which allows for the generation of the key 1,1,1,2,2-pentafluoropropyl radical (CF₃CF₂CH₂•) or enables participation in organometallic catalytic cycles.
Caption: Key reaction pathways of this compound.
Application I: Radical Addition to Alkenes and Alkynes
The homolytic cleavage of the C-I bond in this compound provides a facile entry into radical chemistry, enabling the direct addition of the pentafluoropropyl group across unsaturated carbon-carbon bonds. This atom-economical process is a powerful tool for the synthesis of complex fluorinated molecules.
Scientific Rationale
The addition of the nucleophilic 1,1,1,2,2-pentafluoropropyl radical to an alkene proceeds via a radical chain mechanism. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate. In general, the addition occurs at the less substituted carbon of the double bond to yield the more substituted (and thus more stable) radical intermediate. This intermediate then abstracts an iodine atom from another molecule of this compound to furnish the product and propagate the radical chain.
Caption: Mechanism of radical addition to an alkene.
Experimental Protocol: Photochemical Radical Addition to 1-Octene
This protocol details the photochemical addition of this compound to 1-octene, a representative unactivated alkene.
Materials:
-
This compound (1.0 eq)
-
1-Octene (1.2 eq)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (e.g., 2.60 g, 10.0 mmol) and 1-octene (e.g., 1.35 g, 12.0 mmol) in anhydrous acetonitrile (e.g., 20 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Irradiation: Seal the reaction vessel and place it at a suitable distance from the UV lamp. Irradiate the stirred solution at room temperature. The reaction progress can be monitored by GC-MS or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess 1-octene.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1,1,1,2,2-pentafluoro-3-iodo-5-decane.
Expected Outcome: This reaction typically proceeds in good yield, affording the anti-Markovnikov addition product.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent palladium species, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable for the construction of carbon-carbon and carbon-heteroatom bonds.
A. Sonogashira Coupling: Synthesis of Fluorinated Alkynes
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond between a terminal alkyne and this compound. This reaction provides a direct route to valuable fluorinated internal alkynes.
The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the iodoalkane and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 0.14 g, 0.2 mmol) and CuI (e.g., 0.076 g, 0.4 mmol).
-
Reaction Setup: Add the anhydrous and degassed solvent (e.g., 20 mL) and triethylamine (e.g., 2.02 g, 20.0 mmol). To this stirred suspension, add this compound (e.g., 2.60 g, 10.0 mmol) followed by phenylacetylene (e.g., 1.22 g, 12.0 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by GC-MS or TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the desired 1,1,1,2,2-pentafluoro-5-phenyl-4-pentyne.
B. Heck Coupling: Synthesis of Fluorinated Alkenes
The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes, providing a powerful method for the synthesis of fluorinated olefins.
The Heck reaction mechanism involves the oxidative addition of the iodoalkane to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
A suitable base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., DMF or acetonitrile)
-
Schlenk flask or sealed tube
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (e.g., 0.045 g, 0.2 mmol) and PPh₃ (e.g., 0.105 g, 0.4 mmol) in the anhydrous and degassed solvent (e.g., 20 mL).
-
Reaction Setup: Add the base (e.g., Et₃N, 2.02 g, 20.0 mmol), this compound (e.g., 2.60 g, 10.0 mmol), and styrene (e.g., 1.25 g, 12.0 mmol).
-
Reaction Conditions: Seal the flask or tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired (E)-1,1,1,2,2-pentafluoro-5-phenyl-3-pentene.
Conclusion
This compound is a versatile and valuable reagent for the introduction of the pentafluoropropyl group into a wide range of organic molecules. Its utility in both radical addition and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. The protocols provided in this guide offer a starting point for the exploration of its rich chemistry, and a thorough understanding of the underlying mechanisms will facilitate further innovation in the synthesis of novel fluorinated compounds.
References
1,1,1,2,2-pentafluoro-3-iodopropane as a pentafluoroethylating agent
An Application Guide to 1,1,1,2,2-Pentafluoro-3-iodopropane: A Versatile Pentafluoropropylating Agent
Introduction: The Strategic Value of Fluorinated Moieties
The introduction of fluorinated alkyl groups into organic molecules is a cornerstone strategy in modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluoroalkylation a critical tool for molecular design. Among the various reagents available, this compound (PFPI) has emerged as an important intermediate and building block for the synthesis of complex fluorinated molecules.[1]
A Critical Clarification on Reactivity: It is essential to distinguish between pentafluoroethylation and pentafluoropropylation. This compound possesses the structure CF₃CF₂CH₂I. Chemical transformations, particularly radical reactions, typically involve the cleavage of the weak Carbon-Iodine bond. This process generates a 2,2,3,3,3-pentafluoropropyl radical (•CH₂CF₂CF₃), not a pentafluoroethyl radical (•CF₂CF₃). Therefore, PFPI is a reagent for pentafluoropropylation —the introduction of the -CH₂CF₂CF₃ group. This guide provides detailed protocols and scientific context for its effective use in this primary role.
Reagent Profile: this compound (PFPI)
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling. PFPI is a clear, colorless liquid whose utility is derived from the reactive C-I bond.[2]
| Property | Value | Source(s) |
| CAS Number | 354-69-8 | [2][3] |
| Molecular Formula | C₃H₂F₅I | [2][3] |
| Molecular Weight | 259.94 g/mol | [3][4] |
| Boiling Point | 70-71 °C | [3] |
| Density | 2.092 g/cm³ | [3][4] |
| Refractive Index | 1.3700-1.3770 (@ 20°C) | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Solubility | Insoluble in water | [1] |
Stability and Handling:
-
Light Sensitivity: PFPI is sensitive to light.[1] It should be stored in an amber bottle or a container protected from light to prevent photochemical decomposition, which can generate iodine and other impurities.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Safety Precautions: PFPI is an irritant and requires careful handling in a well-ventilated fume hood.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.
-
Core Mechanism: Generation of the 2,2,3,3,3-Pentafluoropropyl Radical
The primary utility of PFPI in synthesis stems from its ability to serve as a clean and efficient precursor to the 2,2,3,3,3-pentafluoropropyl radical. The Carbon-Iodine bond is significantly weaker than the C-F, C-C, and C-H bonds within the molecule, making its selective homolytic cleavage the preferred pathway for radical generation. This initiation can be achieved through several methods:
-
Photochemical Initiation: Exposure to ultraviolet (UV) light provides the energy to cleave the C-I bond.
-
Thermal Initiation: At elevated temperatures, the C-I bond can break homolytically.
-
Chemical Initiation: Use of a radical initiator (e.g., AIBN, dibenzoyl peroxide) can trigger the process at lower temperatures.
The general mechanism for the radical addition to an unsaturated system, such as an alkene, follows a classic chain reaction pathway.
Caption: General mechanism for radical pentafluoropropylation of an alkene.
Application Protocols
Protocol 1: Photochemical Pentafluoropropylation of Alkenes
This protocol describes the addition of the pentafluoropropyl group across a carbon-carbon double bond, initiated by UV light. This method is analogous to well-established radical additions of other perfluoroalkyl iodides.[5]
Objective: To synthesize 1-iodo-3-(2,2,3,3,3-pentafluoropropyl)alkanes from terminal alkenes.
Workflow Diagram:
Caption: Experimental workflow for photochemical addition of PFPI to alkenes.
Step-by-Step Methodology:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq). Add a suitable solvent if the alkene is solid (e.g., acetonitrile, 0.1 M). Add this compound (1.2 - 1.5 eq).
-
Expert Insight: A quartz vessel is used because standard borosilicate glass (Pyrex) absorbs the short-wavelength UV light required for initiation. A slight excess of the volatile PFPI is used to compensate for any loss and drive the reaction to completion.
-
-
Degassing: Seal the vessel with a septum. Degas the solution thoroughly using three cycles of freeze-pump-thaw. Backfill with an inert atmosphere (N₂ or Ar).
-
Causality: Oxygen is a radical scavenger and can inhibit the chain reaction. Thorough degassing is critical for achieving high yields.
-
-
Initiation and Reaction: Place the reaction vessel in a photochemical reactor equipped with a low-pressure mercury lamp (emission maximum ~254 nm). Maintain the reaction at room temperature using a cooling fan. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or TLC. The disappearance of the starting alkene indicates completion. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine (indicated by the disappearance of any purple/brown color). Wash subsequently with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired adduct.
Protocol 2: Base-Mediated Pentafluoropropylation of Thiols
This protocol details the synthesis of 2,2,3,3,3-pentafluoropropyl thioethers via a nucleophilic substitution (Sₙ2) reaction. The high reactivity of the thiolate anion with the primary alkyl iodide makes this a highly efficient transformation.
Objective: To synthesize R-S-CH₂CF₂CF₃ thioethers.
Workflow Diagram:
Caption: Experimental workflow for the Sₙ2 reaction of PFPI with thiols.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add the thiol (1.0 eq) and a polar aprotic solvent such as DMF or acetonitrile (0.2 M). Cool the flask to 0 °C in an ice bath.
-
Thiolate Formation: Add a suitable base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 eq, or potassium carbonate (K₂CO₃), 1.5 eq) portion-wise. Stir for 20-30 minutes at 0 °C to ensure complete deprotonation to the thiolate.
-
Expert Insight: NaH is a strong, non-nucleophilic base ideal for generating thiolates quantitatively. For more sensitive substrates, a milder base like K₂CO₃ can be used, though it may require longer reaction times or gentle heating. DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation, leaving a "naked," highly reactive anion.
-
-
PFPI Addition: Add this compound (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the consumption of the thiol by TLC. The product, being more nonpolar, will typically have a higher Rƒ value.
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the pure thioether.
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. L11047.03 [thermofisher.com]
- 3. innospk.com [innospk.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Harnessing the Power of 1,1,1,2,2-Pentafluoro-3-iodopropane in Radical Reactions
Introduction: The Strategic Value of the Pentafluoropropyl Moiety
In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical and physical properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates and advanced materials.[1]
1,1,1,2,2-Pentafluoro-3-iodopropane (C₃H₂F₅I) has emerged as a critical building block for introducing the valuable 2,2,3,3,3-pentafluoropropyl group (–CH₂CF₂CF₃).[2] This compound is a clear, colorless liquid, insoluble in water, and possesses properties that make it an exceptionally versatile reagent in organic synthesis.[2][3][4] Its utility is primarily anchored in the relative weakness of the C–I bond, which can be readily cleaved under various conditions to generate the 2,2,3,3,3-pentafluoropropyl radical. This reactive intermediate is the key to a host of powerful carbon-carbon bond-forming reactions.
This guide provides an in-depth exploration of the radical reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for its application.
| Compound Property | Value |
| CAS Number | 354-69-8[2] |
| Molecular Formula | C₃H₂F₅I[2][4] |
| Molecular Weight | 259.94 g/mol [2][5] |
| Boiling Point | 70-71 °C[2] |
| Density | 2.092 g/cm³[2] |
| Refractive Index | ~1.373[2] |
Mechanistic Cornerstone: Atom Transfer Radical Addition (ATRA)
The most prevalent application of this compound is in Atom Transfer Radical Addition (ATRA) reactions.[6] The process is an elegant and atom-economical chain reaction for forming C-C bonds by adding the pentafluoropropyl group and an iodine atom across an unsaturated bond (alkene or alkyne).
The core mechanism consists of three fundamental stages:
-
Initiation: The reaction begins with the generation of a radical initiator (In•), which abstracts the iodine atom from this compound to produce the key 2,2,3,3,3-pentafluoropropyl radical (CF₃CF₂CH₂•). Alternatively, direct homolytic cleavage of the C-I bond can be induced photochemically or thermally.
-
Propagation: This is a two-step cycle. First, the pentafluoropropyl radical adds to the alkene/alkyne π-bond, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound. This step yields the final product and regenerates the pentafluoropropyl radical, which continues the chain.[7]
-
Termination: The chain reaction ceases when two radical species combine.
Application Protocol 1: Diethylzinc-Mediated Radical Addition to Alkynes
This protocol describes a highly efficient and clean method for the 1,2-addition of this compound to unactivated alkynes using diethylzinc (Et₂Zn) as a radical initiator.[8] This approach is notable for its mild conditions and excellent functional group tolerance, often providing the desired products in high yields without the need for chromatographic purification.[8]
Causality and Experimental Insight: Diethylzinc acts as an initiator by generating an ethyl radical, which subsequently abstracts the iodine from the fluoroalkyl iodide to start the ATRA chain. The reaction is conducted at a low temperature (-20 °C) to control the reactivity of the organozinc reagent and minimize potential side reactions. Acetonitrile is an effective solvent for this transformation. The stereoselectivity is typically high, favoring the E-isomer.[8]
Detailed Step-by-Step Protocol
-
Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkyne substrate (1.0 eq., 0.2 mmol).
-
Add this compound (1.0 eq., 0.2 mmol, ~34 µL).
-
Dissolve the components in anhydrous acetonitrile (2.0 mL) under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Initiation:
-
Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 0.25 eq., 50 µL) dropwise to the stirred solution.
-
Safety Note: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at -20 °C for 8 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.[8]
-
Representative Data
| Alkyne Substrate | Product Yield (%) | E/Z Ratio |
| Phenylacetylene | >95% | >99:1 |
| 1-Octyne | >95% | >99:1 |
| 4-Ethynyltoluene | >95% | >99:1 |
| (Data adapted from literature reports for similar perfluoroalkyl iodides)[8] |
Application Protocol 2: Metal-Free ATRA via Pyridine-Boryl Radical Initiation
For applications demanding the complete absence of transition metals, a pyridine/bis(pinacolato)diboron (B₂pin₂) system offers a robust, photo-free initiation pathway.[6][9] This method leverages the formation of a pyridine-ligated boryl radical, which is capable of abstracting an iodine atom to initiate the ATRA cascade under mild conditions.[6]
Causality and Experimental Insight: The combination of an electron-deficient pyridine and B₂pin₂ generates a transient boryl radical. This radical is a potent iodine atom abstractor, initiating the ATRA process efficiently without the need for external energy sources like light or heat, or potentially problematic metal catalysts.[6] This expands the reaction's compatibility with sensitive functional groups and simplifies product purification.
Detailed Step-by-Step Protocol
-
Preparation:
-
In a screw-cap vial containing a magnetic stir bar, combine the unactivated alkene (e.g., allylbenzene, 1.0 eq., 0.2 mmol), this compound (1.5 eq., 0.3 mmol), pyridine (2.0 eq., 0.4 mmol), and bis(pinacolato)diboron (B₂pin₂, 1.5 eq., 0.3 mmol).
-
Add the reaction solvent (e.g., anhydrous acetonitrile, 2.0 mL).
-
-
Reaction Conditions:
-
Seal the vial and place it in a preheated aluminum block at 60 °C.
-
Stir the reaction mixture for 24 hours. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure iodoperfluoroalkylation product.[9]
-
Safety and Handling
-
This compound: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Light Sensitivity: The compound is sensitive to light.[3][10] Store in an amber bottle or a container protected from light in a cool, dry place.
-
Radical Initiators:
-
Diethylzinc (Et₂Zn): Pyrophoric. Must be handled under a strict inert atmosphere.
-
AIBN: Thermally unstable. Do not heat above its decomposition temperature outside of a reaction solution.
-
-
General Precautions: Radical reactions can be exothermic. It is advisable to conduct them with proper temperature control and behind a safety shield, especially when working on a larger scale.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. innospk.com [innospk.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. L11047.03 [thermofisher.com]
- 5. This compound - CAS:354-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Strategic Incorporation of the Pentafluoropropyl Moiety in Pharmaceutical Scaffolds: Application Notes and Protocols for 1,1,1,2,2-Pentafluoro-3-iodopropane
Introduction: The Growing Importance of Fluorination in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[1] While the trifluoromethyl (CF₃) group has been a mainstay, there is a growing interest in larger fluoroalkyl groups like the pentafluoropropyl (–CH₂CF₂CF₃) moiety. This group offers a distinct profile of steric and electronic properties that can be leveraged to optimize lead compounds.
1,1,1,2,2-Pentafluoro-3-iodopropane (CF₃CF₂CH₂I) has emerged as a key building block for introducing the pentafluoropropyl group into organic molecules.[2] Its structure combines a stable pentafluoropropyl chain with a reactive carbon-iodine bond, making it an ideal electrophile for a variety of nucleophilic substitution and cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the role and practical application of this compound in pharmaceutical synthesis. We will delve into its reactivity, provide detailed experimental protocols for key transformations, and discuss the rationale behind its use in the synthesis of potential therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₅I | [2] |
| Molecular Weight | 259.94 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 70-71 °C | [2] |
| Density | 2.092 g/cm³ | [2] |
| Refractive Index | 1.373 | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | [2] |
Core Synthetic Applications and Methodologies
The reactivity of this compound is primarily centered around the carbon-iodine bond, which serves as a versatile handle for introducing the pentafluoropropyl group. The key transformations include nucleophilic substitution, radical reactions, and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions: Building C-O, C-N, and C-S Bonds
The primary nature of the carbon bearing the iodine atom makes this compound an excellent substrate for Sₙ2 reactions. This allows for the straightforward formation of ethers, amines, azides, and thioethers, which are common functionalities in pharmaceutical compounds.
Caption: Generalized workflow for Sₙ2 reactions with this compound.
Protocol 1: Williamson Ether Synthesis of 1-(2,2,3,3,3-Pentafluoropropoxy)-4-nitrobenzene
This protocol details the synthesis of a pentafluoropropyl-substituted aryl ether, a common motif in medicinal chemistry, via a Williamson ether synthesis.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (2.60 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Expected Yield: 80-90%
Protocol 2: Synthesis of 1-Azido-3,3,4,4,5,5,5-heptafluoropentane
This protocol describes the synthesis of a pentafluoropropyl azide, a versatile intermediate for the construction of triazoles and other nitrogen-containing heterocycles via "click" chemistry.[3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium azide (0.98 g, 15 mmol) in DMSO (20 mL).
-
Add this compound (2.60 g, 10 mmol) to the solution.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with 50 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude product. Caution: Alkyl azides can be explosive and should be handled with care. It is often advisable to use the crude product directly in the next step without purification.
Expected Yield: High (can be used in subsequent reactions without extensive purification)
Radical Reactions: Forging C-C Bonds
The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a pentafluoropropyl radical. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes and alkynes. Photoredox catalysis has emerged as a mild and efficient method for generating these radicals under visible light irradiation.[2]
Caption: Generalized workflow for the photoredox-catalyzed radical addition of this compound.
Protocol 3: Visible-Light-Promoted Radical Addition to an Alkene
This protocol outlines a general procedure for the photoredox-catalyzed addition of the pentafluoropropyl group across a double bond.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ as photocatalyst
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source
-
Standard work-up and purification reagents
Procedure:
-
In a Schlenk tube, combine the alkene (1 mmol), this compound (1.2 mmol), photocatalyst (1-2 mol%), and degassed acetonitrile (5 mL).
-
Add DIPEA (1.5 mmol) to the mixture.
-
Seal the tube and irradiate with a blue LED light source at room temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired adduct.
Expected Yield: 70-95%
Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds. While less common for primary alkyl iodides due to competing β-hydride elimination, under carefully optimized conditions, this compound can participate in reactions like Sonogashira coupling.
Protocol 4: Sonogashira Coupling with a Terminal Alkyne
This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne to form an internal alkyne bearing a pentafluoropropyl group.[4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Toluene, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Add the terminal alkyne (1.2 mmol) and degassed toluene (5 mL), followed by degassed triethylamine (2 mL).
-
Add this compound (1 mmol) to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the coupled product.
Expected Yield: 40-60%
Conclusion
This compound is a valuable and versatile reagent for the introduction of the pentafluoropropyl moiety into a wide range of organic molecules. Its utility in nucleophilic substitution, radical addition, and cross-coupling reactions provides medicinal chemists with a powerful tool to synthesize novel drug candidates with potentially improved pharmacological properties. The protocols outlined in this application note serve as a practical guide for researchers to harness the synthetic potential of this important fluorinated building block. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in the advancement of drug discovery.
References
- 1. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Leveraging 1,1,1,2,2-Pentafluoro-3-iodopropane as a Key Building Block in Modern Agrochemical Development
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist
This document provides a comprehensive technical guide on the application of 1,1,1,2,2-pentafluoro-3-iodopropane in the strategic design and synthesis of next-generation agrochemicals. We will move beyond simple procedural lists to explore the rationale behind its use, offering detailed protocols and mechanistic insights to empower researchers in the field.
Introduction: The Fluorine Advantage in Crop Protection
The introduction of fluorine into bioactive molecules has become a cornerstone of modern agrochemical research.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the performance of a pesticide.[1][3] Strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, slowing metabolic degradation in plants, insects, and the environment, which can prolong the activity of the compound.[1][4]
-
Increased Lipophilicity: Fluorinated groups can increase a molecule's ability to pass through biological membranes, improving its uptake and transport to the target site.[3][4]
-
Modified Bioavailability and Binding: Altering the electronic profile and conformation of a molecule can lead to stronger and more selective binding to target enzymes or receptors.[1]
The most predominant and efficient method for incorporating fluorine is through the use of specialized fluorine-containing "building blocks".[3][5] this compound is one such building block, offering a direct route to introduce the valuable pentafluoropropyl moiety into novel or existing agrochemical scaffolds.
Compound Profile: this compound
This compound (CAS No. 354-69-8) is a versatile fluorinated intermediate whose utility stems from its distinct structural features: a stable pentafluoroethyl group (CF₃CF₂-) and a reactive primary iodide (-CH₂I).[6][7] This combination allows for the strategic installation of the pentafluoropropyl group via a range of classic organic transformations.
| Property | Value | Source(s) |
| CAS Number | 354-69-8 | [6][8] |
| Molecular Formula | C₃H₂F₅I | [6][8] |
| Molecular Weight | 259.94 g/mol | [6][8] |
| Boiling Point | 70-71 °C | [6] |
| Density | 2.092 g/cm³ | [6] |
| Appearance | Colorless liquid | N/A |
| Solubility | Insoluble in water | [6][7] |
| Synonyms | Pentafluoropropyl iodide, 1-Iodo-2,2,3,3,3-pentafluoropropane | [6][8] |
The high stability of the C-F bonds makes the pentafluoroethyl moiety a robust functional group, while the carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[9]
Synthetic Utility and Core Applications
The primary value of this compound lies in its function as an electrophilic source of the pentafluoropropylmethyl group (CF₃CF₂CH₂-). The reactive C-I bond serves as a versatile handle for forming new bonds.
Key Reaction Classes:
-
Nucleophilic Substitution (Sₙ2): This is the most direct application. The primary iodide is highly susceptible to attack by a wide range of nucleophiles (O, N, S), enabling the synthesis of novel ethers, amines, and thioethers. This is particularly useful for modifying existing agrochemical scaffolds that contain hydroxyl, amino, or thiol groups.
-
Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and expanding the structural diversity of potential agrochemical candidates.
-
Radical Reactions: The C-I bond can be cleaved homolytically to generate the pentafluoropropylmethyl radical, which can then be used in various radical addition reactions.
The following sections provide a detailed protocol for the most common and robust application: nucleophilic substitution.
Experimental Protocols
This section details a representative, self-validating protocol for the synthesis of a pentafluoropropyl aryl ether, a common structural motif in agrochemicals.
Protocol 1: Synthesis of 1-Chloro-4-(2,2,3,3,3-pentafluoropropoxy)benzene
This protocol describes the Williamson ether synthesis between 4-chlorophenol and this compound. The rationale for this model system is the prevalence of substituted phenolic structures in herbicides and fungicides.
Reaction Scheme:
Materials & Equipment:
-
4-Chlorophenol (Reagent Grade)
-
This compound (≥96% purity)[7]
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound may cause skin and eye irritation.[7] DMF is a reproductive toxin; handle with care.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-chlorophenol (1.0 eq, e.g., 1.28 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Reagent Addition: Add this compound (1.1 eq, 2.86 g, 11 mmol) to the suspension dropwise via syringe.
-
Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 70 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-chlorophenol starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to yield the pure product as a colorless oil.
-
Characterization (Self-Validation):
-
¹H NMR: Expect a triplet in the aromatic region for the protons ortho to the ether linkage and a triplet for the protons meta to the ether linkage. A triplet of triplets corresponding to the -OCH₂- protons will be observed in the aliphatic region due to coupling with both adjacent fluorine atoms.
-
¹⁹F NMR: Expect a triplet for the -CF₃ group and a multiplet for the -CF₂- group.
-
Mass Spectrometry (MS): Calculate the expected exact mass and observe the corresponding molecular ion peak (M⁺) to confirm the product's identity.
-
Visualization of Workflows and Mechanisms
Diagrams are essential for clarifying complex processes. The following have been generated using DOT language to illustrate the experimental workflow and the core chemical transformation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [diva-portal.org]
- 6. innospk.com [innospk.com]
- 7. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 354-69-8 CAS Manufactory [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers using 1,1,1,2,2-Pentafluoro-3-Iodopropane
Abstract: Fluorinated polymers are a class of high-performance materials prized for their exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility. The precise control over their architecture is paramount to unlocking their full potential in advanced applications, from drug delivery systems to high-performance coatings. This technical guide details the application of 1,1,1,2,2-pentafluoro-3-iodopropane as a highly effective chain transfer agent in Iodine Transfer Polymerization (ITP). We provide an in-depth exploration of the underlying mechanisms, detailed step-by-step protocols for the synthesis of both homopolymers and block copolymers, and expert insights into experimental design and troubleshooting. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel fluorinated materials.
Foundational Principles: this compound in Controlled Polymerization
The utility of this compound in polymer synthesis stems from its unique molecular structure, which combines a stable pentafluoroethyl group with a reactive carbon-iodine (C-I) bond. This C-I bond is the cornerstone of its function in Iodine Transfer Polymerization (ITP), a powerful controlled radical polymerization (CRP) technique.
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for experimental design, particularly concerning solvent selection and reaction temperature. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 354-69-8 | [1][2] |
| Molecular Formula | C₃H₂F₅I | [1][2] |
| Molecular Weight | 259.94 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 2.092 g/cm³ at 25 °C | [1] |
| Boiling Point | 70-71 °C | [1] |
| Refractive Index | 1.3700-1.3770 @ 20 °C | [2] |
| Solubility | Insoluble in water | [1][3] |
Mechanism of Action in Iodine Transfer Polymerization (ITP)
ITP is a form of reversible deactivation radical polymerization that relies on a degenerative chain transfer process.[4] Unlike uncontrolled free-radical polymerizations that are marked by spontaneous termination events, ITP allows polymer chains to grow in a more uniform and predictable manner. The this compound acts as a chain transfer agent (CTA).
The core mechanism involves the following steps:
-
Initiation: A conventional radical initiator (e.g., AIBN) decomposes to produce primary radicals. These radicals react with a monomer unit to start a propagating polymer chain (P•).
-
Propagation: The propagating radical adds more monomer units, extending the polymer chain.
-
Reversible Chain Transfer: The propagating radical (P•) reacts with the C-I bond of the CTA (R-I, in this case, CF₃CF₂CH₂-I). The iodine atom is transferred to the propagating chain, rendering it dormant (P-I), and generating a new radical (R•) from the CTA. This new radical can then initiate the growth of another polymer chain.
-
Degenerative Exchange: A dynamic equilibrium is established where dormant chains (P-I) can be reactivated by reacting with other propagating radicals (P'•), allowing for the continuous, controlled growth of all polymer chains. This process ensures that most chains grow at a similar rate, resulting in a polymer with a low polydispersity index (PDI).
This controlled process is essential for synthesizing polymers with well-defined molecular weights and for the subsequent creation of more complex architectures like block copolymers.[5][6]
Caption: The mechanism of Iodine Transfer Polymerization (ITP).
Application Protocol: Synthesis of Poly(vinylidene fluoride) Homopolymer
This protocol describes the synthesis of a well-defined poly(vinylidene fluoride) (PVDF) homopolymer using this compound as the CTA. PVDF is a highly valuable fluoropolymer with applications in membranes, sensors, and battery components.
Experimental Rationale
-
Monomer: Vinylidene fluoride (VDF) is chosen for its widespread industrial relevance and its known compatibility with ITP.[7]
-
Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that provides a controlled source of radicals at the selected reaction temperature.
-
Solvent: 1,1,1,3,3-pentafluorobutane is an excellent fluorinated solvent that can solubilize both the monomer and the resulting polymer, ensuring a homogeneous reaction.[5] Other solvents like dimethyl carbonate can also be used.[6]
-
Temperature: The reaction is conducted at 70-75 °C, which is optimal for the thermal decomposition of AIBN and facilitates efficient chain transfer.
-
Stoichiometry: The ratio of monomer to CTA ([M]/[CTA]) is the primary determinant of the target molecular weight (Mn). A lower ratio will produce a shorter polymer chain. The initiator concentration is kept low to minimize uncontrolled termination events.
Materials and Equipment
-
Reagents:
-
This compound (CTA)
-
Vinylidene fluoride (VDF) monomer
-
Azobisisobutyronitrile (AIBN) (recrystallized before use)
-
1,1,1,3,3-Pentafluorobutane (solvent)
-
Methanol (for precipitation)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Equipment:
-
High-pressure stainless steel reactor with magnetic stirring
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
-
Vacuum oven
-
Glassware (flasks, beakers, filtration funnel)
-
Step-by-Step Protocol
CAUTION: VDF is a flammable gas. This procedure must be conducted in a well-ventilated fume hood by trained personnel. The high-pressure reactor must be operated according to its specifications.
-
Initiator and CTA Preparation: In a glovebox or under an inert atmosphere, add AIBN (e.g., 0.05 mmol) and this compound (e.g., 0.5 mmol) to the high-pressure reactor vessel.
-
Solvent Addition: Add 1,1,1,3,3-pentafluorobutane (e.g., 20 mL) to the reactor via cannula transfer.
-
Degassing: Seal the reactor and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which is a potent inhibitor of radical polymerization.
-
Monomer Addition: Cool the reactor to a low temperature (e.g., -20 °C) and condense a known amount of VDF monomer (e.g., 50 mmol, for a target DP of 100) into the vessel.
-
Reaction: Place the sealed reactor in a preheated oil bath at 75 °C. Begin vigorous stirring. Monitor the reaction progress by checking the pressure drop inside the reactor. Allow the reaction to proceed for the desired time (e.g., 12-24 hours).
-
Termination and Isolation: Quench the reaction by immersing the reactor in an ice bath. Vent any unreacted VDF gas safely.
-
Precipitation: Open the reactor and pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring. The PVDF polymer will precipitate as a white solid.
-
Purification: Allow the solid to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone or DMF) and re-precipitate into cold methanol. This step is crucial to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by vacuum filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Advanced Application: Synthesis of Fluorinated Block Copolymers
The iodine-terminated polymer (macro-initiator) synthesized in the previous step can be used to initiate the polymerization of a second, different monomer, leading to the formation of a well-defined block copolymer. This process opens the door to materials with tailored amphiphilicity, self-assembly properties, and unique surface characteristics.[8]
Caption: Workflow for synthesizing a diblock copolymer via ITP.
Protocol Outline: Synthesis of PVDF-b-Poly(methyl methacrylate)
-
Synthesize Macro-initiator: Follow the protocol in Section 2 to synthesize PVDF-I with a specific target molecular weight. Ensure the polymer is thoroughly purified and dried.
-
Set up Second Polymerization: In a Schlenk flask under an inert atmosphere, dissolve the PVDF-I macro-initiator (e.g., 0.2 mmol) in a suitable solvent (e.g., dimethyl carbonate).
-
Add Second Monomer: Add the second monomer, methyl methacrylate (MMA), which has been passed through a column of basic alumina to remove inhibitors.
-
Initiation: While ITP can proceed thermally, photo-initiation at a lower temperature can provide better control for the second block. Add a photoinitiator (e.g., Mn₂(CO)₁₀) and expose the reaction to visible light.[6] Alternatively, a small amount of thermal initiator can be used.
-
Reaction and Isolation: Allow the reaction to proceed until the desired conversion is reached. Isolate and purify the resulting PVDF-b-PMMA block copolymer by precipitation in a non-solvent for one of the blocks (e.g., methanol or hexane).
Data and Troubleshooting
Expected Results and Characterization
The success of the polymerization is determined by analyzing the molecular weight, polydispersity, and composition of the final polymer.
| Parameter | Technique | Expected Outcome |
| Polymer Structure | ¹H and ¹⁹F NMR | Signals corresponding to the polymer backbone and the CF₃CF₂CH₂- end group. For block copolymers, signals for both blocks will be present. |
| Molecular Weight (Mn) | GPC/SEC | Mn should be close to the theoretical value calculated from the [M]/[CTA] ratio. The GPC trace should be monomodal. |
| Polydispersity (PDI) | GPC/SEC | PDI values should be low (typically < 1.5), indicating a controlled polymerization. |
| Thermal Properties | DSC/TGA | Measurement of glass transition temperature (Tg) and melting temperature (Tm), and assessment of thermal stability. |
Common Issues and Solutions
-
Issue: High PDI (> 1.5)
-
Cause: Presence of oxygen; initiator concentration too high; inefficient chain transfer.
-
Solution: Ensure rigorous degassing of the reaction mixture. Decrease the initiator-to-CTA ratio. Verify the purity of the CTA.
-
-
Issue: Low Monomer Conversion
-
Cause: Inactive initiator; reaction temperature too low; insufficient reaction time.
-
Solution: Use freshly recrystallized initiator. Confirm the reaction temperature is appropriate for the chosen initiator. Extend the reaction time.
-
-
Issue: Bimodal GPC Trace in Block Copolymer Synthesis
-
Cause: Inefficient initiation from the macro-initiator; termination of the first block.
-
Solution: Ensure the iodine end-group of the macro-initiator is intact and pure. Use a more efficient initiation method for the second block, such as photo-initiation.
-
References
- 1. innospk.com [innospk.com]
- 2. L11047.03 [thermofisher.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. d-nb.info [d-nb.info]
- 5. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1,1,2,2-Pentafluoro-3-iodopropane as a Versatile Precursor for Advanced Fluorinated Compounds
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8). It details the core reactivity, key applications, and step-by-step experimental protocols for leveraging this potent fluorinated building block. The unique structure, combining a stable pentafluoroethyl moiety with a reactive carbon-iodine bond, makes it an indispensable intermediate for introducing fluorine into advanced materials, pharmaceuticals, and agrochemicals.[1][2] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound, with the molecular formula C₃H₂F₅I, is a cornerstone reagent in modern organofluorine chemistry.[1] Its strategic importance lies in its dual nature: the electron-withdrawing pentafluoroethyl group (CF₃CF₂-) imparts unique physicochemical properties, while the terminal iodine atom serves as a highly reactive functional handle.[1][3] The incorporation of fluorine into organic molecules is a proven strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, in materials science, fluorinated segments contribute to thermal stability, chemical resistance, and specific surface properties.[3][4] This molecule serves as a critical precursor for introducing the valuable CF₃CF₂CH₂- group into a diverse range of molecular architectures.[2]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. It is sensitive to light and should be stored in tightly sealed containers in cool, dry conditions.[2] It is also incompatible with strong oxidizing agents.[2]
| Property | Value | Source |
| CAS Number | 354-69-8 | [1] |
| Molecular Formula | C₃H₂F₅I | [1][5] |
| Molecular Weight | 259.94 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 2.092 g/cm³ | [1][6] |
| Boiling Point | 70-71 °C | [1] |
| Refractive Index | ~1.373 | [1] |
| Solubility | Insoluble in water | [1][2] |
Safety Note: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Principles of Reactivity: A Dichotomous Pathway
The synthetic versatility of this compound stems from the reactivity of its carbon-iodine bond, which can be cleaved either heterolytically or homolytically. This allows for two primary, mechanistically distinct transformation pathways: Nucleophilic Substitution and Free-Radical Addition.
Figure 1: Core reaction pathways for this compound.
Nucleophilic Substitution (Sₙ2) Pathway
The iodine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[7] This bimolecular (Sₙ2) reaction is a robust method for forming new carbon-heteroatom bonds.
-
Causality: The high electronegativity of the fluorine atoms enhances the electrophilicity of the carbon backbone, while the weakness of the C-I bond facilitates its departure as an iodide ion (I⁻). Polar aprotic solvents like DMF or DMSO are ideal as they solvate the counter-cation of the nucleophile but leave the nucleophile itself highly reactive.[7]
-
Applications: This pathway is fundamental for synthesizing fluorinated ethers (with alkoxides), thioethers (with thiolates), amines (with ammonia or amines), and for forming C-C bonds with soft carbon nucleophiles like cyanides or enolates.
Free-Radical Pathway
The C-I bond can be cleaved homolytically using thermal or photochemical initiation to generate the highly reactive 1,1,1,2,2-pentafluoroprop-3-yl radical (CF₃CF₂CH₂•).[8] This radical can then engage in a variety of transformations.
-
Causality: Radical initiators (e.g., AIBN, peroxides) or UV light provide the energy needed to break the C-I bond, which is weaker than C-H or C-F bonds.[9] The resulting radical readily adds across the π-system of unsaturated molecules like alkenes and alkynes.[10][11]
-
Applications: This method is extensively used for the 1,2-difunctionalization of alkenes, where the pentafluoropropyl group and an iodine atom are added across the double bond.[8] It is a cornerstone of iodine transfer polymerization (ITP) and for creating complex fluorinated aliphatic chains.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale. They represent common and effective transformations using this compound.
Protocol 1: Synthesis of a Pentafluoropropyl-Aryl Ether via Sₙ2 Reaction
This protocol describes the synthesis of 4-(2,2,3,3,3-pentafluoropropoxy)benzonitrile, a representative example of an Sₙ2 reaction with a phenoxide nucleophile.
Principle: The phenoxide, generated in situ from 4-hydroxybenzonitrile and a base, acts as a potent nucleophile, displacing the iodide from this compound to form an aryl ether bond.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-hydroxybenzonitrile (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzonitrile (1.05 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5 mL per 1 mmol of the iodide).
-
Reagent Addition: Stir the suspension vigorously and add this compound (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Workflow for Sₙ2 synthesis of a pentafluoropropyl-aryl ether.
Protocol 2: Free-Radical Addition to an Alkene
This protocol details the addition of this compound to 1-octene, initiated by azobisisobutyronitrile (AIBN).
Principle: Thermal decomposition of AIBN generates radicals that abstract the iodine atom from the precursor, creating the CF₃CF₂CH₂• radical. This radical adds to the less substituted carbon of 1-octene, and the resulting alkyl radical abstracts an iodine atom from another molecule of the precursor to propagate the chain reaction, yielding the 1:1 adduct.
Materials and Reagents:
-
This compound (1.5 eq)
-
1-octene (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Toluene or another suitable high-boiling solvent, anhydrous
-
Schlenk flask or heavy-walled pressure vessel
-
Sodium thiosulfate solution (10% aqueous)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.5 eq), 1-octene (1.0 eq), AIBN (0.1 eq), and anhydrous toluene.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical reactions.
-
Reaction: After backfilling with nitrogen or argon, seal the vessel and heat the mixture to 85-90 °C (the decomposition temperature of AIBN) for 8-12 hours behind a blast shield.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. If the solution has a purple/pink tint from residual iodine, add 10% aqueous sodium thiosulfate solution and stir until colorless.
-
Work-up: Transfer the mixture to a separatory funnel, add water, and extract three times with hexane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove the solvent and any excess starting material by rotary evaporation. A Kugelrohr apparatus may be necessary for higher-boiling products.
-
Purification: The crude product can often be purified by vacuum distillation or flash column chromatography on silica gel to isolate the desired adduct.
Justification: Using an excess of the iodo-compound (1.5 eq) ensures efficient trapping of the intermediate alkyl radical, minimizing telomerization and other side reactions.[12] Degassing is critical as oxygen is a radical scavenger.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of advanced fluorinated molecules. Its predictable reactivity through both nucleophilic and radical pathways allows chemists to strategically introduce the pentafluoroethylpropyl group, thereby accessing compounds with desirable properties for pharmaceutical, agrochemical, and materials science applications.[1] The protocols outlined in this guide provide a solid foundation for researchers to confidently employ this building block in their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
Application Note: High-Purity Recovery of 1,1,1,2,2-Pentafluoro-3-iodopropane from Reaction Products
Abstract
1,1,1,2,2-Pentafluoro-3-iodopropane (PFPI) is a critical fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is contingent on high purity, as trace impurities can lead to undesirable side reactions, reduced yields, and compromised product integrity. This document provides a comprehensive guide to the purification of PFPI from typical crude reaction mixtures. We will explore common impurity profiles, detail step-by-step protocols for chemical washing and fractional distillation, and discuss advanced chromatographic methods for achieving the highest purity levels. The causality behind each experimental choice is explained to empower researchers with a robust understanding of the purification strategy.
Introduction: The Challenge of Purifying Fluorinated Intermediates
The unique physicochemical properties imparted by fluorine atoms make compounds like PFPI highly valuable in medicinal and materials chemistry.[1] However, the synthesis of such molecules often results in a complex mixture of the desired product, unreacted starting materials, byproducts, and residual catalysts. The inertness of the carbon-fluorine bond and the specific reactivity of the carbon-iodine bond necessitate tailored purification strategies. This guide addresses the common challenges associated with purifying PFPI, a volatile liquid with a boiling point of approximately 69-71°C.[1][3][4]
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. While the specific impurity profile depends on the synthetic route, common contaminants in the preparation of perfluoroalkyl iodides include:
-
Residual Iodine (I₂): Often used in synthesis or formed as a byproduct, residual iodine imparts a characteristic brown or pink color to the organic phase.
-
Acidic Impurities: Hydrogen halides (e.g., HI) or other acidic species can be present, especially if aqueous workups are involved.[5]
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, starting materials may remain.
-
Oligomeric Byproducts: Telomerization of starting materials like tetrafluoroethylene can lead to higher boiling, more highly fluorinated iodide byproducts.[6]
-
Solvents: Residual reaction or extraction solvents.
Purification Strategy: A Multi-Step Approach
A robust purification strategy for PFPI typically involves a two-stage process: a preliminary chemical wash to remove reactive impurities, followed by high-resolution fractional distillation to separate components based on boiling points. For applications requiring ultra-high purity, preparative gas chromatography may be employed.
Logical Workflow for PFPI Purification
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Chemical Washing for Removal of Iodine and Acidic Impurities
Materials:
-
Crude this compound
-
10% (w/v) aqueous sodium thiosulfate solution[7]
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the crude PFPI to a separatory funnel of appropriate size.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer (PFPI) is denser and will be the bottom layer (Density ≈ 2.09 g/cm³).[1][3] Drain the lower organic layer into a clean flask. Discard the upper aqueous layer, which should now contain the iodide salts.
-
Return the organic layer to the separatory funnel and wash with an equal volume of deionized water to remove residual thiosulfate salts. Separate the layers as described in step 3.
-
(Optional, if acidic impurities are suspected) Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acids. Observe for any effervescence. Separate the layers.
-
Finally, wash the organic layer one more time with deionized water to remove any remaining inorganic salts.
-
Transfer the washed PFPI to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the liquid to remove dissolved water. Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear and colorless.
-
Filter or decant the dried PFPI from the drying agent into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation
Principle: Fractional distillation is a powerful technique for separating liquids with close boiling points.[9][10][11] It utilizes a fractionating column to create a temperature gradient, allowing for multiple successive vaporization-condensation cycles ("theoretical plates").[9][12] This process enriches the vapor phase with the more volatile component, leading to a more efficient separation than simple distillation.[13][14]
Key Physical Properties:
| Compound | Boiling Point (°C) |
| This compound | 69 - 71 [1][3][4] |
| Potential Lower Boiling Impurity (e.g., 1,1,2,2,3-Pentafluoropropane) | 25 - 26[15] |
| Potential Higher Boiling Impurities (e.g., Telomers) | >100 |
Materials:
-
Washed and dried crude PFPI
-
Round-bottom flask
-
Fractionating column (Vigreux or packed column, e.g., with Raschig rings or metal sponge)[12]
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]
-
Add the dried PFPI and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently. As the liquid begins to boil, a ring of condensate will be observed rising slowly up the fractionating column.[9] It is crucial to heat slowly to establish the temperature gradient.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of PFPI (approx. 69-71°C).
-
Once the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main fraction of pure this compound.
-
Continue distillation until the temperature either begins to drop (indicating the product is nearly gone) or rise (indicating higher-boiling impurities are starting to distill). Stop the distillation before the distilling flask goes to dryness.
-
The collected main fraction should be a clear, colorless liquid. Store in a tightly sealed container, protected from light, as iodo-compounds can be light-sensitive.[2]
Fractional Distillation Apparatus
Caption: Schematic of a fractional distillation setup.
Advanced Purification: Preparative Gas Chromatography (GC)
For applications demanding the highest purity (>99.5%), such as in the synthesis of pharmaceutical active ingredients, preparative GC can be an effective, albeit lower-throughput, final polishing step.
Principle: Preparative GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Fluorinated stationary phases can offer enhanced selectivity for fluorinated compounds due to favorable "fluorous-fluorous" interactions.[16] The separated components are then collected as they elute from the column.
Considerations:
-
Stationary Phase: A trifluoropropylmethylsiloxane or similar fluorinated stationary phase is recommended.
-
Injection Volume: Small, repeated injections are necessary to avoid column overloading.
-
Collection: A cooled trapping system is required to condense the eluting PFPI vapor.
-
Throughput: This method is suitable for small-scale purification (milligrams to a few grams).
Purity Analysis
The purity of the final product must be rigorously verified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. It can separate residual impurities and provide their mass spectra for identification. Field ionization (FI) techniques may be necessary to observe the molecular ion of fluorinated compounds, which can be elusive with standard electron ionization (EI).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the chemical structure and detecting impurities that may not be visible by GC.
-
Elemental Analysis: Can be used to confirm the elemental composition of the purified product.
Safety and Handling
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18][19]
-
This compound and other iodinated organic compounds should be handled with care. They can be irritating to the eyes, respiratory system, and skin.[3][20]
-
Avoid inhalation of vapors.[21]
-
Store the purified product in a tightly sealed container in a cool, dry place, protected from light.[2]
Conclusion
The successful purification of this compound is a critical step in its application for high-value synthesis. By employing a systematic approach involving chemical washing to remove reactive impurities followed by meticulous fractional distillation, researchers can reliably obtain this key intermediate in high purity. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and reproducible purification workflow, ensuring the quality and consistency required for demanding research and development applications.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 354-69-8 [chemnet.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. 1,1,2,2,3-Pentafluoropropane 99 679-86-7 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 18. northamerica.covetrus.com [northamerica.covetrus.com]
- 19. edvotek.com [edvotek.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. science.cleapss.org.uk [science.cleapss.org.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,1,1,2,2-Pentafluoro-3-iodopropane Synthesis
Welcome to the technical support guide for the synthesis of 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a critical fluorinated building block, PFPI (CAS: 354-69-8) is an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its efficient synthesis is paramount.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Core Synthesis Pathway - Free-Radical Telomerization
The most common and industrially relevant method for synthesizing this compound (CF₃CF₂CH₂I) is the free-radical addition of pentafluoroethyl iodide (C₂F₅I) to ethylene (CH₂=CH₂). This process is a form of telomerization, where a "telogen" (C₂F₅I) reacts with a "taxogen" (ethylene) to form a 1:1 adduct.[3][4]
The reaction proceeds via a standard free-radical chain mechanism:
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or external energy (UV light, heat) generates an initial radical. This radical abstracts the iodine atom from C₂F₅I to produce a highly reactive pentafluoroethyl radical (•CF₂CF₃).
-
Propagation: The pentafluoroethyl radical adds across the double bond of ethylene, forming a new carbon-centered radical (CF₃CF₂CH₂CH₂•). This radical then abstracts an iodine atom from another molecule of C₂F₅I, yielding the desired product (PFPI) and regenerating the pentafluoroethyl radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Understanding this mechanism is crucial for diagnosing and resolving issues related to yield and purity.
Visualizing the General Workflow
The following diagram outlines the critical stages of a successful PFPI synthesis campaign.
Caption: High-level workflow for PFPI synthesis.
Section 2: Troubleshooting Guide - Enhancing Your Yield
This section addresses the most common challenges encountered during PFPI synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
A: Low yield is a multifaceted problem. The most common culprits are suboptimal reaction conditions, reactant impurity, and inefficient initiation. A systematic approach is essential.
Troubleshooting Decision Tree for Low Yield:
Caption: Systematic troubleshooting for low PFPI yield.
-
Reactant Purity: The free-radical mechanism is sensitive to inhibitors. Oxygen is a potent radical trap and must be rigorously excluded. Water can interfere with certain initiators and reaction conditions. Ensure ethylene is free of acetylene and C₂F₅I is freshly distilled.
-
Reaction Temperature: Temperature is a double-edged sword. It must be high enough to ensure a sufficient rate of radical initiation but low enough to prevent undesirable side reactions, such as the formation of higher-order telomers.[5]
-
Ethylene Pressure: The concentration of ethylene in the reaction medium is directly proportional to its partial pressure. Insufficient pressure leads to a low concentration of the taxogen, slowing the propagation step and allowing side reactions of the pentafluoroethyl radical to dominate.
Q: I'm observing significant byproduct formation, particularly higher molecular weight species. How can I improve selectivity for the 1:1 adduct?
A: The formation of higher-order telomers, C₂F₅(CH₂CH₂)ₙI where n > 1, is a classic challenge in telomerization.[4] This occurs when the product radical (CF₃CF₂CH₂CH₂•) adds to another molecule of ethylene instead of abstracting an iodine atom from the telogen (C₂F₅I).
To enhance selectivity:
-
Increase the Telogen-to-Taxogen Ratio: Maintain a high concentration of C₂F₅I relative to ethylene. This kinetically favors the iodine abstraction step over further propagation. A molar excess of C₂F₅I is recommended.
-
Control Ethylene Feed Rate: Instead of adding all the ethylene at once, a slow, continuous feed can keep its instantaneous concentration low, thus disfavoring the formation of higher telomers.[5]
Q: My initiator seems ineffective or leads to a runaway reaction. How do I select and optimize its use?
A: Initiator choice depends on the reaction temperature. The ideal initiator has a half-life of approximately 1-10 hours at the desired temperature, ensuring a slow, steady generation of radicals.
| Initiator | Recommended Temp. Range (°C) | Key Considerations |
| AIBN (Azobisisobutyronitrile) | 60 - 80 °C | Common choice, less susceptible to induced decomposition. |
| Benzoyl Peroxide | 80 - 100 °C | More energetic; handle with care. Can participate in side reactions. |
| Di-tert-butyl Peroxide | 110 - 130 °C | Suitable for higher temperature reactions. |
| Photochemical Initiation | Ambient - 50 °C | Requires a UV-transparent reactor. Offers excellent control.[6] |
-
Causality: An initiator that decomposes too quickly will generate a high concentration of radicals early on, promoting termination reactions and potentially creating an unsafe exotherm. An initiator that decomposes too slowly will result in an impractically long reaction time and low conversion. Start with a low initiator concentration (e.g., 0.1-1.0 mol% relative to C₂F₅I) and optimize from there.
Q: What is the best method for purifying the final product?
A: Given the product's boiling point of 70-71°C, fractional distillation under atmospheric pressure is the most effective method for purification.[1]
-
Step 1: Work-up: After the reaction, quench any remaining radicals (e.g., with a radical scavenger like hydroquinone). Wash the crude reaction mixture with a solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Step 2: Distillation: Use a fractionating column with good theoretical plate count (e.g., a Vigreux or packed column) to separate the PFPI from unreacted C₂F₅I (BP: 12-14°C) and any higher-boiling telomers. Collect the fraction boiling at approximately 70-71°C.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I, >99%, distilled)
-
Ethylene (Polymer grade, >99.9%)
-
Azobisisobutyronitrile (AIBN, recrystallized)
-
Anhydrous solvent (e.g., acetonitrile, degassed)
-
High-pressure stainless steel autoclave equipped with a magnetic stir bar, pressure gauge, thermocouple, and gas inlet/outlet valves.
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave and assemble. Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all oxygen.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the autoclave with pentafluoroethyl iodide (1.0 eq) and the degassed solvent.
-
Initiator Addition: Add AIBN (0.01 eq) to the reactor.
-
Sealing and Purging: Seal the reactor. Pressurize with nitrogen to ~100 psi and vent three times to ensure an oxygen-free environment.
-
Ethylene Addition: Pressurize the reactor with ethylene to the desired pressure (e.g., 200-400 psi). The pressure will drop as ethylene dissolves into the solvent. Maintain the target pressure by adding more ethylene as needed.
-
Reaction: Begin stirring and heat the reactor to 70-75°C. Monitor the internal temperature and pressure closely. The reaction is typically complete within 8-16 hours, indicated by the cessation of ethylene uptake (i.e., the pressure remains stable).
-
Cooling and Venting: Cool the reactor to room temperature. Carefully vent the excess ethylene pressure in a safe and controlled manner.
-
Work-up and Purification: Open the reactor and transfer the crude product for purification as described in the Q&A section (fractional distillation).
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis? The synthesis proceeds via a free-radical chain reaction.[7] The key steps are the generation of a pentafluoroethyl radical (•C₂F₅), its addition to ethylene, and subsequent iodine atom transfer from the telogen (C₂F₅I) to the growing chain.
Visualizing the Free-Radical Mechanism:
Caption: Key steps of the free-radical mechanism.
Q2: What analytical techniques are best for monitoring the reaction?
-
Gas Chromatography (GC): Excellent for monitoring the consumption of C₂F₅I and the formation of the PFPI product and any volatile byproducts.
-
¹⁹F NMR Spectroscopy: Unambiguous for identifying fluorine-containing species. The signals for C₂F₅I, the CF₃- and -CF₂- groups of the product, and any telomer byproducts will be distinct.
Q3: Are there alternative synthetic routes? While telomerization is dominant, other methods exist for creating fluorinated iodides, such as the radical addition of perfluoroalkyl iodides to terminal alkynes, which can be catalyzed by zinc or iron salts.[8][9] However, for producing PFPI specifically, the addition to ethylene is the most direct route.
Q4: What are the main safety considerations?
-
Reagents: Pentafluoroethyl iodide and the PFPI product are volatile and should be handled in a fume hood with appropriate personal protective equipment (PPE). Ethylene is a flammable gas.
-
Reaction Conditions: Reactions are conducted under pressure and should only be performed in a certified high-pressure reactor behind a safety shield. Monitor for potential exotherms.
-
Storage: The product is light-sensitive and should be stored in an amber bottle in a cool, dry place away from oxidizing agents.[2]
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. From AFFF to F3 : Fluorotelomers — Part 3 - 3F [3fff.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Reactions with 1,1,1,2,2-Pentafluoro-3-iodopropane
Welcome to the technical support center for 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, we will delve into the common side products encountered during its application, providing troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on understanding the causality behind these side reactions and offering practical, field-proven solutions.
Understanding the Reactivity of this compound
This compound is a valuable reagent for introducing the pentafluoropropyl group (CF₃CF₂CH₂-) into organic molecules. Its reactivity is primarily centered around the carbon-iodine bond, which can be cleaved homolytically to generate the 1,1,1,2,2-pentafluoropropyl radical, or participate in nucleophilic substitution and cross-coupling reactions. The majority of its applications, particularly in polymer and materials science, involve radical addition reactions to unsaturated systems like alkenes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high-boiling, non-polar byproduct in my radical addition reaction. What could it be?
A1: This is likely the dimer of the pentafluoropropyl radical, which forms 1,1,1,2,2,3,3,4,4,4-decafluorohexane (CF₃CF₂CH₂CH₂CF₂CF₃). This occurs when the concentration of the pentafluoropropyl radical is high, and it preferentially reacts with itself rather than the intended alkene substrate.
Q2: My reaction mixture is turning dark, and I am seeing a complex mixture of products by GC-MS. What could be the cause?
A2: A dark coloration and complex product mixture can be indicative of thermal decomposition of the PFPI, especially if the reaction is conducted at elevated temperatures. Decomposition can lead to the elimination of hydrogen iodide (HI) or hydrogen fluoride (HF), generating reactive intermediates that can polymerize or react non-selectively.
Q3: I am trying to perform a base-mediated reaction with PFPI and am getting low yields of my desired product, along with a volatile, fluorinated byproduct. What is happening?
A3: You are likely observing base-induced elimination of HI or HF. Strong bases can deprotonate the methylene group adjacent to the iodine, leading to the formation of highly reactive fluoroalkenes, which can then polymerize or react with other species in the mixture.
Q4: In my radical addition to an alkene, I am getting products with multiple pentafluoropropyl groups attached. Why is this happening?
A4: This phenomenon is known as telomerization. Instead of a 1:1 addition, the initial adduct radical can further react with more alkene molecules before the chain is terminated. This results in the formation of oligomers or polymers.
Troubleshooting Guides
Issue 1: Formation of the Dimer (1,1,1,2,2,3,3,4,4,4-Decafluorohexane)
Causality: The formation of the dimer is a classic issue in radical reactions and is governed by kinetics. When the concentration of the radical initiator or the PFPI itself is too high, the probability of two pentafluoropropyl radicals encountering each other and coupling increases significantly compared to the desired reaction with the alkene.
Mitigation Protocol:
-
Reduce Initiator Concentration: Lower the concentration of your radical initiator (e.g., AIBN, benzoyl peroxide) to generate the pentafluoropropyl radical at a slower, more controlled rate.
-
Slow Addition of PFPI: Instead of adding all the PFPI at the beginning of the reaction, use a syringe pump to add it slowly over the course of the reaction. This maintains a low steady-state concentration of the radical.
-
Increase Alkene Concentration: Ensure that the alkene is present in a stoichiometric excess to increase the likelihood of the pentafluoropropyl radical reacting with it.
-
Solvent Choice: Use a solvent that is a poor radical initiator or chain transfer agent. Aromatic solvents, for instance, can sometimes participate in radical reactions.
Issue 2: Thermal Decomposition
Causality: The C-I bond in PFPI is the weakest bond and is susceptible to homolytic cleavage at elevated temperatures. The C-F and C-H bonds can also break under more forcing conditions, leading to the elimination of HF or HI. This is particularly problematic in reactions requiring high temperatures. A study on the thermal decomposition of similar hydrofluorocarbons like pentafluoroethane has shown that C-C bond fission is a primary decomposition pathway at high temperatures, though HF elimination can also occur.[1][2]
Mitigation Protocol:
-
Lower Reaction Temperature: If possible, use a lower reaction temperature. This can be achieved by using a more active low-temperature radical initiator (e.g., V-70) or by using photochemical initiation at room temperature.
-
Use of Stabilizers: In some cases, radical scavengers or stabilizers can be used in small amounts to prevent unwanted side reactions, though this must be carefully controlled to not inhibit the desired reaction.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the involvement of oxygen, which can initiate unwanted oxidative side reactions.
Issue 3: Base-Induced Elimination
Causality: The hydrogen atoms on the methylene group (CH₂) of PFPI are acidic due to the electron-withdrawing effect of the adjacent pentafluoroethyl group. In the presence of a strong base, deprotonation can occur, leading to the elimination of the iodide anion and the formation of a fluoroalkene. This is a classic E2 or E1cB elimination pathway.
Mitigation Protocol:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to minimize its ability to deprotonate the PFPI.
-
Temperature Control: Keep the reaction temperature as low as possible, as elimination reactions are often favored at higher temperatures.
-
Protecting Groups: If the substrate contains a functionality that requires a base, consider using a protecting group strategy to avoid the need for a base in the presence of PFPI.
-
Alternative Synthetic Routes: If elimination is a persistent issue, consider alternative synthetic strategies that do not require basic conditions for the introduction of the pentafluoropropyl group.
Issue 4: Telomerization
Causality: Telomerization is a common side reaction in radical polymerizations and additions. It occurs when the radical adduct of PFPI and the alkene reacts with another molecule of the alkene instead of abstracting an iodine atom from another molecule of PFPI to terminate the chain. This is more likely to occur when the alkene concentration is high relative to the PFPI concentration. The process is a key step in the production of fluorotelomers.[3][4]
Mitigation Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. A higher concentration of PFPI relative to the alkene will favor the 1:1 adduct formation.
-
Chain Transfer Agents: In some cases, a chain transfer agent can be added to the reaction to facilitate the termination of the growing polymer chain. However, this can also lead to other side products.
-
Reaction Time: Shorter reaction times can help to minimize the extent of telomerization. Monitor the reaction progress by GC or TLC and stop it once the desired 1:1 adduct is formed in a reasonable yield.
Quantitative Data Summary
| Side Product | Common Cause | Mitigation Strategy | Typical Conditions to Avoid |
| 1,1,1,2,2,3,3,4,4,4-Decafluorohexane | High radical concentration | Slow addition of PFPI, lower initiator concentration | High concentration of initiator and PFPI |
| Fluoroalkenes and Polymers | Strong bases, high temperatures | Use of non-nucleophilic bases, lower temperature | Reactions with strong bases (e.g., alkoxides) at > 50 °C |
| Oligomers/Polymers (Telomers) | High alkene to PFPI ratio | Higher PFPI to alkene ratio, shorter reaction time | Large excess of alkene |
| Decomposition Products (HI, HF) | High temperatures | Lower reaction temperature, photochemical initiation | Temperatures exceeding the thermal stability of PFPI |
Visualizing Reaction Pathways
Radical Addition and Dimerization
Caption: Desired radical addition pathway versus the competing dimerization side reaction.
Base-Induced Elimination
Caption: Mechanism of base-induced elimination of HI from this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 1,1,1,2,2-Pentafluoro-3-Iodopropane Synthesis
Welcome to the technical support resource for the synthesis of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8). This compound is a cornerstone intermediate for introducing the valuable pentafluoroethyl-methyl moiety in the development of novel pharmaceuticals and agrochemicals.[1][2] While laboratory-scale syntheses are established, transitioning to pilot or industrial-scale production introduces significant challenges related to reaction control, impurity profiles, and safety.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this synthesis. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you to build robust and scalable processes.
Troubleshooting Guide: From Theory to Practice
Scaling a chemical synthesis is rarely a linear process. Issues that are minor at the gram-scale can become critical at the kilogram-scale. This section addresses the most common problems encountered during the scale-up of this compound synthesis, which is typically achieved via the telomerization of tetrafluoroethylene (TFE).
Problem 1: Low Yield and Poor Conversion
Q: We are observing a significant drop in yield for this compound when moving from a 1 L lab reactor to a 50 L pilot reactor. What are the likely causes?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[3] Several factors could be at play:
-
Inefficient Mass Transfer of TFE: Tetrafluoroethylene is a gaseous reactant. At the lab scale, vigorous stirring in a small flask is usually sufficient to ensure it dissolves and reacts. In a large reactor, achieving the same level of gas-liquid dispersion is difficult. If TFE is not efficiently delivered to the reaction medium, the reaction rate will plummet.
-
Poor Heat Transfer: The radical-initiated telomerization is exothermic. A large reactor has a much lower surface-area-to-volume ratio, making it harder to dissipate heat.[3] This can lead to localized "hot spots" where the initiator decomposes too quickly or side reactions are accelerated, consuming starting materials without forming the desired product.
-
Suboptimal Initiator Concentration/Feed Rate: The initiator's half-life is temperature-dependent. If the reaction temperature is not uniform or if the initiator is added too quickly, it can be consumed before all reactants are introduced, leading to an incomplete reaction.
-
Leaks in the System: TFE is a volatile gas. Even small leaks in the larger, more complex pilot plant setup can lead to a significant loss of this key reactant over the extended reaction time, directly impacting yield.
Recommended Solutions:
-
Optimize Agitation and TFE Delivery:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., a gas-entrainment impeller) designed for gas-liquid reactions.
-
Introduce TFE below the surface of the liquid (sub-surface addition) through a sparging tube to maximize contact time and dissolution.
-
Monitor the TFE uptake rate. A sharp decrease may indicate a mass transfer limitation or the end of the reaction.
-
-
Enhance Temperature Control:
-
Utilize a reactor with a high-performance cooling jacket and ensure the heat transfer fluid is circulating at an optimal rate.
-
Add reactants, particularly the initiator, at a controlled rate to manage the exotherm. Consider a solution-feed for the initiator over the course of the reaction rather than a single charge.
-
-
Validate System Integrity:
-
Before starting the reaction, perform a pressure test on the reactor system to ensure it is free of leaks.
-
Problem 2: High Levels of Impurities and Byproducts
Q: Our crude product contains a high percentage of higher molecular weight telomers (e.g., C7 and C9 iodo-perfluoroalkanes) and other unidentified impurities. How can we improve the selectivity towards the desired C3 product?
A: The formation of a distribution of telomers is inherent to the telomerization process.[4][5] The goal is to control the reaction kinetics to favor the addition of only one TFE molecule.
-
Causality - The Telomerization Cascade: The reaction proceeds via a radical chain mechanism. The desired product, CF3CF2CH2I, is itself a telogen and can react with TFE to form a longer-chain radical, leading to the formation of higher telomers. The ratio of TFE (the "monomer" or taxogen) to the iodine source (the "chain transfer agent" or telogen) is the single most critical parameter for controlling the product distribution.
-
Byproduct Formation: At elevated temperatures, side reactions such as radical recombination or reactions with the solvent can occur, leading to a more complex impurity profile.
Recommended Solutions:
-
Strict Stoichiometric Control:
-
Maintain a significant molar excess of the iodine source relative to the TFE. This increases the probability that a radical will be capped by the iodine transfer agent rather than adding to another TFE molecule.
-
The TFE should be fed at a controlled rate, ensuring it is consumed immediately and its instantaneous concentration in the reactor remains low.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing side reactions. However, this must be balanced against achieving a practical reaction rate. A kinetic study to determine the optimal temperature profile is highly recommended.[6]
-
-
Solvent Selection:
-
The choice of solvent can influence the solubility of reactants and the stability of radical intermediates. Ensure the solvent is inert under the reaction conditions.
-
Problem 3: Difficult Purification
Q: We are struggling to purify this compound to >98% purity. Fractional distillation is not giving a clean separation from a closely-boiling impurity.
A: Purification is a major hurdle, especially when dealing with homologous series of fluorinated compounds which often have very close boiling points.
-
Challenge - Close Boiling Points: The desired product has a boiling point of 70-71°C.[1] Higher telomers or structural isomers will have similar volatilities, making simple distillation ineffective.
-
Challenge - Thermal and Light Sensitivity: The product is known to be sensitive to light and can decompose upon prolonged heating.[2] This is particularly problematic in large-scale distillations which can take many hours. The C-I bond can be labile, potentially releasing iodine and causing discoloration.
Recommended Solutions:
-
High-Efficiency Fractional Distillation:
-
Use a packed distillation column with a high number of theoretical plates (e.g., using structured packing like Sulzer or Raschig rings).
-
Operate the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation of the product.[7]
-
Maintain a high reflux ratio to improve separation efficiency.
-
-
Aqueous Work-up:
-
Before distillation, wash the crude organic phase with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This will quench any free iodine (removing color) and can help remove certain acidic impurities.
-
-
Alternative Purification Techniques:
-
For very high purity requirements, techniques like preparative chromatography can be used, but these are often not economically viable for large-scale production.[8] In some cases, a crystallization or freezing-out approach may be feasible if the product is a solid at a moderately low temperature and the impurities remain liquid, though this is less common for this specific compound.[9]
-
Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (1 L Flask) | Pilot-Scale (50 L Reactor) | Rationale for Change |
| Iodine Source | 1.5 - 2.0 eq. | 1.8 - 2.5 eq. | Increased excess to force selectivity at a larger scale where mixing is less ideal. |
| TFE Addition | Bubbled through solution | Sub-surface sparging with mass flow controller | Ensures controlled, efficient gas dispersion and accurate stoichiometry.[3] |
| Initiator Addition | Single portion at start | Slow addition via syringe pump over 2-4 hours | Manages exotherm and maintains a steady radical concentration. |
| Temperature Control | Ice/water bath | Jacketed cooling system with automated control | Required for precise and safe management of reaction exotherm.[3] |
| Agitation | Magnetic stirrer (800-1200 rpm) | Overhead mechanical stirrer with gas-entrainment impeller (300-600 rpm) | Mechanical stirring is necessary for viscosity and volume; impeller design is critical for gas-liquid mixing. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower addition rates and mass transfer limitations typically extend reaction times at scale.[3] |
Protocol 1: Pilot-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and must be adapted and risk-assessed for specific equipment and conditions. Handling of TFE requires specialized training and facilities.
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has been successfully pressure-tested for leaks. Inert the atmosphere with dry nitrogen.
-
Charging Reactants: Charge the reactor with the iodine source (e.g., I2 or another suitable telogen) and the solvent. Begin agitation.
-
Initiating Reaction Conditions: Cool the reactor contents to the target temperature (e.g., 50-60 °C) using the jacketed cooling system.
-
TFE Addition: Begin the sub-surface addition of tetrafluoroethylene (TFE) at a pre-determined, controlled rate using a mass flow controller.
-
Initiator Feed: Simultaneously, begin the slow, continuous addition of the radical initiator solution (e.g., AIBN in a suitable solvent) via a dosing pump over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the internal reactor temperature and pressure closely. A stable temperature and a drop in pressure (if operating in a closed system) indicate TFE consumption. Take periodic samples (if safe to do so) for analysis by GC to monitor the formation of the product and the consumption of the starting material.[10]
-
Completion and Quench: After the TFE addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure full conversion. Cool the reactor to room temperature.
-
Work-up: Transfer the crude reaction mixture to a separate vessel. Wash the organic mixture sequentially with an aqueous solution of sodium bisulfite (to remove excess iodine) and then with brine. Separate the organic layer.
-
Purification: Purify the crude organic product by vacuum fractional distillation as described in Protocol 2.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Setup: Assemble a distillation apparatus with a multi-liter round-bottom flask, a packed distillation column (min. 1 meter), a distillation head with a condenser, a fraction collector (receiver), and a vacuum pump protected by a cold trap.
-
Charging: Charge the dried crude product into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect a low-boiling forerun, which may contain residual solvent or volatile impurities. Once the head temperature stabilizes near the expected boiling point of the product at the given pressure, begin collecting the main product fraction in a separate receiver.
-
Analysis: Analyze all collected fractions by GC to determine their purity.[10] Combine fractions that meet the purity specification (>98%).
-
Shutdown: Once the main fraction is collected and the temperature begins to rise again, stop the distillation. Cool the system to room temperature before carefully venting to atmospheric pressure.
Process and Troubleshooting Diagrams
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary, most scalable synthetic route to this compound? The most common industrial method is the telomerization reaction between tetrafluoroethylene (TFE) and an iodine source, often elemental iodine (I2) or another iodo-perfluoroalkane that can act as a chain transfer agent.[4][5] This method leverages readily available bulk starting materials.
Q2: What analytical methods are recommended for in-process control and final product QC? For reaction monitoring and purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the method of choice.[10] It allows for the separation and quantification of the starting materials, the desired product, and closely related telomer byproducts. For final product characterization and structural confirmation, ¹H, ¹⁹F, and ¹³C NMR spectroscopy should be used.
Q3: How should bulk this compound be stored to ensure stability? The compound is light-sensitive and can slowly decompose to release iodine.[2] It should be stored in opaque containers (e.g., amber glass or stainless steel drums) under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[2] Avoid contact with strong oxidizing agents.
Q4: What are the most critical safety precautions when scaling up this synthesis? The single greatest hazard is the handling of tetrafluoroethylene (TFE). TFE can undergo explosive decomposition or polymerization and must be handled in specialized equipment with appropriate pressure relief and inhibitor systems. The reaction itself is exothermic and requires robust temperature control to prevent a thermal runaway.[11] All personnel must be equipped with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, and work in a well-ventilated area.[12][13]
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. cetjournal.it [cetjournal.it]
- 7. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents [patents.google.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. farnell.com [farnell.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reactions with 1,1,1,2,2-Pentafluoro-3-iodopropane (PFPI)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions. By addressing common challenges in a direct question-and-answer format, we aim to help you enhance reaction efficiency, improve yields, and troubleshoot potential issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and applications of this compound.
Q1: What is this compound (PFPI)?
A1: this compound, also known as pentafluoropropyl iodide, is a fluorinated organic compound with the molecular formula C3H2F5I.[1][2] It serves as a critical building block in organic synthesis, enabling the introduction of the pentafluoropropyl (CF3CF2CH2-) group into various molecules.[1] This moiety is highly valued in the development of pharmaceuticals and agrochemicals, as the presence of fluorine can significantly enhance properties like metabolic stability and bioavailability.[1][3]
Q2: What are the key physical and chemical properties of PFPI I should be aware of?
A2: PFPI is a clear, colorless liquid with the following key properties:
-
Boiling Point: 70-71°C[1]
-
Density: Approximately 2.092 g/cm³[1]
-
Solubility: It is insoluble in water, which makes it suitable for reactions in non-aqueous media.[1][3]
-
Reactivity: The carbon-iodine (C-I) bond is the primary site of reactivity, allowing PFPI to act as a precursor for the pentafluoropropyl radical or as an electrophile in substitution reactions.[1]
Q3: How should I safely handle and store PFPI?
A3: Proper handling and storage are crucial for safety and to maintain the integrity of the reagent.
-
Safety Precautions: PFPI is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Storage Conditions: Store PFPI in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It is sensitive to light and should be stored in an opaque or amber bottle to prevent degradation.[3][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3][7]
Q4: What are the primary applications of PFPI in organic synthesis?
A4: PFPI is a versatile reagent primarily used to introduce the pentafluoropropyl group. Its main applications include:
-
Radical Reactions: The relatively weak C-I bond allows for the easy generation of the C2F5CH2• radical, which can then be used in various radical addition reactions across alkenes and alkynes.[8][9]
-
Intermediate Synthesis: It is an important raw material and intermediate for creating more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[3][7]
-
Precursor for Propane Derivatives: Through controlled heating, PFPI can be converted to 1,1,1,2,2-pentafluoropropane.[3]
Section 2: Troubleshooting Guide for PFPI Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My radical addition reaction with PFPI is giving a very low yield. What are the common causes and how can I fix this?
A1: Low yield in a radical reaction is a common issue that can often be traced back to initiation, inhibition, or sub-optimal conditions.
-
Cause 1: Inefficient Radical Initiation. The generation of the initial pentafluoropropyl radical is the critical first step. If the initiator is unsuitable for the reaction temperature or if the photoredox catalyst is not activated correctly, the reaction will not proceed efficiently.
-
Solution: Screen different radical initiation methods. For thermal initiation, ensure your reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN, benzoyl peroxide). For photochemically-induced reactions, ensure the wavelength of your light source matches the absorption maximum of the photocatalyst.[10][11]
-
-
Cause 2: Presence of Radical Inhibitors. Molecular oxygen (O2) is a potent radical inhibitor that can quench the reaction. Other impurities, such as phenols from stabilizers in solvents like THF, can also terminate the radical chain.
-
Solution: Thoroughly degas all solvents and reagents before use. The most effective method is three to four freeze-pump-thaw cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient for many applications. Use freshly distilled or inhibitor-free solvents.
-
-
Cause 3: Incorrect Stoichiometry. The relative concentrations of the radical precursor (PFPI), the radical trap (your substrate), and the initiator are critical.
-
Solution: Systematically vary the ratio of PFPI to your substrate. Typically, a slight excess of the iodide (1.2-1.5 equivalents) is a good starting point to ensure the substrate is fully consumed.
-
-
Cause 4: Unfavorable Reaction Conditions. Solvent and temperature play a significant role in radical reaction kinetics and thermodynamics.
Q2: I'm observing a significant amount of the reduced side product, 1,1,1,2,2-pentafluoropropane, instead of my desired adduct. Why is this happening?
A2: The formation of 1,1,1,2,2-pentafluoropropane is a result of hydrodeiodination, where the pentafluoropropyl radical abstracts a hydrogen atom from a source in the reaction mixture instead of adding to your substrate.[14]
-
Cause: The most common hydrogen atom donors are the reaction solvent, reagents, or impurities. Solvents with weak C-H bonds (like THF or 1,4-dioxane) are particularly susceptible to hydrogen atom transfer.
-
Solution:
-
Change the Solvent: Switch to a solvent that is a poor hydrogen atom donor. Perfluorinated solvents, t-butanol, or benzene are excellent choices.
-
Purify Reagents: Ensure all reagents, including the substrate and any additives, are free from hydrogen-donating impurities.
-
Control Concentrations: Increasing the concentration of the radical acceptor (your alkene or alkyne substrate) relative to the hydrogen-donating species can kinetically favor the desired addition reaction.
-
-
Q3: My reaction is messy, producing several unidentified side products. What are the likely culprits?
A3: A complex product mixture suggests that multiple competing reaction pathways are occurring.
-
Cause 1: Dimerization or Polymerization. The pentafluoropropyl radical can dimerize, or your alkene/alkyne substrate may undergo polymerization if the radical addition is not efficient.[15]
-
Solution: Adjust the reaction concentration. Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. Also, ensure the rate of radical generation is not excessively high by lowering the initiator concentration or the light intensity in photochemical reactions.
-
-
Cause 2: Instability of Reactants or Products. The desired product or starting materials may be unstable under the reaction conditions, leading to decomposition.
-
Solution: Monitor the reaction over time using techniques like TLC, GC-MS, or NMR to identify when side products begin to form. This can help determine if the issue is a fast side reaction or product degradation over time. If it's the latter, reducing the reaction time or temperature may be necessary.
-
-
Cause 3: Side Reactions with Additives. Bases, acids, or other additives can lead to unexpected pathways.
-
Solution: Scrutinize every component in the reaction. For example, some bases can promote elimination reactions. If an additive is not essential for the primary reaction, try running the reaction without it.[8]
-
Section 3: Experimental Protocol - A Case Study
This section provides a detailed methodology for a common and modern application of PFPI.
Protocol: Visible-Light-Mediated Radical Addition of PFPI to an Alkene
This protocol describes a general procedure for the hydroperfluoroalkylation of an alkene using a photoredox catalyst.
Reagents & Equipment:
-
This compound (PFPI)
-
Alkene substrate
-
Photoredox catalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6 or Eosin Y)[10][11]
-
Amine base (e.g., DIPEA)
-
Degassed solvent (e.g., Acetonitrile)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (0.25 mmol, 1.0 equiv.), the photoredox catalyst (1-2 mol%), and the amine base (0.75 mmol, 3.0 equiv.).[11]
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add the degassed solvent (2.5 mL) followed by the this compound (0.30 mmol, 1.2 equiv.) via syringe.[11]
-
Initiation: Place the reaction flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.
Section 4: Data Presentation
Optimizing reaction parameters is a systematic process. The table below illustrates how different variables can impact the outcome of a hypothetical radical addition of PFPI to styrene, providing a template for your own optimization studies.
Table 1: Optimization of Reaction Parameters for the Addition of PFPI to Styrene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Adduct (%) | Yield of C2F5CH2H (%) |
| 1 | AIBN (10) | Toluene | 80 | 12 | 65 | 15 |
| 2 | AIBN (10) | THF | 80 | 12 | 25 | 55 |
| 3 | Eosin Y (2) | MeCN | 25 (Blue LED) | 24 | 82 | <5 |
| 4 | Eosin Y (2) | Toluene | 25 (Blue LED) | 24 | 75 | <5 |
| 5 | None | Toluene | 80 | 24 | <5 | - |
This data is illustrative and serves as an example for experimental design.
Section 5: Visualization of Workflows
Visual diagrams can clarify complex processes. Below are Graphviz diagrams for troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Step-by-step experimental workflow for PFPI addition.
References
- 1. innospk.com [innospk.com]
- 2. 354-69-8 CAS Manufactory [m.chemicalbook.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound - CAS:354-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.fi [fishersci.fi]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
how to prevent the decomposition of 1,1,1,2,2-pentafluoro-3-iodopropane during storage
Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the proper storage and handling of 1,1,1,2,2-pentafluoro-3-iodopropane (CAS No. 354-69-8) to prevent its decomposition. It addresses common questions, provides in-depth troubleshooting for stability issues, and outlines validated protocols for storage and quality control. The causality behind each recommendation is explained to ensure both procedural accuracy and a fundamental understanding of the compound's chemical behavior.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A: The most common indicator of decomposition is a discoloration of the typically colorless liquid, often developing a pink, purple, or brown tint. This is due to the formation of molecular iodine (I₂) resulting from the cleavage of the carbon-iodine (C-I) bond. You may also observe an increase in pressure within the container, caused by the formation of gaseous degradation products.
Q2: What are the main factors that accelerate the decomposition of this compound?
A: The decomposition is primarily accelerated by exposure to light (photodegradation), elevated temperatures, and the presence of certain impurities, particularly those that can initiate free-radical reactions.[1] Incompatible materials, such as strong oxidizing agents, can also promote degradation.[1]
Q3: What is the ideal temperature for storing this compound?
A: It is recommended to store the compound in a cool, dry place.[1][2][3] Specifically, refrigeration at 2-8°C is a common practice to minimize thermal degradation pathways. Avoid storing at temperatures exceeding 50°C, as this can lead to a dangerous increase in vapor pressure and accelerate decomposition.[4]
Q4: Is an inert atmosphere necessary for long-term storage?
A: Yes, for long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is highly recommended. This displaces oxygen, which can participate in oxidative degradation pathways, and helps to maintain the integrity of the compound. For bulk storage, a nitrogen-blanketed vessel is a suggested consideration.[5]
Q5: Can I use a plastic container to store this compound?
A: It is generally advised to store this compound in the manufacturer-supplied container, which is typically glass. If transferring to a new container is necessary, ensure it is made of a material with proven resistance to halogenated compounds. Certain plastic containers may be permissible if they are specifically approved for flammable and halogenated liquids, but glass is preferred to prevent potential leaching or reactivity.[5]
Troubleshooting Guide: Addressing Decomposition During Storage
This section provides a structured approach to identifying and resolving common issues related to the instability of this compound.
Issue 1: Product Discoloration (Pink to Brown Hue)
-
Underlying Cause: This is a definitive sign of C-I bond cleavage, leading to the formation of free iodine (I₂). This process is most often initiated by exposure to UV or visible light (photolysis) or by thermal energy.
-
Troubleshooting Steps:
-
Immediate Action: Immediately transfer the container to a dark, cold environment (e.g., a refrigerator or cold room) to halt further light-induced degradation.
-
Verify Storage Conditions: Confirm that the storage location is completely dark. The use of amber glass bottles or wrapping clear glass bottles in aluminum foil is a mandatory preventative measure.
-
Assess Temperature Logs: Check temperature records for the storage unit to ensure there have been no excursions to higher temperatures.
-
Consider a Stabilizer: For long-term storage, the addition of a stabilizer, such as a small piece of copper wire or copper powder, can be effective. Copper acts as a radical scavenger, reacting with and removing the iodine that forms, thus preventing it from catalyzing further decomposition.
-
Issue 2: Pressure Buildup in the Container
-
Underlying Cause: Pressure buildup can result from the formation of volatile decomposition products. One potential pathway is the elimination of hydrogen iodide (HI), which can subsequently decompose. Another possibility is the formation of gaseous fluoroalkanes.
-
Troubleshooting Steps:
-
Safety First: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[5]
-
Controlled Venting: If safe to do so, cool the container significantly (e.g., in an ice bath) before slowly opening the cap to release the pressure. This should only be performed by trained personnel.
-
Inert Gas Purge: After venting, purge the headspace of the container with a dry, inert gas like argon or nitrogen before resealing. This removes reactive gases and moisture.
-
Review Storage Temperature: Ensure the compound is stored at a consistently cool temperature to minimize the vapor pressure of both the parent compound and any potential degradation products.[3]
-
Logical Flow for Troubleshooting Storage Issues
The following diagram outlines the decision-making process when encountering potential decomposition of this compound.
Caption: Troubleshooting workflow for decomposed this compound.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol details the best practices for storing this compound to ensure its long-term stability.
Materials:
-
This compound in its original container
-
Amber glass vial or clear glass vial with aluminum foil
-
Parafilm or a secure secondary seal
-
Inert gas source (argon or nitrogen) with a delivery system
-
Refrigerator or cold room (2-8°C)
-
Optional: a small piece of copper wire or powder
Procedure:
-
Minimize Light Exposure: Upon receipt, immediately store the compound in a dark location. If the original container is not amber glass, wrap it securely in aluminum foil.
-
Inert Atmosphere: For quantities that will be stored for more than a month or have been opened, it is best to create an inert atmosphere.
-
In a fume hood, briefly open the container.
-
If using a stabilizer, add a small, clean piece of copper wire.
-
Gently flush the headspace of the container with a stream of dry argon or nitrogen for 15-30 seconds.
-
Immediately and tightly seal the container.
-
-
Secure Sealing: Wrap the cap and neck of the container with Parafilm to provide an additional barrier against moisture and air ingress.
-
Refrigerate: Place the sealed container in a refrigerator or cold room set to maintain a temperature between 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.[5]
-
Inventory Management: Use a first-in, first-out (FIFO) inventory system to ensure older stock is used first.
Protocol 2: Quality Control Check for Decomposition
This protocol outlines a basic method for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify the presence of degradation products and quantify the purity of the parent compound.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column for separating halogenated compounds (e.g., a mid-polarity column)
-
Helium (carrier gas)
-
Sample of this compound
-
Suitable volatile solvent (e.g., hexane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
-
Instrument Setup:
-
Set up the GC-MS with a suitable temperature program. A typical starting point would be an initial temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/minute up to 250°C.
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The parent compound, this compound, should appear as a major peak.
-
Analyze the mass spectrum of the major peak to confirm its identity (Molecular Weight: 259.94 g/mol ).[6]
-
Look for earlier eluting peaks that could correspond to more volatile degradation products (e.g., 1,1,1,2,2-pentafluoropropane, MW: 134.05 g/mol ).[7]
-
Examine the mass spectra of any impurity peaks to identify potential degradation products. Common fragmentation patterns for iodinated compounds involve the loss of an iodine atom (m/z 127).
-
Calculate the purity of the sample by integrating the peak areas. A significant decrease from the manufacturer's stated purity or the presence of new peaks indicates decomposition.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 354-69-8 | [6] |
| Molecular Formula | C₃H₂F₅I | [6] |
| Molecular Weight | 259.94 g/mol | [6] |
| Boiling Point | 70-71°C | [6] |
| Density | 2.092 g/cm³ | [6] |
| Flash Point | 70-71°C | [6] |
| Solubility | Insoluble in water | [1][2][6] |
Decomposition Pathway Visualization
The primary degradation pathway for this compound under photolytic or thermal stress is homolytic cleavage of the carbon-iodine bond.
Caption: Primary decomposition pathway via C-I bond cleavage.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. innospk.com [innospk.com]
- 7. 1,1,1,2,2-Pentafluoropropane | C3H3F5 | CID 15747 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for low reactivity of 1,1,1,2,2-pentafluoro-3-iodopropane
Welcome to the dedicated technical support guide for 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8). As a key building block in modern synthetic chemistry, this reagent is invaluable for introducing the pentafluoropropyl moiety into pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, its unique electronic and steric properties can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions to overcome common hurdles related to its reactivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. Is this compound inherently unreactive?
This is a common first impression. The reactivity of this compound is nuanced. The molecule's reactivity is centered on the carbon-iodine (C-I) bond, which is significantly weaker than a carbon-fluorine bond, making the iodine a good leaving group in principle.[3][4]
However, the powerful electron-withdrawing effect of the adjacent pentafluoroethyl group (CF₃CF₂–) creates a unique electronic environment. This inductive effect can decrease the electron density at the α-carbon, making it less susceptible to certain types of reactions, such as classical Sₙ2 nucleophilic attack, compared to non-fluorinated alkyl iodides.[5]
Conversely, this same electronic feature makes the C-I bond susceptible to homolytic cleavage to form a pentafluoropropyl radical (CF₃CF₂CH₂•) or to activation via more modern methods.[6][7] Therefore, it's not that the compound is "unreactive," but rather that it requires specific and often non-classical activation conditions to unlock its synthetic potential. It is a versatile intermediate when the correct methodology is applied.[1]
Q2: I suspect my reagent has degraded. How should this compound be handled and stored?
Proper handling and storage are critical for maintaining the reagent's integrity. Like many alkyl iodides, this compound is sensitive to light and can degrade over time, potentially releasing iodine, which can discolor the material and inhibit catalysis.[2]
Key Storage & Handling Protocols:
-
Storage: Store the reagent in a tightly sealed, opaque container (e.g., an amber glass bottle) to protect it from light.[2]
-
Environment: Keep it in a cool, dry place.[2]
-
Inert Atmosphere: For long-term storage or before use in sensitive reactions (especially metal-catalyzed ones), storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
-
Purity Check: Before use, a quick visual inspection for discoloration (a pink or brownish tint suggests iodine formation) is advised. For quantitative assessment, Gas Chromatography (GC) is an effective method to check for purity against the specification sheet (typically ≥95-96%).[8]
Q3: My radical reaction is failing. What are the best methods for generating the pentafluoropropyl radical from this compound?
Generating the CF₃CF₂CH₂• radical is one of the most common applications of this reagent.[9] If your reaction is sluggish, the issue likely lies in the initiation step. Oxygen is a potent radical scavenger, so all radical reactions must be performed under a strictly inert atmosphere after thorough degassing of solvents.
The initiation of C-I bond homolysis can be achieved through several pathways, each with its own advantages.
| Initiation Method | Mechanism | Key Considerations & Troubleshooting Steps |
| Thermal Initiation | Use of a radical initiator (e.g., AIBN, V-70) that decomposes upon heating to generate radicals, which then abstract the iodine atom. | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. If conversion is low, consider an initiator with a lower decomposition temperature or increase the reaction temperature. |
| Photochemical Initiation | Direct UV irradiation can induce C-I bond homolysis.[10] More commonly, a visible-light photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) is used to generate the radical under milder conditions.[11][12] | Check that the wavelength of your light source matches the absorption maximum of the photocatalyst. Ensure the reaction vessel is transparent to the required wavelength (e.g., use borosilicate glass for visible light, quartz for UV). |
| Chemical/Base-Promoted Initiation | A simple inorganic base (e.g., tBuONa, KOH) or an amine can activate the C-I bond via a halogen bonding interaction, promoting homolysis without requiring light or a metal catalyst.[6][13][14] | This is a powerful, often overlooked method. Ensure the base is soluble in the reaction medium. Anhydrous conditions are often necessary. The choice of base is crucial; alkali metal bases are often effective.[6][13] |
The following diagram outlines a logical workflow for troubleshooting poor radical generation.
Caption: Troubleshooting workflow for radical reactions.
Q4: I am attempting a nucleophilic substitution (Sₙ2), but the reaction is extremely slow. How can this be improved?
While iodide is an excellent leaving group, the Sₙ2 reactivity of this compound is hampered by the strong inductive effect of the CF₃CF₂- group, which reduces the electrophilicity of the adjacent carbon.[5] Overcoming this electronic deactivation requires forcing conditions.
Protocol for a Challenging Sₙ2 Alkylation
-
Objective: To couple an alkoxide (RO⁻) with CF₃CF₂CH₂I.
-
Step 1: Nucleophile Generation. Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol (ROH) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Step 2: Reagent Addition. Add this compound to the generated alkoxide solution at room temperature.
-
Step 3: Heating. The reaction will likely require significant heating. Start by screening temperatures from 60 °C to 100 °C. Monitor the reaction by TLC or GC/MS.
-
Step 4: Consider Additives. If the reaction remains sluggish, the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can sometimes improve reaction rates, especially if solubility is an issue.
The key takeaway is that elevated temperatures and strong, fully-formed anionic nucleophiles in polar aprotic solvents are generally required for successful Sₙ2 reactions.
Q5: What is "Halogen Bond Activation" and how can it help my reaction?
This is an advanced, yet highly practical, concept for activating perfluoroalkyl iodides.[6][13] Due to the high electronegativity of the fluoroalkyl group, the iodine atom develops a region of positive electrostatic potential known as a "sigma hole" (σ-hole).[6][13]
This σ-hole can accept electron density from a Lewis base (a halogen bond acceptor), forming a "halogen bond." This interaction weakens the C-I bond, priming it for homolytic cleavage to generate the desired radical.[6][13][14]
The practical advantage: You can use simple, inexpensive Lewis bases like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) to initiate radical reactions under very mild, often room temperature, conditions, sometimes enhanced by ambient light.[6][13] This can be an excellent metal-free alternative to traditional photocatalysis.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Why are alkyl iodides MORE reactive than alkyl fluorides? | Filo [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. L11047.03 [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 12. Photocatalytic redox-neutral selective single C(sp3)–F bond activation of perfluoroalkyl iminosulfides with alkenes and water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Navigating the Reactive Landscape of 1,1,1,2,2-Pentafluoro-3-iodopropane: A Technical Support Guide to Solvent-Mediated Reaction Outcomes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,1,1,2,2-pentafluoro-3-iodopropane. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the critical role of solvent choice in determining the outcome of your reactions. The unique electronic properties conferred by the pentafluoroethyl group significantly influence the reactivity of the C-I bond, making solvent selection a paramount consideration for achieving desired synthetic transformations.
Section 1: Understanding the Core Reactivity of this compound
This compound is a valuable building block in organic synthesis, enabling the introduction of the pentafluoropropyl moiety into a variety of molecular scaffolds. This is particularly relevant in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The primary modes of reactivity for this compound are nucleophilic substitution (SN2), base-induced elimination (E2), and radical reactions. The choice of solvent is a critical parameter that can dictate the dominant reaction pathway.
Section 2: Troubleshooting Guides & FAQs
This section is designed to address common issues encountered during experimentation with this compound, with a focus on how solvent choice can be leveraged to resolve these challenges.
Troubleshooting Low Yields in Nucleophilic Substitution (SN2) Reactions
Problem: "My SN2 reaction with this compound is giving low yields or failing to proceed to completion."
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The polarity and proticity of the solvent are critical for SN2 reactions. Polar aprotic solvents are generally the optimal choice.[1][2]
-
Explanation: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are capable of dissolving the ionic nucleophile while not strongly solvating the anionic component.[1][2] This "naked" nucleophile is more reactive and can more effectively attack the electrophilic carbon of the C-I bond. In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes and deactivates it, thus slowing down the SN2 reaction.[3]
-
Troubleshooting Action: Switch to a high-quality, anhydrous polar aprotic solvent. DMF is often a good starting point for reactions with a variety of nucleophiles.[4]
-
-
Weak Nucleophile: The pentafluoroethyl group is strongly electron-withdrawing, which can slightly reduce the electrophilicity of the adjacent carbon compared to its non-fluorinated analog. A sufficiently strong nucleophile is therefore required.
-
Explanation: While the iodide is an excellent leaving group, a weak nucleophile may not have sufficient kinetic energy to overcome the activation barrier of the reaction.
-
Troubleshooting Action: If possible, consider using a more potent nucleophile. For instance, when performing an O-alkylation, using the corresponding alkoxide is more effective than the neutral alcohol.
-
Troubleshooting the Formation of Elimination (E2) Byproducts
Problem: "I am observing a significant amount of the elimination product, 1,1,3,3,3-pentafluoropropene, in my substitution reaction."
Root Cause Analysis and Solutions:
-
Solvent Favoring Elimination: The choice of solvent can tip the balance between substitution and elimination.
-
Explanation: Polar protic solvents, particularly alcohols, can favor E2 reactions, especially when the nucleophile is also a strong base (e.g., alkoxides).[5] The solvent itself can act as a base or promote the basicity of the nucleophile.
-
Troubleshooting Action: As with low SN2 yields, switching to a polar aprotic solvent like DMF or acetonitrile can significantly suppress the E2 pathway.[6]
-
-
Strong and/or Bulky Base: The nature of the base/nucleophile is a key determinant.
-
Explanation: Strong, sterically hindered bases, such as potassium tert-butoxide, are more likely to abstract a proton from the β-carbon, leading to elimination, rather than attacking the sterically accessible primary carbon for substitution.[7]
-
Troubleshooting Action: If substitution is the desired outcome, opt for a less basic and less sterically demanding nucleophile. If the nucleophile is inherently basic, consider running the reaction at a lower temperature to disfavor the entropically favored elimination pathway.
-
FAQs for Radical Reactions
Question: "What is the influence of solvent on radical addition reactions of this compound to alkenes?"
Answer:
While ionic reactions are heavily influenced by solvent polarity and proticity, the effect of solvent on free radical reactions is often more subtle but can still be significant.
-
Chain Transfer: The solvent can participate in chain transfer processes, which can affect the efficiency of the desired radical addition. Solvents with weak C-H bonds are more prone to hydrogen atom abstraction by the pentafluoropropyl radical, leading to undesired side products and termination of the radical chain.
-
Solubility: The primary role of the solvent in many radical reactions is to ensure the homogeneity of the reaction mixture. Non-polar solvents are often suitable for radical additions to non-polar alkenes.[8]
-
Polar Effects: While less pronounced than in ionic reactions, polar effects can still play a role in the selectivity of radical additions, especially with polarized alkenes. The choice of a more polar solvent might subtly influence the regioselectivity of the addition.
Section 3: Experimental Protocols and Data
Recommended Solvents for Different Reaction Types
The following table provides a general guideline for solvent selection based on the desired reaction outcome with this compound.
| Reaction Type | Recommended Solvents | Rationale |
| SN2 Substitution | DMF, DMSO, Acetonitrile, Acetone | Polar aprotic; enhances nucleophilicity by minimizing solvent-nucleophile interactions.[1][2] |
| E2 Elimination | Ethanol, tert-Butanol (with a strong base) | Polar protic; can facilitate proton abstraction and stabilize the leaving group.[5] |
| Radical Addition | Hexane, Toluene, Benzene (for non-polar substrates) | Generally non-participatory in the radical chain and good for solubility.[8] |
Protocol: SN2 Reaction with a Phenoxide Nucleophile
This protocol describes a typical SN2 reaction to form a pentafluoropropyl aryl ether, a common structural motif in medicinal chemistry.
Objective: To synthesize 1-(pentafluoropropoxy)-4-nitrobenzene.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.2 equivalents) and anhydrous DMF.
-
Stir the mixture until the 4-nitrophenol is fully dissolved.
-
Add finely ground potassium carbonate (1.5 equivalents) to the solution.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
DMF as Solvent: A polar aprotic solvent is chosen to maximize the nucleophilicity of the phenoxide, which is generated in situ.[4]
-
Potassium Carbonate as Base: A mild inorganic base is used to deprotonate the phenol without promoting significant elimination.
-
Moderate Heat: Gentle heating is applied to increase the reaction rate without favoring the E2 pathway.
Section 4: Visualizing Reaction Pathways
The choice of solvent can be visualized as a critical switch that directs the reaction of this compound down one of two major pathways: substitution or elimination.
Caption: Solvent-directed pathways for this compound.
The following diagram illustrates the general workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. m.youtube.com [m.youtube.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. benchchem.com [benchchem.com]
- 7. mmccollege.ac.in [mmccollege.ac.in]
- 8. tutorsglobe.com [tutorsglobe.com]
Technical Support Center: Catalyst Selection and Optimization for 1,1,1,2,2-Pentafluoro-3-iodopropane Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds incorporating the 1,1,1,2,2-pentafluoro-3-propyl moiety. The introduction of fluorinated alkyl chains is a critical strategy in modern medicinal chemistry and materials science to modulate pharmacokinetic properties, metabolic stability, and binding affinities. This guide provides in-depth troubleshooting advice and frequently asked questions for the successful coupling of 1,1,1,2,2-pentafluoro-3-iodopropane with various organic substrates.
Introduction: The Pentafluoropropyl Moiety in Synthesis
The 1,1,1,2,2-pentafluoro-3-propyl group offers a unique combination of steric and electronic properties. However, the carbon-iodine bond in this compound presents distinct challenges in cross-coupling reactions compared to their non-fluorinated analogs. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the adjacent C-I bond, necessitating careful optimization of catalytic systems. This guide is designed to navigate these challenges and provide rational solutions to common experimental hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Problem 1: Low or No Product Yield
Question: I am attempting a Sonogashira coupling between this compound and a terminal alkyne using a standard Pd(PPh₃)₄/CuI catalyst system, but I am observing very low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in the Sonogashira coupling of perfluoroalkyl iodides is a common issue.[1][2] The primary reasons often revolve around catalyst inhibition, suboptimal reaction conditions, and the inherent reactivity of the C-I bond.
-
Catalyst System Inadequacy: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for the oxidative addition of the electron-deficient this compound. The electron-rich phosphine ligands can be susceptible to oxidation, and the overall catalytic turnover may be slow.
-
Solution: Consider switching to more robust and electron-rich palladium catalysts. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, often exhibit superior performance in challenging cross-coupling reactions.[3] These bulky, electron-rich ligands facilitate the oxidative addition step and stabilize the active Pd(0) species.
-
-
Copper Co-catalyst Issues: While copper(I) is a standard co-catalyst in Sonogashira reactions, its role can be complex.[1][4] In some cases, especially with fluoroalkyl substrates, copper-free conditions can be advantageous to avoid the formation of undesired side products or catalyst deactivation pathways.
-
Solution: Attempt a copper-free Sonogashira protocol. This often requires a stronger base and a more active palladium catalyst system.
-
-
Base and Solvent Selection: The choice of base and solvent is critical for both the palladium and copper catalytic cycles.[2][4] An inappropriate base can lead to poor solubility, incomplete deprotonation of the alkyne, or side reactions.
-
Solution: Screen a range of bases and solvents. For copper-catalyzed reactions, an amine base like triethylamine or diisopropylethylamine in a polar aprotic solvent such as DMF or NMP is a good starting point. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene may be more effective.
-
Question: My Heck coupling of this compound with an alkene is sluggish and gives a complex mixture of products. How can I optimize this reaction?
Answer:
The Heck reaction with perfluoroalkyl iodides can be challenging due to competing side reactions and issues with catalyst stability.[5][6][7][8]
-
β-Hydride Elimination vs. Reductive Elimination: The desired productive pathway involves migratory insertion of the alkene into the Pd-C(sp³) bond followed by β-hydride elimination to form the coupled product and a palladium-hydride species. However, with fluoroalkyl groups, reductive elimination to form a saturated product can sometimes compete.
-
Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can favor the desired Heck pathway. Additionally, ensure your base is effective at regenerating the active Pd(0) catalyst from the palladium-hydride intermediate. Inorganic bases like K₂CO₃ or NaOAc are often preferred over amine bases in Heck reactions.[5]
-
-
Catalyst Decomposition: The higher temperatures often required for Heck reactions can lead to the formation of palladium black, indicating catalyst decomposition.[5]
-
Solution: Employ a more thermally stable palladium precatalyst and ligand system. Palladacycles are known for their high stability and activity in Heck couplings. Lowering the reaction temperature and extending the reaction time can also mitigate catalyst decomposition.
-
-
Side Reactions of the Alkene: The alkene coupling partner can undergo isomerization or polymerization under the reaction conditions.
-
Solution: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and minimize side reactions by facilitating the interaction between the organic and inorganic phases.
-
Problem 2: Formation of Significant Side Products
Question: In my Suzuki coupling of this compound with an arylboronic acid, I am observing significant amounts of a hydrodeiodinated starting material (1,1,1,2,2-pentafluoropropane) and homocoupling of the boronic acid. What is causing this and how can I suppress these side reactions?
Answer:
The formation of hydrodeiodination and homocoupling products in Suzuki reactions points to issues with the catalytic cycle and the stability of the reagents.[9][10][11]
-
Hydrodeiodination: This side product arises from the reaction of the organopalladium intermediate with a proton source before transmetalation can occur. The proton source can be residual water or the solvent itself.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Using anhydrous bases and solvents is critical. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) will also minimize this side reaction.
-
-
Homocoupling of the Boronic Acid: This typically occurs when the transmetalation step is slow, allowing for side reactions of the boronic acid, often promoted by oxygen.
-
Solution: Thoroughly degas all solvents to remove dissolved oxygen. The choice of base is also crucial; weaker bases like K₃PO₄ or CsF can sometimes be more effective than strong bases like NaOH or KOtBu in minimizing homocoupling.[11] The addition of a silver(I) salt, such as Ag₂O, has been reported to promote the desired cross-coupling and suppress homocoupling in challenging Suzuki reactions.[11]
-
-
Slow Transmetalation: The electron-withdrawing nature of the pentafluoropropyl group can make the subsequent steps after oxidative addition, like transmetalation, kinetically challenging.
-
Solution: The use of boronate esters (e.g., pinacol esters) instead of boronic acids can sometimes lead to faster and cleaner transmetalation. Additionally, the choice of ligand can influence the rate of transmetalation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between this compound and a non-fluorinated alkyl iodide like 1-iodopropane in cross-coupling reactions?
A1: The primary difference lies in the electronic nature of the C-I bond. The strong inductive effect of the five fluorine atoms makes the α-carbon electron-deficient, which can facilitate oxidative addition to a low-valent metal center like Pd(0). However, this same electron-withdrawing effect can make the subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, more challenging. Furthermore, the potential for β-fluoride elimination exists as an undesired decomposition pathway, although this is less common for pentafluoropropyl systems compared to other fluoroalkyl groups.[12]
Q2: Are there alternative, milder methods for introducing the 1,1,1,2,2-pentafluoro-3-propyl group besides traditional palladium-catalyzed cross-coupling?
A2: Yes, photoredox catalysis has emerged as a powerful and mild alternative for the formation of C-C bonds with perfluoroalkyl iodides.[13] These reactions are often conducted at room temperature under visible light irradiation and can tolerate a wide range of functional groups. The mechanism typically involves the generation of a perfluoroalkyl radical, which then engages in the desired coupling reaction. Copper-mediated fluoroalkylation is another viable approach, which can sometimes offer different reactivity and selectivity profiles compared to palladium-catalyzed methods.[14][15]
Q3: How can I effectively monitor the progress of my coupling reaction involving this compound?
A3: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring these reactions.[16][17][18][19][20] It allows for the direct observation and quantification of the starting material, product, and any fluorine-containing byproducts. Standard techniques like TLC, GC-MS, and LC-MS are also valuable for monitoring the consumption of the non-fluorinated coupling partner and the formation of the product.[16][18]
Q4: What are the best practices for handling and storing this compound and the associated catalysts?
A4: this compound should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition. Many palladium catalysts and ligands are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere. Ensure all glassware is thoroughly dried before use, and use anhydrous, degassed solvents for the best results.
Data Presentation & Experimental Protocols
Table 1: Recommended Catalyst Systems for this compound Couplings
| Coupling Reaction | Palladium Precursor | Ligand | Co-catalyst/Additive | Base | Solvent | Temperature (°C) |
| Sonogashira | Pd₂(dba)₃ | SPhos | CuI (optional) | Et₃N or K₂CO₃ | DMF or Dioxane | 25 - 80 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | TBAB | K₂CO₃ | NMP or DMF | 80 - 120 |
| Suzuki | Pd(PPh₃)₄ | - | Ag₂O (optional) | CsF or K₃PO₄ | Dioxane or Toluene | 80 - 110 |
| Photoredox | - | - | Ir(ppy)₃ or Ru(bpy)₃Cl₂ | Organic Base | Acetonitrile or DMSO | 25 |
Experimental Protocol: General Procedure for a Sonogashira Coupling
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add the copper(I) iodide (5 mol%) if a copper-catalyzed protocol is being followed.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl halide or other coupling partner (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by ¹⁹F NMR and/or TLC/GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Decision Tree for Catalyst System Selection
Caption: A decision tree to guide the initial selection of a catalyst system.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C-H perfluoroalkylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to prepare perfluoroalkyl and pentafluorophenyl copper couples for cross-coupling reactions with organohalogen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. magritek.com [magritek.com]
- 18. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Validation & Comparative
The Versatility of 1,1,1,2,2-Pentafluoro-3-iodopropane in Modern Synthesis: A Comparative Guide
In the landscape of modern medicinal and agrochemical research, the incorporation of fluorinated moieties is a cornerstone strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules. Among the various fluoroalkyl groups, the pentafluoroethyl (–C₂F₅) group has emerged as a particularly valuable substituent, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical analysis of 1,1,1,2,2-pentafluoro-3-iodopropane (CF₃CF₂CH₂I), a versatile and increasingly important reagent for introducing the pentafluoroethyl group. We will explore its distinct advantages over other common pentafluoroethylating agents through the lens of reaction mechanisms, practical utility, and supporting experimental data.
The Pentafluoroethyl Group: A Privileged Motif in Drug Discovery
The strategic introduction of fluorine can dramatically alter the properties of a parent molecule. While the trifluoromethyl (–CF₃) group has been extensively utilized, the pentafluoroethyl group offers a nuanced alternative. Its larger size and greater lipophilicity can lead to different binding interactions and improved metabolic profiles. For instance, the pentafluoroethyl-containing angiotensin II receptor antagonist, Dup 532, demonstrates enhanced bioactivity compared to its non-fluorinated counterpart.
This compound: A Profile
This compound is a colorless liquid that serves as a key intermediate in organic synthesis.[1] Its utility stems from the C–I bond, which is significantly weaker than C–F and C–H bonds, making it a reactive handle for introducing the CF₃CF₂CH₂– unit. This reagent can participate in a variety of transformations, most notably radical, photocatalytic, and transition-metal-catalyzed reactions.
Mechanistic Advantages and Comparative Analysis
The choice of a pentafluoroethylating agent is dictated by the desired transformation, substrate compatibility, and reaction conditions. Here, we compare this compound with other common classes of reagents.
Radical Reactions: A Realm of Versatility
This compound is an excellent precursor for the pentafluoroethyl radical (CF₃CF₂CH₂•) under thermal or photochemical conditions. This radical can then engage in a variety of synthetically useful transformations, such as the addition to unsaturated systems.
Comparative Insight:
A key advantage of using this compound in radical reactions is its predictable reactivity and the relatively mild conditions required for radical generation. In contrast to some electrophilic reagents that can be highly reactive and less selective, the radical pathway allows for a broader range of functional groups to be tolerated.
For instance, the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene yields the corresponding 1:1 adducts in good yields (75-85%).[2] This highlights the efficiency of radical addition of perfluoroalkyl iodides to alkenes.
Photocatalytic Methods: Mild and Efficient C–H Functionalization
The advent of photoredox catalysis has opened new avenues for C–H functionalization. This compound is an ideal partner in these reactions. Under visible light irradiation in the presence of a suitable photocatalyst, the C–I bond can be homolytically cleaved to generate the pentafluoroethyl radical, which can then be used to functionalize arenes and heteroarenes.
Comparative Insight:
Compared to traditional methods that often require harsh conditions or pre-functionalized substrates, photocatalytic approaches with this compound offer a milder and more direct route to pentafluoroethylated compounds. While electrophilic reagents like Togni or Umemoto-type reagents can also be used in photocatalytic cycles, the ready availability and lower cost of perfluoroalkyl iodides make them an attractive alternative.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound can participate in various transition-metal-catalyzed cross-coupling reactions, such as copper-mediated pentafluoroethylation of organoboronates.[3] These methods provide a powerful tool for the construction of C(sp²)–C(sp³) bonds.
Comparative Insight:
The primary advantage of using this compound in cross-coupling reactions lies in its ability to act as a versatile coupling partner. While other methods, such as those using TMSCF₃ to generate a CuCF₂CF₃ species, are effective, they may require the in-situ generation of the active reagent.[3] this compound, being a stable and isolable compound, offers greater operational simplicity.
Data-Driven Comparison of Pentafluoroethylating Agents
To provide a quantitative comparison, the following table summarizes the performance of this compound and alternative reagents in the pentafluoroethylation of a common substrate class.
| Reagent Class | Reagent Example | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Perfluoroalkyl Iodide | This compound | Radical Addition | Styrene | 2-iodo-1-phenyl-3,3,4,4,4-pentafluoropropane | Good | Inferred from[2] |
| Electrophilic Reagent | Pentafluoroethyl-Togni Reagent | Ni-catalyzed | N-methylpyrrole | 2-(pentafluoroethyl)-N-methylpyrrole | 75 | [4] |
| Nucleophilic Source | TMSCF₃/CuCl | Copper-mediated | 4-iodotoluene | 4-(pentafluoroethyl)toluene | 85 | |
| Sulfonium Salt | S-(pentafluoroethyl)diphenylsulfonium salt | Radical | Styrene | α-(pentafluoroethyl) ketones | Good | Inferred from[5] |
Note: Direct comparative studies with identical substrates and conditions are limited in the literature. The data presented is representative of the yields achievable with each class of reagent for similar transformations.
Experimental Protocols
To illustrate the practical application of this compound, a detailed experimental protocol for a representative reaction is provided below.
General Procedure for Photocatalytic Pentafluoroethylation of Heteroarenes
Materials:
-
This compound
-
Heterocyclic substrate (e.g., N-methylpyrrole)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube, add the heterocyclic substrate (1.0 mmol), photocatalyst (1-5 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed solvent (5 mL) and this compound (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: Mechanism of radical addition to an alkene.
Caption: General experimental workflow.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile reagent for the introduction of the valuable pentafluoroethyl group into organic molecules. Its utility in radical, photocatalytic, and transition-metal-catalyzed reactions provides a broad synthetic toolbox for researchers in drug discovery and materials science. While alternative reagents each have their specific applications and advantages, the operational simplicity, predictable reactivity, and cost-effectiveness of this compound position it as a key player in the field of fluoroalkylation. As new synthetic methodologies continue to be developed, the demand for robust and reliable sources of the pentafluoroethyl group will undoubtedly grow, further solidifying the importance of this versatile iodoalkane.
References
- 1. nbinno.com [nbinno.com]
- 2. A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions<sup>1</sup> [ouci.dntb.gov.ua]
- 3. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1,1,2,2-pentafluoro-3-iodopropane vs. perfluorobutyl iodide in radical reactions
An In-Depth Guide to Fluoroalkyl Iodides in Radical Chemistry: 1,1,1,2,2-Pentafluoro-3-iodopropane vs. Perfluorobutyl Iodide
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. Fluorinated functional groups can dramatically alter a molecule's lipophilicity, metabolic stability, and binding properties.[1][2][3] Radical reactions, which involve highly reactive, uncharged intermediates, offer a powerful and versatile toolkit for forging carbon-fluorine bonds and installing complex fluoroalkyl moieties.[4][5]
Among the most valuable reagents for this purpose are fluoroalkyl iodides. The relatively weak carbon-iodine bond serves as a reliable handle to generate carbon-centered radicals under thermal, photochemical, or redox conditions. This guide provides a detailed, evidence-based comparison of two key reagents in this class: This compound (hereafter FPI) and perfluorobutyl iodide (hereafter PBI). Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for their specific synthetic challenges.
Physicochemical Properties: A Foundation for Application
Before delving into reactivity, it is crucial to understand the fundamental physical properties of these reagents, as they influence handling, reaction setup, and purification strategies.
| Property | This compound (FPI) | Perfluorobutyl Iodide (PBI) | Significance in the Lab |
| CAS Number | 354-69-8[6][7] | 423-39-2[8][9] | Unique identifier for sourcing and safety data. |
| Molecular Formula | C₃H₂F₅I[6] | C₄F₉I[8][10] | Defines the elemental composition of the transferred group. |
| Structure | CF₃CF₂CH₂I | CF₃CF₂CF₂CF₂I | The key differentiator: FPI is partially hydrogenated, while PBI is perfluorinated. |
| Molecular Weight | 259.94 g/mol [6] | 345.93 g/mol [11][12] | Affects molar calculations and mass-based measurements. |
| Boiling Point | 70-71 °C[6] | ~67 °C[9][11] | Both are volatile liquids requiring well-sealed reaction vessels to prevent loss. |
| Density | ~2.09 g/mL[6] | ~2.01 g/mL at 25 °C[10][13] | Both are significantly denser than common organic solvents, often forming a lower layer. |
| Solubility | Insoluble in water[6][14] | Immiscible with water | Typical for fluorinated hydrocarbons, dictating the use of organic solvents. |
| Stability | Light-sensitive[14][15] | Light-sensitive[13] | Both should be stored in amber bottles and protected from light to prevent premature radical generation. |
The most striking difference lies in their structures. FPI provides a pentafluoropropyl group containing a -CH₂- linker, while PBI delivers a fully saturated perfluorobutyl chain. This seemingly small structural variance has profound implications for the resulting radical's stability, electrophilicity, and subsequent reactivity.
Radical Generation and Mechanistic Pathways
The utility of both FPI and PBI hinges on the homolytic cleavage of the C-I bond to produce a fluoroalkyl radical. This can be achieved through several methods, with thermal and photochemical initiation being the most common.
Common Initiation Methods
-
Thermal Initiation: Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) are widely used. Upon heating (typically 60-80 °C), AIBN decomposes to form nitrogen gas and two stable radicals, which then abstract an iodine atom from the fluoroalkyl iodide to initiate a chain reaction.[16][17][18]
-
Photochemical Initiation: Visible light, often in the presence of a photocatalyst or an electron-donating solvent, can promote the formation of an electron donor-acceptor (EDA) complex with the fluoroalkyl iodide.[1][2] This excited complex facilitates the C-I bond cleavage under exceptionally mild, often room-temperature, conditions.[1][2]
-
Redox/Metal-Mediated Initiation: Transition metals can also initiate radical formation, although these methods are sometimes less common for simple additions.[19]
Caption: General mechanism for radical generation and propagation in Atom Transfer Radical Addition (ATRA).
The Critical Difference: Radical Structure and Electrophilicity
-
Perfluorobutyl Radical (from PBI): The C₄F₉• radical is a classic example of a perfluoroalkyl radical. The immense electron-withdrawing power of the nine fluorine atoms renders this radical highly electrophilic . This means it has a strong tendency to react with electron-rich species. Its reactivity is primarily dictated by enthalpic factors related to the formation of strong C-C and C-F bonds.[20]
-
Pentafluoropropyl Radical (from FPI): The CF₃CF₂CH₂• radical is structurally distinct. While still influenced by the five fluorine atoms, the radical center is on a methylene (-CH₂-) group. This has two major consequences:
-
Reduced Electrophilicity: The presence of C-H bonds adjacent to the radical center makes it less electrophilic compared to its perfluorinated counterpart.
-
Alternative Reaction Pathways: The C-H bonds introduce the possibility of side reactions, such as hydrogen atom transfer, which are not possible with the C₄F₉• radical.
-
This fundamental difference in electrophilicity is the primary determinant of their performance in various radical reactions.
Head-to-Head Comparison in Atom Transfer Radical Addition (ATRA)
ATRA is a benchmark reaction for evaluating fluoroalkyl iodides.[1][2][21] The process involves the addition of the fluoroalkyl radical to an alkene, followed by the transfer of an iodine atom from a second molecule of the fluoroalkyl iodide to the resulting adduct radical. This regenerates the fluoroalkyl radical, sustaining the chain reaction.[1][22]
Caption: The catalytic cycle of an Atom Transfer Radical Addition (ATRA) reaction.
Comparative Experimental Data
While direct, side-by-side comparative studies are rare, we can synthesize a comparison from individual reports using similar substrates.
| Reaction Type | Reagent | Substrate | Conditions | Yield | Observations & Insights | Reference |
| ATRA | Perfluorobutyl Iodide (PBI) | Styrene | Visible Light, Photoredox Catalyst | High | The high electrophilicity of the C₄F₉• radical favors rapid addition to the electron-rich styrene double bond. | [19] |
| ATRA | Perfluorobutyl Iodide (PBI) | Alkenes | Cu(OAc)₂ catalyst | Good to High | Demonstrates versatility in metal-catalyzed systems, leading to substitution rather than simple addition. | [20] |
| ATRA | This compound (FPI) | Alkenes | AIBN, Heat | Good | AIBN is a classic thermal initiator for these reactions, proving the utility of FPI in standard radical protocols. | [16] |
| Iodine Transfer Polymerization (ITP) | 1,1,2,2-Tetrafluoro-3-iodopropane (similar to FPI) | Vinylidene Fluoride (VDF) | Polymerization Conditions | Controlled Polymerization | Fluoroalkyl iodides are effective chain transfer agents for controlling polymer molecular weight and architecture. | |
| Halogen Bond Activation | Perfluorobutyl Iodide (PBI) | THF | tBuONa, Blue Light | 57% (C₄F₉H formation) | PBI can form halogen-bonding complexes that generate radicals upon light irradiation, enabling C-H activation. | [23] |
Analysis of Performance:
-
Reactivity with Electron-Rich Alkenes: Perfluorobutyl iodide (PBI) is expected to show superior reactivity and higher yields with electron-rich olefins (e.g., styrenes, enol ethers). Its highly electrophilic radical adds rapidly to these substrates.[20]
-
Versatility and Substrate Scope: While the C₄F₉• radical is a powerful tool, its high reactivity can sometimes lead to a lack of selectivity. The more moderate reactivity of the radical from FPI might be advantageous in complex molecules with multiple reactive sites.
-
Final Product Properties: The choice is fundamentally dictated by the desired end product. PBI installs a perfluoroalkyl "Teflon-like" segment, imparting maximum chemical inertness, thermal stability, and lipophilicity.[11] FPI installs a CF₃CF₂CH₂- group, which provides a different electronic and steric profile, potentially offering unique properties for pharmaceutical or agrochemical applications.
Experimental Protocol: A Practical Guide
This section provides a trusted, self-validating protocol for a typical radical addition reaction.
General Protocol for AIBN-Initiated Radical Addition of Fluoroalkyl Iodides to Alkenes
Objective: To perform a thermally initiated Atom Transfer Radical Addition (ATRA) of a fluoroalkyl iodide to an alkene.
Caption: Standard experimental workflow for an AIBN-initiated ATRA reaction.
Materials & Equipment:
-
Round-bottom or Schlenk flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Alkene (e.g., 1-octene, styrene)
-
Fluoroalkyl Iodide (FPI or PBI, 1.5 equivalents)
-
AIBN (0.1 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, acetonitrile)
-
Standard glassware for work-up and column chromatography
Step-by-Step Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the alkene (1.0 mmol, 1.0 equiv), the chosen fluoroalkyl iodide (FPI or PBI, 1.5 mmol, 1.5 equiv), and the anhydrous solvent (e.g., 5 mL of toluene).
-
Degassing (Critical Step): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can quench radicals. This is best achieved by three "freeze-pump-thaw" cycles.
-
Initiator Addition: Under a positive pressure of inert gas, add the AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Reaction: Lower the flask into a pre-heated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired adduct.
Conclusion and Recommendations
Both this compound and perfluorobutyl iodide are highly effective precursors for generating fluoroalkyl radicals. The choice between them is not a matter of superior or inferior, but of strategic selection based on the desired outcome.
-
Choose Perfluorobutyl Iodide (PBI) when the goal is to introduce a highly stable, lipophilic, and electron-deficient perfluoroalkyl chain. It is the reagent of choice for applications where chemical and thermal robustness are paramount and for reactions with electron-rich substrates.
-
Choose this compound (FPI) when the target molecule requires the specific CF₃CF₂CH₂- moiety. The presence of the methylene group provides a different steric and electronic signature compared to a perfluoroalkyl group, which can be crucial for tuning the biological activity or material properties of the final product.
By understanding the fundamental differences in their resulting radicals and consulting relevant experimental data, researchers can confidently harness the power of these reagents to advance the frontiers of science and technology.
References
- 1. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical fluorination - Wikipedia [en.wikipedia.org]
- 5. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. L11047.03 [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 423-39-2 CAS MSDS (Perfluorobutyl iodide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. dakenchem.com [dakenchem.com]
- 12. Perfluorobutyl iodide (CAS 423-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]
- 14. fishersci.fi [fishersci.fi]
- 15. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. ijrpc.com [ijrpc.com]
- 18. nbinno.com [nbinno.com]
- 19. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,1,1,2,2-Pentafluoro-3-Iodopropane
Introduction: The Analytical Imperative for Fluorinated Intermediates
In the realms of pharmaceutical, agrochemical, and materials science, fluorinated building blocks such as 1,1,1,2,2-pentafluoro-3-iodopropane (CAS 354-69-8) are indispensable intermediates.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and chemical reactivity.[3] However, the synthesis of such compounds is often accompanied by the potential for regioisomeric impurities. An unequivocal confirmation of the precise atomic arrangement is not merely a procedural formality; it is a critical checkpoint that ensures the integrity of the subsequent synthetic steps and the safety and efficacy of the final product.
This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, compare the expected spectral outcomes with a plausible alternative (the constitutional isomer 1,1,2,2,3-pentafluoro-3-iodopropane), and provide field-tested protocols for generating high-fidelity, reproducible data. Our approach integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy into a self-validating analytical system.
The Analytical Workflow: A Triad of Spectroscopic Techniques
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's physical properties, and together they provide a complete, unambiguous picture.
Caption: Overall workflow for the structural validation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[4][5]
¹⁹F NMR: The Most Revealing Spectrum
With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a wide chemical shift range, minimizing signal overlap and revealing intricate coupling details.[5][6] For our target molecule, CF₃-CF₂-CH₂I, we expect two distinct fluorine environments.
-
Causality of Signal Splitting: Spin-spin coupling occurs between non-equivalent nuclei through covalent bonds. The multiplicity of a signal (the number of peaks it's split into) is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring nuclei.
-
-CF₃ Group: The three fluorine atoms are equivalent. They are adjacent to the -CF₂- group, so their signal will be split into a triplet by the two fluorine atoms on the neighboring carbon (n=2, 2+1=3). The chemical shift is expected in the range of -80 to -90 ppm.[7]
-
-CF₂- Group: These two fluorine atoms are adjacent to the -CF₃ group (3 F's) and the -CH₂- group (2 H's). The signal will be split into a quartet by the three fluorine atoms of the CF₃ group (n=3, 3+1=4). Each peak of this quartet will be further split into a triplet by the two protons of the CH₂ group (n=2, 2+1=3). This pattern is called a "quartet of triplets." The chemical shift for CF₂ groups typically falls between -110 and -130 ppm.[7]
Caption: Key spin-spin couplings in this compound.
¹H NMR: Confirming the Methylene Bridge
The two protons on the carbon adjacent to the iodine are chemically equivalent. Their signal will be shifted downfield due to the strong electron-withdrawing effect of both the iodine atom and the adjacent perfluoroethyl group.
-
-CH₂I Group: This signal will be split into a triplet by the two adjacent fluorine atoms of the -CF₂- group (n=2, 2+1=3). The expected chemical shift is typically greater than 3.0 ppm. For comparison, the CH₂I protons in 1-iodopropane appear around 3.2 ppm.[8]
Comparative Data: The Power of Isomer Distinction
To illustrate the definitive power of this analysis, let's consider the hypothetical isomeric impurity, 1,1,2,2,3-pentafluoro-3-iodopropane (CF₃-CF₂-CHFI). Its spectra would be drastically different.
| Spectroscopic Feature | This compound (Target) | 1,1,2,2,3-Pentafluoro-3-iodopropane (Isomer) |
| ¹⁹F Signals | Two: -CF₃ (triplet), -CF₂- (quartet of triplets) | Three: -CF₃, -CF₂-, -CHFI (complex multiplets) |
| ¹H Signals | One: -CH₂I (triplet) | One: -CHFI (doublet of triplets of doublets) |
| ¹H Integration | 2H | 1H |
This clear distinction in the number of signals, their splitting patterns, and proton integration makes NMR an unambiguous tool for verifying the correct isomer.
Part 2: Mass Spectrometry (MS) — The Molecular Weight and Fragmentation Fingerprint
Coupled with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides a fragmentation pattern that serves as a molecular fingerprint.[9][10]
-
Molecular Ion (M⁺): The molecular formula is C₃H₂F₅I.[1][11] With a molecular weight of approximately 259.94 g/mol , we expect to see a prominent molecular ion peak at m/z 260. Unlike chlorine or bromine, iodine has only one major stable isotope (¹²⁷I), so we do not expect to see the characteristic M+2 isotope peaks associated with other halogens.[12][13]
-
Key Fragmentation: The C-I bond is the weakest bond in the molecule and is prone to cleavage.
-
Loss of Iodine: The most significant fragmentation will be the loss of an iodine radical (·I, mass 127), leading to a strong peak at m/z 133, corresponding to the [C₃H₂F₅]⁺ cation.
-
Further Fragmentation: This C₃H₂F₅⁺ fragment may further lose HF to give a peak at m/z 113, or fragment in other predictable ways.
-
The observation of the correct molecular ion at m/z 260 and the characteristic loss of 127 mass units to yield a base peak at m/z 133 provides powerful evidence for the assigned structure.
Part 3: Infrared (IR) Spectroscopy — The Functional Group Check
While less detailed than NMR, IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups and provide a unique fingerprint of the molecule.[14][15]
-
C-H Stretching: Absorptions for sp³ C-H bonds are expected in the 2900-3000 cm⁻¹ region.[16]
-
C-F Stretching: The most intense and characteristic absorptions for this molecule will be the C-F stretching bands. These are typically very strong and appear in the 1100-1400 cm⁻¹ region.[17] The presence of multiple C-F bonds will result in several strong, complex bands in this region.
-
Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including the C-C stretching and the C-I stretching vibration (typically 500-600 cm⁻¹).[14] While individual peaks are difficult to assign, the overall pattern in this region is unique to the molecule.
The IR spectrum serves as a rapid quality control check. The absence of unexpected peaks (e.g., O-H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) confirms the purity of the sample from common contaminants.
Experimental Protocols: A Self-Validating System
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5MS) coupled to a quadrupole mass spectrometer.[10]
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[18]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Validation: The resulting chromatogram should show a single major peak, confirming purity. The mass spectrum of this peak must correspond to the expected molecular ion and fragmentation pattern described above.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F if required, though modern instruments can reference internally).
-
Instrumentation: A multinuclear NMR spectrometer with a minimum field strength of 400 MHz.
-
¹⁹F NMR Acquisition:
-
Observe Frequency: Tune the probe to the ¹⁹F frequency.
-
Acquire a standard, single-pulse ¹⁹F spectrum. A proton-decoupled spectrum can also be acquired to simplify the multiplets and confirm assignments.
-
-
¹H NMR Acquisition:
-
Observe Frequency: Tune the probe to the ¹H frequency.
-
Acquire a standard, single-pulse ¹H spectrum.
-
-
Validation: The observed chemical shifts, integrations, and coupling patterns in both the ¹H and ¹⁹F spectra must match the predictions for the this compound structure and differ from those of plausible isomers.
Protocol 3: ATR-FTIR Spectroscopy
-
Sample Preparation: No preparation is needed for a liquid sample with Attenuated Total Reflectance (ATR) FTIR.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the liquid sample onto the ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Validation: The resulting spectrum should display strong C-F absorptions in the 1100-1400 cm⁻¹ region and C-H absorptions around 2900-3000 cm⁻¹. The overall fingerprint must be consistent with reference spectra of the target compound.
Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming, self-consistent evidence provided by a suite of spectroscopic techniques. The distinct triplet and quartet of triplets in the ¹⁹F NMR spectrum, corroborated by the simple triplet in the ¹H NMR, defines the CF₃-CF₂-CH₂- connectivity. Mass spectrometry confirms the correct elemental composition and a predictable fragmentation pattern dominated by the weak C-I bond. Finally, IR spectroscopy provides a rapid verification of the present functional groups. By following these validated protocols, researchers, scientists, and drug development professionals can proceed with absolute confidence in the structural integrity of this critical fluorinated intermediate.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. biophysics.org [biophysics.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 11. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 13. tutorchase.com [tutorchase.com]
- 14. edu.rsc.org [edu.rsc.org]
- 15. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mechanistic Nuances of 1,1,1,2,2-Pentafluoro-3-iodopropane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated motifs is a cornerstone of molecular design, imparting unique physicochemical properties that are highly sought after in pharmaceuticals, agrochemicals, and advanced materials. Among the diverse reagents available for this purpose, 1,1,1,2,2-pentafluoro-3-iodopropane (CF₃CF₂CH₂I) has emerged as a valuable building block for the introduction of the 2,2,3,3,3-pentafluoropropyl group. This guide provides an in-depth analysis of the mechanistic pathways involving this reagent, a comparison with viable alternatives, and detailed experimental protocols to empower researchers in their synthetic endeavors.
The 2,2,3,3,3-Pentafluoropropyl Radical: A Key Intermediate
At the heart of the reactivity of this compound lies the facile generation of the 2,2,3,3,3-pentafluoropropyl radical (CF₃CF₂CH₂•) under radical-initiating conditions. The carbon-iodine bond in this molecule is relatively weak and susceptible to homolytic cleavage, a characteristic that is leveraged in a variety of synthetic transformations. This primary radical exhibits a nuanced reactivity profile governed by the strong electron-withdrawing nature of the adjacent perfluoroethyl group.
The primary mechanism through which this compound participates in carbon-carbon and carbon-heteroatom bond formation is Atom Transfer Radical Addition (ATRA).[1] This process typically involves three key steps:
-
Initiation: Generation of a radical species, which can be achieved through thermal decomposition of an initiator like azobisisobutyronitrile (AIBN), photochemical irradiation, or via a photoredox catalytic cycle.[2]
-
Propagation: The initiator radical abstracts the iodine atom from this compound to generate the 2,2,3,3,3-pentafluoropropyl radical. This radical then adds to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-centered radical. This new radical, in turn, abstracts an iodine atom from another molecule of this compound, thereby propagating the radical chain and forming the desired product.
-
Termination: The reaction is concluded by the combination of any two radical species.
Figure 1: Generalized workflow for Atom Transfer Radical Addition (ATRA).
Comparative Analysis with Alternative Fluoroalkylating Agents
The choice of a fluoroalkylating agent is critical and depends on the desired moiety, reaction conditions, and substrate compatibility. Here, we compare this compound with other common perfluoroalkyl iodides.
| Reagent | Structure | Radical Generated | Key Features & Considerations |
| This compound | CF₃CF₂CH₂I | CF₃CF₂CH₂• (Primary) | Generates a primary fluoroalkyl radical. The presence of a CH₂ group adjacent to the radical center can influence reactivity and steric interactions compared to perfluorinated analogues. |
| Perfluoroethyl Iodide | CF₃CF₂I | CF₃CF₂• (Perfluoro) | A common reagent for introducing the pentafluoroethyl group. The resulting radical is highly electrophilic. |
| Perfluorobutyl Iodide | CF₃(CF₂)₃I | CF₃(CF₂)₃• (Perfluoro) | Used for introducing a longer perfluoroalkyl chain, significantly impacting lipophilicity. Reactivity is similar to other linear perfluoroalkyl iodides. |
| Heptafluoro-2-iodopropane | (CF₃)₂CFI | (CF₃)₂CF• (Secondary) | Generates a secondary radical, which is generally more stable than a primary radical. This can affect the regioselectivity of addition to unsymmetrical alkenes.[3] |
Performance Insights:
Direct, side-by-side comparative studies on the performance of this compound against other perfluoroalkyl iodides are not extensively documented in the literature. However, based on the principles of radical chemistry, we can infer certain trends. The 2,2,3,3,3-pentafluoropropyl radical, being a primary radical, is expected to be highly reactive. Its steric profile, influenced by the CH₂ group, may offer different selectivity in additions to sterically demanding substrates compared to linear perfluoroalkyl radicals.
Recent advancements have demonstrated that the initiation of ATRA reactions with perfluoroalkyl iodides can be achieved under mild conditions using visible-light photoredox catalysis.[2] For instance, copper-based photocatalysts have been shown to be effective in the iodoperfluoroalkylation of styrenes and phenylacetylenes.[2] These methods offer an alternative to traditional thermal initiation, often leading to cleaner reactions and broader functional group tolerance.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in ATRA reactions.
Protocol 1: Thermal Initiation of Radical Addition to an Alkene
This protocol describes a general procedure for the AIBN-initiated radical addition of this compound to a generic alkene.
Materials:
-
This compound
-
Alkene substrate
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or tert-butanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add this compound (1.2-2.0 mmol, 1.2-2.0 equiv).
-
Add AIBN (0.1 mmol, 0.1 equiv).
-
Seal the flask and heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodopentafluoropropylated adduct.
Figure 2: Workflow for thermal initiation of radical addition.
Protocol 2: Visible-Light Photoredox Catalyzed Radical Addition
This protocol is adapted from procedures for other perfluoroalkyl iodides and illustrates a modern, milder approach.[2]
Materials:
-
This compound
-
Alkene substrate (e.g., styrene derivative)
-
Photoredox catalyst (e.g., [Cu(dap)₂]Cl or Ru(bpy)₃Cl₂)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Light source (e.g., blue or green LEDs)
-
Standard glassware for photochemical reactions
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and the photoredox catalyst (0.005 mmol, 1 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M).
-
Seal the vial and place it in a photoreactor at a controlled distance from the light source.
-
Irradiate the reaction mixture with the appropriate wavelength light (e.g., 455 nm for many Ru/Ir catalysts, 530 nm for some Cu catalysts) at room temperature for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
This compound stands as a potent and versatile reagent for the introduction of the 2,2,3,3,3-pentafluoropropyl group into organic molecules. Its reactivity is dominated by the generation of the corresponding primary radical, which readily participates in Atom Transfer Radical Addition reactions. While direct comparative data with other fluoroalkylating agents remains an area for further investigation, the principles of radical reactivity provide a solid framework for predicting its behavior. The advent of modern initiation techniques, particularly visible-light photoredox catalysis, has expanded the synthetic utility of perfluoroalkyl iodides, enabling milder and more efficient transformations. The protocols provided herein serve as a practical starting point for researchers looking to harness the unique properties of this compound in their synthetic campaigns.
References
- 1. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 1,1,1,2,2-Pentafluoro-3-iodopropane in Synthetic Chemistry
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity.[1] Among the diverse portfolio of fluorinating agents, iodo-fluoro-alkanes serve as critical building blocks for introducing fluorinated moieties. This guide provides a comprehensive literature review and comparative analysis of 1,1,1,2,2-pentafluoro-3-iodopropane (PFPI) , a versatile reagent for introducing the valuable 2,2,3,3,3-pentafluoropropyl group.
This document moves beyond a simple datasheet to offer a field-proven perspective on the efficacy, mechanistic pathways, and comparative standing of PFPI against other common fluoroalkylation agents. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Physicochemical Profile of this compound (PFPI)
A thorough understanding of a reagent's physical properties is paramount for its effective and safe implementation in experimental design. PFPI is a dense, colorless liquid at room temperature, which offers significant handling advantages over gaseous alternatives.
| Property | Value | Source(s) |
| CAS Number | 354-69-8 | [1][2][3] |
| Molecular Formula | C₃H₂F₅I | [1][3][4] |
| Molecular Weight | 259.94 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 2.092 g/cm³ | [1][5][6] |
| Boiling Point | 68.8 - 71 °C | [1][6] |
| Refractive Index | 1.3700 - 1.3770 (@ 20°C) | [1][3] |
| Solubility | Insoluble in water | [2][7] |
Core Reactivity and Mechanistic Pathways
The synthetic utility of PFPI is anchored in the reactivity of its carbon-iodine (C-I) bond. The electron-withdrawing nature of the adjacent pentafluoroethyl group polarizes the C-I bond, making the iodine an excellent leaving group and the bond susceptible to homolytic cleavage. This dual reactivity allows PFPI to participate in a variety of transformations, primarily nucleophilic substitutions, radical reactions, and transition-metal-catalyzed cross-couplings.[1]
Key Mechanistic Avenues:
-
Nucleophilic Substitution (Sₙ2): As a primary iodide, PFPI is an excellent substrate for Sₙ2 reactions. This pathway is ideal for forming carbon-heteroatom bonds, allowing for the straightforward synthesis of ethers, thioethers, and amines containing the pentafluoropropyl moiety. The choice of a polar aprotic solvent is often crucial to accelerate these reactions by solvating the cation of the nucleophilic salt without deactivating the nucleophile.[8]
-
Radical Reactions: The relatively weak C-I bond can be cleaved under thermal or photochemical conditions to generate the 2,2,3,3,3-pentafluoropropyl radical. This highly reactive intermediate can then add across unsaturated systems like alkenes and alkynes or participate in C-H functionalization reactions.[9][10] This pathway is particularly powerful for creating complex carbon-carbon bonds under conditions that are orthogonal to ionic reaction types.
-
Transition-Metal-Catalyzed Cross-Coupling: The C-I bond is readily activated by transition metal catalysts, most notably palladium and copper complexes. This enables a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form C-C bonds, linking the pentafluoropropyl group to aryl, vinyl, or alkynyl partners.
Comparative Analysis with Alternative Fluoroalkylation Agents
The decision to use PFPI should be made in the context of other available reagents. Its primary role is as a building block for the C₃H₂F₅ group. Key alternatives include other iodo-perfluoroalkanes and mechanistically distinct hypervalent iodine reagents.
| Feature | This compound | Pentafluoroethyl Iodide | Togni-type Reagents |
| CAS Number | 354-69-8 | 354-64-3[11] | Varies (e.g., 887144-97-0) |
| Group Transferred | -CH₂CF₂CF₃ | -CF₂CF₃ | -CF₃ |
| Physical State | Liquid (BP: ~70°C)[1] | Gas (BP: 12-13°C)[11] | Solid |
| Primary Mechanism | Nucleophilic Substitution, Radical Addition, Cross-Coupling | Nucleophilic Substitution, Radical Addition, Cross-Coupling | Oxidative Group Transfer (Radical or Ionic)[12] |
| Handling | Standard liquid handling; light-sensitive.[2] | Requires handling as a gas or condensed liquid under pressure.[13] | Air-stable solids, generally easy to handle. |
| Key Advantage | Introduces a longer, more lipophilic fluorinated chain; convenient liquid form. | Introduces the widely studied pentafluoroethyl group.[14] | Direct trifluoromethylation of diverse substrates; mechanistically distinct.[15] |
| Limitation | Less commonly studied than C₁ or C₂ analogues. | Gaseous nature complicates handling and stoichiometry for some applications. | Transfers only the -CF₃ group; cannot be used to install longer chains. |
Causality Behind Reagent Choice:
-
Choice of PFPI vs. Pentafluoroethyl Iodide: The primary driver is the desired final structure. PFPI is selected when the three-carbon pentafluoropropyl chain is required to achieve specific lipophilicity or conformational constraints in a target molecule. Its liquid state is a significant practical advantage for ease of dosing and handling compared to the gaseous pentafluoroethyl iodide.[1][11]
-
Choice of PFPI vs. Togni Reagents: This represents a fundamental choice in synthetic strategy. PFPI acts as a building block , where the carbon skeleton is pre-formed and attached via substitution or coupling. Togni reagents are functionalization agents that directly transfer a -CF₃ group to an existing substrate, often via an oxidative mechanism.[12] One would choose PFPI when the goal is to append a C₃ chain, whereas a Togni reagent is used to convert, for example, a C-H or C-B bond into a C-CF₃ bond.
Generalized Experimental Protocol: Radical Addition to an Alkene
The following is a representative, self-validating protocol for the radical addition of PFPI to an unsaturated substrate. The causality behind each step is explained to ensure both technical accuracy and educational value.
Objective: To synthesize a 1:1 adduct of PFPI and a model alkene (e.g., 1-octene) via a photochemically initiated radical reaction.
Materials:
-
This compound (PFPI)
-
1-Octene (or other terminal alkene)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)
-
Anhydrous, degassed solvent (e.g., cyclohexane, t-butanol)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
Step-by-Step Methodology:
-
System Inerting & Degassing: The reaction vessel (a quartz tube for photochemical reactions or a Schlenk flask for thermal reactions) is dried and purged with an inert gas like nitrogen. The solvent is degassed to remove oxygen, which is a radical scavenger and can inhibit the desired reaction.
-
Causality: Oxygen can react with the generated carbon radicals to form peroxide byproducts, quenching the chain reaction and reducing the yield of the desired adduct.
-
-
Charging Reagents: In a typical setup, the alkene (1.0 eq), PFPI (1.2-1.5 eq), and a radical initiator like AIBN (0.1 eq) are dissolved in the degassed solvent.
-
Causality: Using a slight excess of the iodo-alkane can help ensure the complete consumption of the limiting alkene. The initiator is used in catalytic amounts as it is regenerated during the chain propagation steps.
-
-
Initiation:
-
Photochemical: The quartz vessel is placed in a photoreactor and irradiated with UV light at ambient temperature.
-
Thermal: The Schlenk flask is heated in an oil bath to a temperature sufficient to cause homolysis of the initiator (e.g., ~80-100 °C for AIBN).
-
Causality: Both light and heat provide the energy required to break the weakest bond in the initiator, generating the initial radical species that starts the chain reaction by abstracting the iodine from PFPI.
-
-
Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The disappearance of the starting alkene is the primary indicator of reaction completion.
-
Causality: Monitoring prevents unnecessary heating or irradiation, which can lead to byproduct formation, and confirms the reaction has reached completion.
-
-
Workup and Purification: Once complete, the solvent is removed under reduced pressure. The resulting crude oil is then purified, typically by silica gel column chromatography or vacuum distillation, to isolate the desired adduct.
-
Causality: Purification is essential to remove unreacted starting materials, initiator byproducts, and any oligomeric materials, ensuring the final product is of high purity for subsequent analysis and use.
-
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be strictly followed.
-
Hazards: this compound is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][6]
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[16]
-
Storage: The compound is sensitive to light and should be stored in an amber bottle.[2][7] It should be kept in a cool, dry place, away from strong oxidizing agents, with the container tightly sealed.[2][7]
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for the introduction of the 2,2,3,3,3-pentafluoropropyl group into organic molecules. Its utility stems from the reactivity of the C-I bond, which allows it to participate in nucleophilic, radical, and organometallic transformations. As a liquid, it offers significant handling advantages over gaseous analogues like pentafluoroethyl iodide. While perhaps not as ubiquitously cited as trifluoromethylating agents, PFPI holds a crucial place in the synthetic chemist's toolbox for projects where the specific steric and electronic properties of the C₃H₂F₅ moiety are desired.
Future research will likely focus on expanding the scope of its application in asymmetric catalysis and late-stage functionalization, further solidifying its role as a valuable reagent in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 354-69-8 CAS Manufactory [m.chemicalbook.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. This compound | 354-69-8 [chemnet.com]
- 7. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]
- 12. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. halopolymer.com [halopolymer.com]
- 14. nbinno.com [nbinno.com]
- 15. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to the Environmental Impact of 1,1,1,2,2-Pentafluoro-3-iodopropane Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a constant pursuit. Among these, fluorinated organic compounds play a pivotal role due to their unique properties that can enhance the efficacy of pharmaceuticals and agrochemicals.[1][2][3] 1,1,1,2,2-Pentafluoro-3-iodopropane, a key intermediate, is no exception.[1][2] However, the synthesis of such molecules often comes with a significant environmental footprint. This guide provides a comprehensive assessment of the environmental impact of this compound synthesis, offering a comparative analysis of traditional versus greener synthetic routes, supported by quantitative metrics and detailed experimental protocols.
The Imperative of Green Chemistry in Fluorinated Compound Synthesis
The synthesis of fluorinated compounds has traditionally relied on methods that often involve harsh reagents, hazardous solvents, and significant energy consumption.[4] Recognizing the environmental consequences, the principles of green chemistry are increasingly being integrated into synthetic planning.[5] These principles advocate for the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes.[5][6]
The environmental impact of fluorinated compounds is also under regulatory scrutiny. In the European Union, the F-gas Regulation (EU) 2024/573 aims to cut emissions of fluorinated greenhouse gases, while in the United States, the Environmental Protection Agency (EPA) is taking steps to regulate per- and polyfluoroalkyl substances (PFAS).[7][8][9][10][11] This regulatory landscape underscores the importance of developing sustainable synthetic methodologies.
Assessing Environmental Impact: A Multi-faceted Approach
A holistic assessment of the environmental impact of a chemical synthesis goes beyond simple yield calculations. It requires a comprehensive analysis of all inputs and outputs of a process. Key methodologies and metrics for such an assessment include:
-
Green Chemistry Metrics: These quantitative tools provide a snapshot of the efficiency and environmental performance of a chemical reaction.[6][12][13][14]
-
Life Cycle Assessment (LCA): This methodology evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal.[15][16][17]
This guide will utilize a combination of these approaches to compare different synthetic routes to this compound.
Comparative Analysis of Synthetic Routes
For the purpose of this guide, we will compare a hypothetical traditional synthesis route with a potential greener alternative.
Route 1: Traditional Synthesis via Radical Addition
A plausible traditional route to this compound involves the radical addition of an iodinating agent to pentafluoropropene. This method, while potentially effective, may involve the use of volatile solvents and radical initiators that pose safety and environmental hazards.
Route 2: Greener Alternative via Nucleophilic Substitution
A greener approach could involve the nucleophilic substitution of a suitable leaving group on a pentafluoropropyl precursor with an iodide source. This route might utilize a more environmentally benign solvent and avoid the use of hazardous radical initiators.
Quantitative Comparison of Synthesis Routes
To objectively compare these two hypothetical routes, we will employ a suite of established green chemistry metrics.
| Metric | Formula | Route 1: Traditional | Route 2: Greener | Interpretation |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | Value | Value | Measures the efficiency of incorporation of reactant atoms into the final product. A higher value is better. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Value | Value | A key metric that considers all materials used, including solvents and reagents. A lower value is better.[12] |
| E-Factor | Total waste (kg) / Product (kg) | Value | Value | A simple and effective measure of the amount of waste generated per unit of product. A lower value is better.[15] |
| Reaction Mass Efficiency (RME) | Mass of product / Σ Mass of reactants | Value | Value | A more comprehensive measure than yield, as it includes stoichiometry.[6][14] |
Note: The values in this table are placeholders and would be calculated based on specific, detailed experimental protocols.
Experimental Protocols
General Workflow for Environmental Impact Assessment
The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical synthesis.
Caption: Workflow for Environmental Impact Assessment of Synthesis Routes.
Protocol 1: Traditional Synthesis of this compound
This is a hypothetical protocol for illustrative purposes.
-
Reaction Setup: A stirred-tank reactor is charged with a suitable solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Pentafluoropropene is bubbled through the solvent. An iodinating agent (e.g., iodine) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.
-
Reaction: The mixture is heated to initiate the radical reaction and maintained at temperature for a specified time.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation.
Protocol 2: Greener Alternative Synthesis of this compound
This is a hypothetical protocol for illustrative purposes.
-
Reaction Setup: A reactor is charged with a greener solvent (e.g., 2-methyltetrahydrofuran, 2-MeTHF) and a pentafluoropropyl precursor with a suitable leaving group (e.g., tosylate).[5][18]
-
Reagent Addition: An iodide source (e.g., sodium iodide) is added.
-
Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction.
-
Workup: The reaction mixture is cooled and washed with water to remove inorganic salts. The organic layer is separated.
-
Purification: The solvent is removed under reduced pressure, and the product is purified by chromatography or distillation.
Life Cycle Assessment (LCA) Perspective
A comprehensive environmental assessment extends beyond the laboratory to a full Life Cycle Assessment (LCA). An LCA for the synthesis of this compound would consider the "cradle-to-gate" impacts, including:
-
Raw Material Acquisition: The environmental burden of extracting and processing the raw materials for all reactants and solvents.
-
Manufacturing: The energy consumption, emissions, and waste generated during the synthesis process.
-
Transportation: The environmental cost of transporting raw materials and the final product.
The following diagram illustrates the key stages in a cradle-to-gate LCA.
Caption: Cradle-to-Gate Life Cycle Assessment Stages.
Toxicity and Biodegradability Considerations
A critical aspect of environmental impact assessment is the toxicity of the chemicals involved. While specific toxicological data for this compound may be limited, it is essential to evaluate the hazards of all precursors, reagents, and byproducts.[19] Information on the biodegradability of the final product and any waste streams is also crucial for understanding its long-term environmental fate. The persistence of some fluorinated compounds in the environment is a significant concern.[20]
Conclusion and Future Outlook
The synthesis of this compound, like many fluorinated compounds, presents a challenge in balancing synthetic utility with environmental responsibility. This guide has outlined a framework for assessing the environmental impact of its synthesis, emphasizing the use of green chemistry metrics and a life cycle perspective. By comparing traditional and greener synthetic routes, it becomes evident that significant improvements can be made in reducing waste, minimizing the use of hazardous substances, and improving overall process efficiency.
Future research should focus on developing and optimizing greener synthetic methodologies for this compound and other valuable fluorinated building blocks. This includes the exploration of biocatalysis, flow chemistry, and the use of renewable feedstocks.[4][21] By embracing the principles of green chemistry, the scientific community can continue to innovate while safeguarding our planet.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. decontaminationinstitute.org [decontaminationinstitute.org]
- 8. EU-Rules - Fluorinated Greenhouse Gases – Climate Action [climate.ec.europa.eu]
- 9. Fluorinated gases - Wikipedia [en.wikipedia.org]
- 10. US environment agency announces new safety limits for fluorinated chemicals | News | Chemistry World [chemistryworld.com]
- 11. Fluorinated Greenhouse Gases (F-gases) | Environmental Protection Agency [epa.ie]
- 12. acs.org [acs.org]
- 13. Green Chemistry Metrics, A Review [mdpi.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00394B [pubs.rsc.org]
- 16. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pfascentral.org [pfascentral.org]
- 21. Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks - Durham e-Theses [etheses.dur.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1,2,2-Pentafluoro-3-iodopropane
As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,1,1,2,2-Pentafluoro-3-iodopropane (CAS 354-69-8), a valuable intermediate in organic synthesis.[1][2][3] The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound .[4][5] This classification is critical because materials containing fluorine, chlorine, bromine, or iodine are subject to specific, stringent disposal regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] Mixing halogenated waste with non-halogenated waste streams can result in the entire volume being classified as halogenated, significantly increasing disposal costs and regulatory burden.[4][5]
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][9]
-
Serious Eye Irritation: The compound is a serious eye irritant, necessitating robust eye protection.[1][9]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][9][10]
Chemical Reactivity:
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[1][2] Contact with these materials must be avoided to prevent potentially vigorous or explosive reactions.
-
Light Sensitivity: The compound is sensitive to light and should be stored accordingly, even as a waste product, to prevent degradation into unknown, potentially more hazardous substances.[1][2]
The presence of both fluorine and iodine atoms on the propane backbone defines this molecule as a halogenated organic compound, placing it under specific environmental regulations for disposal.[6][11]
Pre-Disposal Handling and Waste Segregation
Proper handling and segregation at the point of generation are the most effective means of ensuring a safe and cost-effective disposal process.
Personal Protective Equipment (PPE): All handling of this compound waste must be conducted while wearing the appropriate PPE. The causality is clear: to prevent exposure via the primary routes of contact and inhalation.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear chemically resistant gloves (refer to the manufacturer's specifications for compatibility) and a lab coat.[9][13]
-
Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][9]
The Cardinal Rule: Waste Segregation The single most important operational step is the strict segregation of halogenated and non-halogenated waste streams.
-
Designate a specific waste container exclusively for halogenated organic solvents and residues.
-
Never mix this compound waste with non-halogenated solvents like acetone, ethanol, or hexanes.[5]
-
This segregation is crucial because treatment technologies, such as incineration, require different conditions for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[7] This is the primary driver for the higher disposal cost associated with this waste class.[4][5]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Select a clean, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Ensure the container is in good condition, free from cracks or defects.
-
-
Waste Accumulation:
-
Transfer the waste this compound into the designated halogenated waste container.
-
This action must be performed in a chemical fume hood.[4]
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label, as supplied by your institution's Environmental Health & Safety (EHS) department.[4]
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[4]
-
Mark all applicable hazard characteristics on the label (e.g., Irritant, Toxic).[4]
-
-
Storage:
-
Keep the waste container tightly closed when not actively adding waste.[4][9]
-
Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a cool, dry, well-ventilated location away from strong oxidizing agents and direct sunlight.[1][2][4]
-
Store the container within secondary containment to mitigate potential leaks or spills.[4]
-
-
Arranging Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Remove all ignition sources.[13]
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities.[13]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealable container for disposal as hazardous waste.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
Data Summary & Workflow Visualization
To simplify the critical information, the following table summarizes the key disposal parameters.
| Parameter | Specification | Rationale / Reference |
| Chemical Name | This compound | Proper identification is required for regulatory compliance. |
| CAS Number | 354-69-8 | Unique identifier for the chemical substance.[3] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Informs PPE selection and handling procedures.[1][9][10] |
| Waste Classification | Halogenated Organic Waste | Governed by specific EPA RCRA regulations.[4][5] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Prevents exposure via dermal contact, eye contact, and inhalation.[9][13] |
| Incompatibilities | Strong Oxidizing Agents | Prevents dangerous chemical reactions.[2] |
| Disposal Method | Licensed Hazardous Waste Incineration | The standard treatment for halogenated organic compounds.[7][10] |
| Prohibited Actions | Do not dispose down the drain. Do not mix with non-halogenated waste. | Prevents environmental contamination and increased disposal costs.[4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,1,1,2,2-Pentafluoro-3-iodopropane
Essential Safety & Handling Guide: 1,1,1,2,2-Pentafluoro-3-iodopropane
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting. The following procedures are based on established safety principles and data from analogous chemical structures, providing a robust framework for risk mitigation.
Immediate Safety Briefing: Core Hazards & Essential PPE
This compound is a halogenated hydrocarbon that presents several potential hazards. All personnel must be fully aware of these risks before handling the substance. The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: Vapors or splashes can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1]
-
Flammability: While specific data for this compound is limited, similar small halogenated hydrocarbons can be flammable.[2]
Minimum Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Viton, Butyl rubber).[2][4] | Prevents skin contact and subsequent irritation. |
| Body Protection | A laboratory coat or overalls. A PVC apron may be necessary for larger quantities.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is required. If ventilation is inadequate, a multi-purpose combination respirator cartridge is necessary.[3] | Minimizes the risk of inhaling vapors and causing respiratory irritation. |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound.
Pre-Handling and Storage
-
Procurement and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] The container should be kept tightly closed.[1] This compound is sensitive to light and should be stored accordingly.[1] It is also incompatible with strong oxidizing agents.[1][5]
-
Documentation: Ensure that a current Safety Data Sheet (SDS) for a similar compound is readily accessible to all personnel.
Handling Procedures
-
Work Area Preparation: All work with this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[4]
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Dispensing: When transferring the liquid, use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly with soap and water after handling.[2]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as vermiculite or sand.[2]
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Management: Do not dispose of the chemical down the drain. Collect all waste in a properly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2]
Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: Safe handling workflow for this compound.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of water and soap. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. farnell.com [farnell.com]
- 5. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
